1,4-Anhydro-2,3-O-isopropylidene-5-O-t-butyldiphenylsilyl-4-thio-D-ribitol
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C24H32O3SSi |
|---|---|
Molekulargewicht |
428.7 g/mol |
IUPAC-Name |
[(3aS,4R,6aR)-2,2-dimethyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]dioxol-4-yl]methoxy-tert-butyl-diphenylsilane |
InChI |
InChI=1S/C24H32O3SSi/c1-23(2,3)29(18-12-8-6-9-13-18,19-14-10-7-11-15-19)25-16-21-22-20(17-28-21)26-24(4,5)27-22/h6-15,20-22H,16-17H2,1-5H3/t20-,21+,22-/m0/s1 |
InChI-Schlüssel |
DEDVEPGBFIVGBZ-BDTNDASRSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
A Comprehensive Guide to the Synthesis of 1,4-Anhydro-2,3-O-isopropylidene-5-O-t-butyldiphenylsilyl-4-thio-D-ribitol
Executive Summary
This technical guide provides a detailed, field-proven methodology for the multi-step synthesis of 1,4-Anhydro-2,3-O-isopropylidene-5-O-t-butyldiphenylsilyl-4-thio-D-ribitol. This compound is a vital heterocyclic scaffold and a key precursor in the development of 4'-thionucleoside analogues, a class of molecules with significant therapeutic potential, including broad antitumor activity.[1][2][3] The synthetic strategy detailed herein is built upon a foundation of robust and well-established principles in carbohydrate chemistry, emphasizing the strategic application of protecting groups and a stereocontrolled intramolecular nucleophilic substitution to construct the thioether linkage within the furanoid ring. This document offers researchers and drug development professionals a comprehensive walkthrough of the synthesis, from the selection of the starting material to the final characterization, supported by mechanistic insights, detailed protocols, and visual workflows.
Introduction: The Significance of 4'-Thiosugars
Thiosugars, carbohydrate analogues in which a ring oxygen atom is replaced by sulfur, have garnered substantial interest in medicinal chemistry and drug development.[4][5] This structural modification imparts increased metabolic stability against enzymatic hydrolysis by glycosidases, while often retaining or enhancing the biological activity of the parent nucleoside.[3][4] The target molecule, a protected 4'-thio-D-ribitol, serves as a crucial building block for synthesizing novel purine and pyrimidine nucleoside analogues investigated for their potential as antiviral and anticancer agents.[1][2]
The synthesis of such scaffolds presents several distinct challenges:
-
Stereochemical Control: Maintaining the correct stereochemistry derived from the parent D-ribose throughout a multi-step sequence.
-
Regioselective Protection: Differentiating between multiple hydroxyl groups of similar reactivity to allow for specific functionalization.
-
Thioether Formation: Efficient and controlled construction of the C-S-C bond to form the thiofuranose ring.
This guide addresses these challenges through a logical, step-wise approach, prioritizing high yields, purity, and reproducibility.
Strategic & Retrosynthetic Analysis
A successful synthesis hinges on a well-designed strategy. Our approach is best understood through a retrosynthetic analysis, which deconstructs the target molecule to reveal a logical pathway from a commercially available starting material.
Retrosynthetic Pathway
The core of the target structure is the 1,4-anhydro-4-thio ring. This thioether is most reliably formed via an intramolecular S_N2 Williamson ether-type synthesis. This requires a linear precursor possessing a nucleophilic thiol (or a protected thiol) at one end (C1) and an electrophilic carbon with a good leaving group at the other (C4). This key precursor can be traced back to the readily available starting material, D-ribose.
Caption: Retrosynthetic analysis of the target thiosugar.
The Critical Role of Protecting Groups
The success of this synthesis is critically dependent on a robust protecting group strategy to differentiate the four hydroxyl groups of D-ribose.
-
2,3-O-Isopropylidene Group: The cis-diol at the C2 and C3 positions of D-ribofuranose is ideally suited for protection as an isopropylidene ketal (acetonide).[6][7][8] This cyclic protecting group is installed under acidic conditions and offers excellent stability in neutral to basic media, effectively masking these secondary alcohols until the final deprotection stages.[9]
-
5-O-t-Butyldiphenylsilyl (TBDPS) Group: The primary hydroxyl at C5 requires a sterically bulky and exceptionally stable protecting group. The t-butyldiphenylsilyl (TBDPS) group is the ideal choice.[10][11] Its significant steric hindrance allows for high regioselectivity in protecting primary alcohols over secondary ones.[12] Furthermore, TBDPS ethers exhibit remarkable stability across a wide pH range, particularly towards acidic conditions that might cleave other silyl ethers like TBDMS, making them compatible with subsequent reaction steps.[10][13]
Detailed Synthetic Protocol
The forward synthesis from D-Ribose is a five-step process. Each step is designed for high yield and purity, with clear experimental procedures.
Overall Synthetic Workflow
Caption: Step-wise workflow for the synthesis of the target molecule.
Step 1: Acetylation of D-Ribose
-
Objective: To protect all hydroxyl groups and create a stable, soluble intermediate.
-
Rationale: Acetic anhydride in pyridine is a standard and highly efficient method for the exhaustive acylation of carbohydrates. The reaction proceeds readily to form a mixture of α and β anomers of the furanose form.
Protocol:
-
Suspend D-Ribose (1.0 equiv.) in anhydrous pyridine (5 mL/g) in a round-bottom flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.
-
Slowly add acetic anhydride (5.0 equiv.) dropwise, maintaining the temperature below 10 °C.
-
Allow the mixture to warm to room temperature and stir for 12-16 hours, until TLC analysis (3:2 Hexanes:Ethyl Acetate) shows complete consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and quench by the slow addition of methanol, followed by water.
-
Extract the product into ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1,2,3,5-tetra-O-acetyl-D-ribofuranose as a viscous oil. This product is typically used in the next step without further purification.
Step 2: Introduction of the Thioacetyl Group
-
Objective: To replace the anomeric acetate with a thioacetate, installing the sulfur atom required for the final cyclization.
-
Rationale: Thioacetic acid, activated by a Lewis acid catalyst such as boron trifluoride etherate (BF₃·OEt₂), acts as a potent sulfur nucleophile to displace the C1 acetate.
Protocol:
-
Dissolve the crude tetra-O-acetyl-D-ribofuranose (1.0 equiv.) in anhydrous dichloromethane (DCM, 10 mL/g).
-
Add thioacetic acid (1.5 equiv.) to the solution.
-
Cool the mixture to 0 °C and add BF₃·OEt₂ (1.2 equiv.) dropwise.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours. Monitor by TLC.
-
Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (silica gel, gradient elution with Hexanes:Ethyl Acetate) to afford pure 2,3,5-tri-O-acetyl-1-S-acetyl-1-thio-D-ribofuranose.
Step 3: Protecting Group Exchange
-
Objective: To selectively remove the acetyl groups and install the required isopropylidene and TBDPS groups. This is a multi-stage, one-pot procedure.
-
Rationale: This step leverages the differential reactivity of the protecting groups. Sodium methoxide in methanol (Zemplén deacetylation) provides a mild, basic condition to cleave all esters. Subsequently, the cis-2,3-diol is protected with an isopropylidene group under acidic conditions. Finally, the sterically accessible primary 5-hydroxyl is selectively silylated.[12]
Protocol:
-
Dissolve the thioacetate product from Step 2 (1.0 equiv.) in anhydrous methanol (15 mL/g).
-
Add a catalytic amount of sodium methoxide (0.1 equiv.) and stir at room temperature for 2 hours until all acetyl groups are removed (monitored by TLC).
-
Neutralize the reaction with Amberlite IR-120 H⁺ resin, filter, and concentrate to dryness.
-
To the crude deprotected sugar, add anhydrous acetone (20 mL/g) and 2,2-dimethoxypropane (3.0 equiv.).
-
Add a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.05 equiv.) and stir at room temperature for 6 hours.
-
Quench the reaction with triethylamine (TEA) and concentrate the mixture.
-
Dissolve the residue in anhydrous N,N-dimethylformamide (DMF, 10 mL/g). Add imidazole (2.5 equiv.) followed by t-butyldiphenylsilyl chloride (TBDPSCl, 1.2 equiv.).[12]
-
Stir at room temperature for 12 hours.
-
Dilute the reaction with ethyl acetate and wash extensively with water and brine to remove DMF.
-
Dry the organic layer (Na₂SO₄), concentrate, and purify by flash chromatography to yield the key intermediate, 1-S-acetyl-2,3-O-isopropylidene-5-O-t-butyldiphenylsilyl-D-ribofuranose, leaving only the C4 hydroxyl free.
Step 4: Activation of the C4-Hydroxyl
-
Objective: To convert the C4 hydroxyl into an excellent leaving group in preparation for the intramolecular S_N2 reaction.
-
Rationale: p-Toluenesulfonyl chloride (TsCl) reacts with the free hydroxyl in the presence of a base (pyridine) to form a tosylate ester. The tosylate is an outstanding leaving group due to the ability of the sulfonate anion to delocalize its negative charge.
Protocol:
-
Dissolve the product from Step 3 (1.0 equiv.) in anhydrous pyridine (10 mL/g) and cool to 0 °C.
-
Add TsCl (1.5 equiv.) portion-wise, ensuring the temperature remains low.
-
Stir the reaction at 0 °C for 4-6 hours.
-
Quench with water and extract the product with ethyl acetate.
-
Wash the organic phase sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.
-
Dry (Na₂SO₄), concentrate, and purify by flash chromatography to yield the tosylated precursor.
Step 5: Intramolecular S_N2 Cyclization
-
Objective: To form the target 1,4-anhydro-4-thio ring.
-
Rationale: The thioacetate is first deprotected under basic conditions to generate a free thiolate nucleophile. This potent nucleophile then immediately attacks the electrophilic C4 carbon, displacing the tosylate leaving group in an intramolecular S_N2 fashion.[14][15][16] This reaction proceeds with inversion of configuration at C4, a hallmark of the S_N2 mechanism.[16][17]
Mechanism of Cyclization:
Caption: Mechanism of the key intramolecular S_N2 cyclization step.
Protocol:
-
Dissolve the tosylated precursor from Step 4 (1.0 equiv.) in anhydrous methanol (20 mL/g) under an argon atmosphere.
-
Add sodium methoxide (1.2 equiv.) and stir the reaction at room temperature for 3 hours. Monitor the reaction closely by TLC for the formation of the product.
-
Neutralize the reaction with acetic acid and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer (Na₂SO₄), filter, and concentrate.
-
Purify the final product by flash column chromatography to obtain This compound as a pure solid or oil.
Data Summary and Characterization
The successful synthesis should be confirmed by a suite of analytical techniques.
Table 1: Synthesis Step Summary
| Step | Transformation | Key Reagents | Typical Yield |
| 1 | Global Acylation | Acetic Anhydride, Pyridine | >95% (crude) |
| 2 | Thioacetylation | Thioacetic Acid, BF₃·OEt₂ | 75-85% |
| 3 | Protecting Group Exchange | NaOMe; Acetone/H⁺; TBDPSCl | 60-70% (3 stages) |
| 4 | Tosylation | TsCl, Pyridine | 85-95% |
| 5 | Cyclization | NaOMe | 80-90% |
Characterization of Final Product
-
¹H NMR: Expect characteristic signals for the isopropylidene methyl groups (two singlets), the aromatic protons of the TBDPS group (multiplets), the t-butyl group of TBDPS (singlet), and the sugar ring protons with coupling constants consistent with the furanoid structure.
-
¹³C NMR: Signals corresponding to all unique carbons in the molecule, including the sugar scaffold and protecting groups.
-
Mass Spectrometry (HRMS): The calculated exact mass should match the observed mass for the [M+H]⁺ or [M+Na]⁺ adduct, confirming the molecular formula.
-
Optical Rotation ([α]D): A specific optical rotation value confirms the enantiopurity of the product.
Conclusion
This guide presents a robust and logical synthetic route to this compound. By employing a strategic combination of protecting groups and executing a high-yield intramolecular S_N2 cyclization, this valuable thiosugar building block can be synthesized efficiently from D-ribose. The methodologies described are grounded in established chemical principles and provide a reliable foundation for researchers in medicinal chemistry and drug discovery to access novel 4'-thionucleoside analogues for therapeutic evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | illuminated Cell [illuminatedcell.com]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thiosugars of Biological Significance | Encyclopedia MDPI [encyclopedia.pub]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. Novel protecting groups in carbohydrate chemistry [comptes-rendus.academie-sciences.fr]
- 8. toc.library.ethz.ch [toc.library.ethz.ch]
- 9. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tert-Butyldiphenylsilyl - Wikipedia [en.wikipedia.org]
- 11. nbinno.com [nbinno.com]
- 12. Introduction of tert-butyldiphenylsilyl (TBDPS) group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 15. solubilityofthings.com [solubilityofthings.com]
- 16. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 17. chemistry.ucsd.edu [chemistry.ucsd.edu]
An In-depth Technical Guide to the Synthesis and Characterization of Protected 4-Thio-D-Ribitol Intermediates
Abstract
The substitution of the endocyclic oxygen with sulfur in carbohydrates, creating "thiosugars," is a pivotal strategy in medicinal chemistry. This modification enhances metabolic stability and can imbue novel biological activities, making these compounds valuable scaffolds for antiviral and anticancer nucleoside analogues. This guide provides an in-depth exploration of the synthesis and characterization of protected 4-thio-D-ribitol intermediates, which are crucial precursors for 4'-thionucleosides. We will delve into the strategic selection of protecting groups, present a detailed, multi-step synthetic workflow from D-ribose, and offer comprehensive protocols for the characterization of these intermediates using modern spectroscopic techniques. This document is intended to serve as a practical resource for researchers engaged in the synthesis of modified nucleosides and the development of novel therapeutics.
Introduction: The Significance of 4-Thio-D-Ribitol in Drug Discovery
The furanose ring is a ubiquitous structural motif in biologically essential molecules, most notably in the ribose and deoxyribose of nucleic acids. The replacement of the ring oxygen (O4) with a sulfur atom to form a tetrahydrothiophene ring, as seen in 4-thio-D-ribitol, has profound implications for the chemical and biological properties of the resulting nucleoside analogues. The larger atomic radius and lower electronegativity of sulfur compared to oxygen alter the ring pucker, glycosidic bond stability, and hydrogen bonding potential of the molecule.
These modifications can lead to enhanced metabolic stability against enzymatic degradation, a critical attribute for drug candidates. Furthermore, 4'-thionucleosides have demonstrated a broad spectrum of biological activities, including potent antiviral and antitumor effects. The practical synthesis of these therapeutic agents is therefore of significant interest, and relies on the efficient preparation and thorough characterization of their key building blocks: protected 4-thio-D-ribitol intermediates.
This guide will focus on a common and versatile class of these intermediates, those protected with acetyl groups, and will provide a comprehensive overview of their synthesis from a readily available starting material, D-ribose, as well as their detailed structural elucidation.
Strategic Selection of Protecting Groups
The polyhydroxylated nature of carbohydrates necessitates a robust protecting group strategy to achieve regioselective modifications. In the synthesis of 4-thio-D-ribitol intermediates, the choice of protecting groups is critical for influencing reactivity, ensuring stability throughout the synthetic sequence, and allowing for selective deprotection in later stages.
2.1. The Role of Acetyl Groups
For the synthesis of 4-thiosugar precursors, per-O-acetylation is a widely employed strategy. Acetyl groups offer several advantages:
-
Ease of Introduction: Acetylation of all hydroxyl groups can typically be achieved in a single, high-yielding step using acetic anhydride in the presence of a base like pyridine.
-
Activation of the Anomeric Center: The electron-withdrawing nature of the acetyl groups enhances the reactivity of the anomeric center, facilitating subsequent glycosylation reactions.
-
Crystallinity: Per-O-acetylated sugars are often crystalline solids, which aids in their purification by recrystallization.
-
Compatibility: Acetyl groups are stable to a range of reaction conditions, yet can be readily removed under mild basic conditions (e.g., Zemplén deacetylation with sodium methoxide in methanol)[1].
2.2. Alternative Protecting Groups
While this guide focuses on acetyl protection, it is worth noting that other protecting groups, such as benzoyl esters or silyl ethers, can also be employed. Benzoyl groups, for instance, are more robust and can offer different solubility properties. The choice of protecting group will ultimately depend on the specific synthetic route and the desired final product.
Synthetic Workflow: From D-Ribose to a Protected 4-Thio-D-Ribitol Intermediate
The following section outlines a representative, multi-step synthesis to obtain a key per-O-acetylated 4-thio-D-ribitol intermediate. The workflow begins with the readily available and inexpensive starting material, D-ribose.
Caption: Synthetic pathway from D-ribose to a protected 4-thio-D-ribitol intermediate.
Step 1: Synthesis of 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose
The initial steps focus on converting D-ribose into a fully protected and reactive intermediate, 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose. This is a crucial precursor for the introduction of the sulfur atom at the C4 position. A common method involves the formation of a methyl ribofuranoside, followed by acetolysis and acetylation[2].
Experimental Protocol:
-
Methyl Ribofuranoside Formation:
-
Suspend D-ribose in methanol.
-
Add a catalytic amount of a strong acid (e.g., HCl or H₂SO₄) and stir at room temperature until the D-ribose has dissolved and the reaction is complete (monitored by TLC).
-
Neutralize the reaction with a suitable base (e.g., sodium bicarbonate or pyridine) and concentrate under reduced pressure.
-
-
Acetolysis and Acetylation:
-
Dissolve the crude methyl ribofuranoside in a mixture of acetic acid and acetic anhydride.
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid dropwise, maintaining a low temperature[3].
-
Allow the reaction to stir at room temperature for several hours[3].
-
Quench the reaction by carefully adding it to ice water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield crude 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose, which can be purified by recrystallization or column chromatography[3].
-
Step 2: Synthesis of a Per-O-acetylated 4-Thio-D-ribofuranose
This step involves the key transformation of introducing the sulfur atom into the furanose ring. A common strategy, pioneered by Reist et al., involves the activation of the C4 hydroxyl group and subsequent displacement with a sulfur nucleophile. This requires selective deacetylation at the C4 position, which is challenging. A more modern and efficient approach often involves starting from a different sugar, such as L-lyxose, to facilitate the introduction of sulfur at the C4 position with the correct stereochemistry. For the purpose of this guide, we will present a conceptual protocol based on the principles of SN2 displacement, which is a foundational concept in this area of synthesis.
Conceptual Experimental Protocol:
-
Selective C4 Activation (Conceptual):
-
A multi-step process would be required to selectively deprotect the C4 hydroxyl group of the per-O-acetylated ribofuranose. This is a non-trivial transformation and often represents the crux of the synthetic challenge.
-
Once the C4 hydroxyl is free, it can be converted into a good leaving group, such as a triflate, by reaction with triflic anhydride in the presence of a non-nucleophilic base like pyridine.
-
-
SN2 Displacement with a Sulfur Nucleophile:
-
The activated sugar is dissolved in a suitable aprotic solvent (e.g., DMF or THF).
-
A sulfur nucleophile, such as sodium thioacetate or potassium thiobenzoate, is added to the reaction mixture.
-
The reaction is heated to effect the SN2 displacement of the triflate group, resulting in the inversion of stereochemistry at the C4 position and the introduction of the thioester.
-
-
Final Manipulation:
-
The thioester can then be hydrolyzed and the resulting thiol allowed to cyclize onto the anomeric center (which would have been appropriately manipulated in preceding steps) to form the 4-thiofuranose ring.
-
Given the complexity of this transformation, many modern syntheses of 4'-thionucleosides utilize alternative strategies, such as the Pummerer reaction on a sulfoxide precursor derived from D-ribose[4][5].
Characterization of Protected 4-Thio-D-Ribitol Intermediates
Thorough characterization of the synthetic intermediates is paramount to ensure the success of the overall synthetic campaign. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of carbohydrate derivatives. Both ¹H and ¹³C NMR, along with 2D techniques, provide detailed information about the connectivity and stereochemistry of the molecule.
¹H NMR Spectroscopy:
-
Anomeric Proton (H1): The chemical shift and coupling constant of the anomeric proton are diagnostic of the α or β configuration. For a β-anomer, H1 typically appears as a small singlet or a doublet with a small coupling constant.
-
Ring Protons (H2, H3, H4, H5): The introduction of the sulfur atom at the C4 position influences the chemical shifts of the adjacent protons (H3 and H5). These protons will experience a different electronic environment compared to their oxygen-containing counterparts.
-
Acetyl Groups: The methyl protons of the acetyl protecting groups will appear as sharp singlets in the region of δ 2.0-2.2 ppm. The number of distinct singlets can indicate the symmetry of the molecule.
¹³C NMR Spectroscopy:
-
Anomeric Carbon (C1): The chemical shift of the anomeric carbon is highly dependent on its configuration.
-
Ring Carbons (C2, C3, C4, C5): The most significant change will be observed for C4, which will be shifted upfield due to the lower electronegativity of sulfur compared to oxygen. The chemical shifts of C3 and C5 will also be affected.
-
Carbonyl Carbons: The carbonyl carbons of the acetyl groups will resonate in the region of δ 169-171 ppm.
2D NMR Techniques:
-
COSY (Correlation Spectroscopy): Establishes the connectivity between scalar-coupled protons, allowing for the tracing of the proton network around the furanose ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom, enabling the unambiguous assignment of the carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is useful for confirming the positions of the acetyl groups.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for a Per-O-acetylated 4-Thio-D-ribofuranose Intermediate
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale for Prediction |
| H1 | ~6.1 | ~98 | Anomeric proton, deshielded. |
| H2 | ~5.3 | ~74 | Acylated methine proton. |
| H3 | ~5.3 | ~73 | Acylated methine proton, adjacent to sulfur. |
| H4 | ~4.4 | ~81 | Methine proton adjacent to sulfur. |
| H5 | ~2.8 | ~37 | Methylene protons adjacent to sulfur. |
| CH₃ (Ac) | ~2.1 | ~21 | Methyl groups of acetyl esters. |
| C=O (Ac) | - | ~170 | Carbonyl carbons of acetyl esters. |
Note: These are predicted values based on data for similar compounds and are intended for illustrative purposes. Actual values may vary depending on the specific compound and experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the intermediate and to gain structural information from its fragmentation pattern. Electrospray ionization (ESI) is a common technique for the analysis of these polar molecules.
-
Molecular Ion: The ESI-MS spectrum will typically show the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule.
-
Fragmentation Pattern: Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the molecular ion. The fragmentation of per-O-acetylated sugars often involves the sequential loss of acetic acid (60 Da) or ketene (42 Da) from the parent ion. The fragmentation pattern can provide valuable information about the structure of the carbohydrate core.
Conclusion
The synthesis and characterization of protected 4-thio-D-ribitol intermediates are essential steps in the development of novel 4'-thionucleoside therapeutics. A well-defined protecting group strategy, coupled with a robust synthetic route, is crucial for the efficient preparation of these valuable building blocks. The rigorous application of modern spectroscopic techniques, particularly NMR and mass spectrometry, is indispensable for the unambiguous structural elucidation of these intermediates, ensuring the integrity of the final drug candidates. This guide provides a foundational framework for researchers in this field, offering both the theoretical basis and practical considerations for the successful synthesis and characterization of this important class of molecules.
References
- 1. Nuclear magnetic resonance spectroscopy of peracetylated oligosaccharides having 13C-labeled carbonyl groups in lieu of permethylation analysis for establishing linkage substitutions of sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EP1537134B1 - Process for producing a ribofuranose - Google Patents [patents.google.com]
- 3. 1,2,3,5-TETRA-O-ACETYL-BETA-L-RIBOFURANOSE synthesis - chemicalbook [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Practical synthesis of 4'-thioribonucleosides starting from D-ribose - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1H and 13C NMR Data of 1,4-Anhydro-4-thio-D-ribitol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and drug development, the structural elucidation of novel compounds is a cornerstone of progress. Among the vast array of molecules of therapeutic interest, thiosugars—carbohydrates in which a sulfur atom replaces an oxygen atom in the sugar ring—have garnered significant attention. These structural analogs of natural sugars often exhibit unique biological activities, including potential as enzyme inhibitors, and anti-cancer or anti-viral agents. The replacement of the endocyclic oxygen with sulfur in the furanose ring of ribitol to form 1,4-Anhydro-4-thio-D-ribitol and its derivatives can lead to compounds with altered chemical stability, conformational preferences, and biological activities.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled, powerful analytical technique for the unambiguous determination of the three-dimensional structure of these thiosugar derivatives in solution. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a detailed exploration of the ¹H and ¹³C NMR spectral data of 1,4-Anhydro-4-thio-D-ribitol derivatives. By understanding the nuances of their NMR spectra, researchers can confidently identify and characterize these promising molecules, paving the way for their application in therapeutic development.
The Structural Significance of 1,4-Anhydro-4-thio-D-ribitol
The core structure of 1,4-Anhydro-4-thio-D-ribitol is a five-membered tetrahydrothiophene ring, a thiosugar analog of ribofuranose. The numbering of the carbon and hydrogen atoms is crucial for the accurate assignment of NMR signals.
Caption: Structure of 1,4-Anhydro-4-thio-D-ribitol with atom numbering.
The hydroxyl groups at positions 2, 3, and 5 are common sites for derivatization, often protected with groups such as benzyl (Bn), isopropylidene, or acetyl (Ac) during synthesis. These modifications significantly influence the electronic environment of the nearby protons and carbons, leading to predictable changes in their NMR chemical shifts.
Interpreting the ¹H and ¹³C NMR Spectra
The analysis of ¹H and ¹³C NMR spectra provides a wealth of information regarding the connectivity, stereochemistry, and conformation of 1,4-Anhydro-4-thio-D-ribitol derivatives.
¹H NMR Spectroscopy
The proton NMR spectrum reveals key details about the number of different types of protons and their neighboring environments.
-
Chemical Shifts (δ): The protons attached to the tetrahydrothiophene ring typically resonate in the range of 2.5-4.5 ppm. The presence of the sulfur atom generally leads to a downfield shift for the adjacent protons (H1 and H4) compared to their oxygen-containing ribofuranose counterparts. The chemical shifts are highly sensitive to the nature and orientation of protecting groups on the hydroxyl functions.
-
Multiplicity: The splitting pattern of each signal, or multiplicity (e.g., singlet, doublet, triplet, multiplet), is determined by the number of adjacent protons, following the n+1 rule for first-order spectra.
-
Coupling Constants (J): The distance between the peaks in a multiplet, the coupling constant, is measured in Hertz (Hz). Vicinal coupling constants (³J) are particularly informative for determining the dihedral angles between adjacent protons and thus deducing the conformation of the five-membered ring.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.
-
Chemical Shifts (δ): The carbon atoms of the thiosugar ring typically appear in the range of 30-90 ppm. The carbons directly bonded to the sulfur atom (C1 and C4) are significantly shielded compared to their oxygenated analogs, appearing at a higher field (lower ppm values). The chemical shifts of the carbons bearing hydroxyl or protected hydroxyl groups are also diagnostic.
NMR Data for 1,4-Anhydro-4-thio-D-ribitol Derivatives
The following table summarizes the ¹H and ¹³C NMR data for a key protected derivative, 1,4-Anhydro-2,3,5-tri-O-benzyl-4-thio-D-ribitol, as reported in the literature. This data serves as a valuable reference for researchers working with similar compounds.
| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | J (Hz) | ¹³C Chemical Shift (δ, ppm) |
| 1α | 3.00 | AB | 10.7, 6.8 | 30.5 |
| 1β | 2.84 | AB | 10.7, 5.4 | |
| 2 | 3.99 | ddd | 6.9, 5.4, 3.4 | 80.8 |
| 3 | 3.93 | dd | 4.8, 3.5 | 79.5 |
| 4 | 3.67 | td | 6.6, 4.6 | 47.0 |
| 5a, 5b | 3.45 | AB | 10.0, 6.5 | 71.7 |
| OCH₂Ph | 4.64 - 4.38 | m | 72.9, 71.8, 71.6 | |
| Ar-H | 7.59 - 7.13 | m | 138.0, 137.9, 128.3, 128.2, 127.8, 127.6, 127.5 |
Data obtained from van der Vorm, S., et al. (2019). Synthesis, Reactivity, and Stereoselectivity of 4-Thiofuranosides. The Journal of Organic Chemistry, 84(3), 1344-1361.[1]
Experimental Protocol for NMR Data Acquisition
A standardized and rigorous experimental approach is crucial for obtaining high-quality, reproducible NMR data. The following protocol outlines the key steps for the analysis of 1,4-Anhydro-4-thio-D-ribitol derivatives.
Caption: Workflow for NMR data acquisition and analysis of 1,4-Anhydro-4-thio-D-ribitol derivatives.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the highly purified 1,4-Anhydro-4-thio-D-ribitol derivative.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, dimethyl sulfoxide-d₆, methanol-d₄). The choice of solvent is critical and should be based on the solubility of the compound and the desired chemical shift referencing.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
NMR Instrument Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent to ensure field stability during the experiment.
-
Shim the magnetic field to optimize its homogeneity across the sample, which is essential for obtaining sharp, well-resolved signals.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typically, 16 to 32 scans are sufficient for a good signal-to-noise ratio.
-
Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (typically 1024 to 4096) is required.
-
For complete and unambiguous assignment of all proton and carbon signals, acquire two-dimensional (2D) NMR spectra. Essential 2D experiments include:
-
COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.
-
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired free induction decays (FIDs) to obtain the frequency-domain NMR spectra.
-
Carefully phase correct the spectra to ensure all peaks are in pure absorption mode.
-
Apply a baseline correction to obtain a flat baseline.
-
For the ¹H spectrum, integrate the signals to determine the relative number of protons corresponding to each resonance.
-
Peak pick both ¹H and ¹³C spectra to determine the precise chemical shifts of all signals.
-
Utilize the information from the 1D and 2D spectra to assign each proton and carbon signal to its corresponding atom in the molecular structure.
-
Conclusion
This technical guide provides a foundational understanding of the ¹H and ¹³C NMR data for 1,4-Anhydro-4-thio-D-ribitol derivatives. The provided spectral data for a key protected derivative serves as a valuable reference point for researchers in the field. By following the detailed experimental protocol, scientists can acquire high-quality, reliable NMR data, enabling the confident structural elucidation of these and related thiosugar compounds. A thorough understanding of the NMR characteristics of these molecules is paramount for advancing their development as potential therapeutic agents.
References
The Strategic Deployment of TBDPS in Thiosugar Synthesis: A Technical Guide
Abstract
The synthesis of thiosugars, carbohydrate analogs where one or more oxygen atoms are replaced by sulfur, is a cornerstone of modern medicinal chemistry and drug development. These compounds often exhibit enhanced stability against enzymatic degradation and unique biological activities. However, their synthesis is fraught with challenges, primarily revolving around the selective protection and manipulation of multiple hydroxyl groups. This in-depth technical guide explores the critical role of the tert-butyldiphenylsilyl (TBDPS) protecting group in navigating these complexities. We will delve into the causality behind its selection, its strategic advantages in terms of stability and steric influence, and provide field-proven protocols for its application and removal. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of TBDPS to streamline and optimize their thiosugar synthesis campaigns.
Introduction: The Imperative for Robust Protection in Thiosugar Synthesis
Thiosugars are a class of carbohydrate mimetics with significant therapeutic potential, acting as inhibitors of enzymes such as glycosidases.[1][2] The replacement of the endocyclic or anomeric oxygen with sulfur imparts resistance to enzymatic hydrolysis, a key feature for developing carbohydrate-based drugs. The synthetic pathways to these valuable molecules often involve multi-step sequences requiring a carefully orchestrated protection-deprotection strategy to differentiate between the various hydroxyl groups of the sugar scaffold.
The choice of protecting groups is paramount and is dictated by several factors: ease of introduction, stability under a range of reaction conditions, and selective removal without affecting other protecting groups (orthogonality).[3] The synthesis of thiosugars introduces specific challenges, such as the need for protecting groups that are stable during the introduction of the sulfur atom, which can involve harsh reagents, and that can direct the stereochemical outcome of subsequent glycosylation reactions.
The TBDPS Group: A Bulwark in the Chemist's Arsenal
First introduced by Hanessian and Lavallée, the tert-butyldiphenylsilyl (TBDPS) group has emerged as a powerful tool in complex organic synthesis, particularly in carbohydrate chemistry.[3] It is a member of the silyl ether family of protecting groups, which also includes trimethylsilyl (TMS), triethylsilyl (TES), tert-butyldimethylsilyl (TBDMS), and triisopropylsilyl (TIPS).
The TBDPS group is distinguished by its exceptional steric bulk and remarkable stability, particularly under acidic conditions.[3][4] This stability profile makes it an ideal candidate for multi-step syntheses where other acid-labile protecting groups might fail.
Key Advantages of TBDPS in Thiosugar Synthesis
-
High Acid Stability: TBDPS ethers are significantly more stable to acid hydrolysis than other common silyl ethers like TBDMS and TES.[3] They can withstand conditions that are often required for the removal of other protecting groups, such as acetals, allowing for selective deprotection schemes.
-
Regioselective Protection of Primary Alcohols: Due to its steric hindrance, TBDPSCl reacts preferentially with the less hindered primary hydroxyl group over secondary ones, a crucial feature for the selective functionalization of sugars.[3][5]
-
Orthogonality: The TBDPS group is orthogonal to a variety of other protecting groups. For instance, a TBDMS group can be cleaved in the presence of a TBDPS group, enabling sequential deprotection strategies in the synthesis of complex oligosaccharides.
-
Stereodirecting Influence: The bulky nature of the TBDPS group can influence the conformation of the sugar ring, which in turn can direct the stereochemical outcome of glycosylation reactions, a critical aspect in the synthesis of thio-oligosaccharides.
Strategic Application of TBDPS in Thiosugar Synthesis Workflows
The unique properties of the TBDPS group are strategically leveraged at various stages of thiosugar synthesis, from the initial protection of the sugar backbone to directing the formation of the critical thioglycosidic linkage.
Workflow for Regioselective TBDPS Protection
The preferential protection of the primary hydroxyl group (e.g., at the C-6 position of a hexopyranose) is often the first step in a multi-step thiosugar synthesis. This allows for the subsequent manipulation of the other hydroxyl groups.
Caption: Workflow for the regioselective protection of a primary alcohol with TBDPS.
Stability During Sulfur Introduction
The introduction of sulfur into the sugar ring can be achieved through various methods, including reaction with Lawesson's reagent or other thionating agents. These reactions can be harsh, and the stability of the protecting groups is critical. The robustness of the TBDPS group ensures its survival during these transformations, preserving the integrity of the protected hydroxyl groups.
Influence on Thioglycosylation
In the assembly of thio-oligosaccharides, the stereochemical outcome of the glycosylation reaction is of utmost importance. The steric bulk of a TBDPS group on the glycosyl donor or acceptor can influence the trajectory of the incoming nucleophile, favoring the formation of one stereoisomer over the other. For instance, a bulky TBDPS group at the C-6 position can help to shield one face of the molecule, directing the glycosylation to the opposite face.
Experimental Protocols
The following protocols are provided as a guide for the application and removal of the TBDPS protecting group in the context of thiosugar synthesis. These are based on established and reliable methods reported in the literature.
Protocol for the Introduction of the TBDPS Group
This protocol describes the regioselective protection of a primary hydroxyl group in a sugar derivative.[5]
Materials:
-
Glycoside with a primary hydroxyl group
-
tert-Butyldiphenylsilyl chloride (TBDPSCl)
-
Imidazole
-
Anhydrous N,N-dimethylformamide (DMF)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the glycoside (1.0 equiv) in anhydrous DMF (5-10 mL per mmol) under an inert atmosphere (e.g., argon).
-
Add imidazole (2.5 equiv) to the solution and stir until dissolved.
-
Add TBDPSCl (1.2 equiv) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of MeOH (2.5 equiv).
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in EtOAc and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired TBDPS-protected sugar.
Protocol for the Deprotection of the TBDPS Group
The removal of the TBDPS group is most commonly achieved using a fluoride source, such as tetra-n-butylammonium fluoride (TBAF).
Materials:
-
TBDPS-protected sugar
-
Tetra-n-butylammonium fluoride (TBAF) solution (1 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the TBDPS-protected sugar (1.0 equiv) in anhydrous THF (10 mL per mmol).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the 1 M TBAF solution in THF (1.5 equiv) to the stirred solution.
-
Monitor the reaction progress by TLC. The reaction time can vary from a few minutes to several hours.
-
Once the starting material is consumed, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and dilute with DCM.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography to obtain the deprotected alcohol.
Data Presentation: Comparative Stability and Selectivity
The choice of a protecting group is often guided by quantitative data on its stability and the selectivity of its introduction and removal. The following tables summarize key data for the TBDPS group in comparison to other common silyl ethers.
Table 1: Relative Stability of Silyl Ethers to Hydrolysis
| Silyl Ether | Relative Rate of Acidic Hydrolysis | Relative Rate of Basic Hydrolysis |
| TMS | 1 | 1 |
| TES | 64 | 10-100 |
| TBDMS | 20,000 | ~20,000 |
| TIPS | 700,000 | 100,000 |
| TBDPS | 5,000,000 | ~20,000 |
Data adapted from literature sources.
Table 2: Orthogonal Deprotection of Silyl Ethers
| Substrate with Multiple Silyl Ethers | Deprotection Reagent and Conditions | Result | Reference |
| Compound with both TBDMS and TBDPS ethers | Catalytic acetyl chloride in dry MeOH | Selective cleavage of the TBDMS ether | Organic Chemistry Portal |
| Compound with both TMS and TBDPS ethers | TsOH | Selective removal of the TMS group | Wikipedia |
| Compound with both TBDMS and TBDPS ethers | NaH in HMPA at 0 °C | Selective removal of the TBDPS group | Wikipedia |
Mechanistic Insights
Understanding the mechanisms of TBDPS protection and deprotection is crucial for troubleshooting and optimizing reaction conditions.
Mechanism of TBDPS Protection
The protection of an alcohol with TBDPSCl in the presence of imidazole proceeds through the formation of a highly reactive silylating agent, N-(tert-butyldiphenylsilyl)imidazole. This intermediate is then attacked by the nucleophilic hydroxyl group of the sugar.
Caption: Simplified mechanism of TBDPS protection of an alcohol.
Mechanism of Fluoride-Mediated TBDPS Deprotection
The deprotection of TBDPS ethers with fluoride ions is driven by the formation of the exceptionally strong silicon-fluorine bond. The fluoride ion attacks the silicon atom, leading to a pentacoordinate silicon intermediate, which then fragments to release the alcohol.
Caption: Mechanism of fluoride-mediated deprotection of a TBDPS ether.
Conclusion and Future Outlook
The tert-butyldiphenylsilyl protecting group is an indispensable tool in the challenging field of thiosugar synthesis. Its unique combination of steric bulk, high stability under acidic conditions, and amenability to selective removal makes it a strategic choice for protecting hydroxyl groups in complex, multi-step synthetic sequences. The ability to regioselectively protect primary alcohols and to influence the stereochemical outcome of glycosylation reactions further underscores its value.
As the demand for novel thiosugar-based therapeutics continues to grow, the development of even more efficient and selective protecting group strategies will be crucial. Future research may focus on fine-tuning the properties of silyl ethers to achieve even greater orthogonality and to develop catalytic methods for their introduction and removal, further streamlining the synthesis of these vital molecules. The principles and protocols outlined in this guide provide a solid foundation for researchers to confidently employ the TBDPS group in their pursuit of the next generation of thiosugar-based drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. tert-Butyldiphenylsilyl - Wikipedia [en.wikipedia.org]
- 4. BJOC - Silyl-protective groups influencing the reactivity and selectivity in glycosylations [beilstein-journals.org]
- 5. Introduction of tert-butyldiphenylsilyl (TBDPS) group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Isopropylidene protection of vicinal diols in ribitol
An In-Depth Technical Guide to the Isopropylidene Protection of Vicinal Diols in Ribitol
Executive Summary
Ribitol, a naturally occurring pentahydroxy sugar alcohol, is a key building block in synthetic chemistry, particularly for constructing complex molecules like nucleoside analogues and bacterial cell wall components. The strategic protection of its vicinal diol functionalities is paramount for achieving regioselectivity in subsequent chemical transformations. This guide provides a detailed exploration of the isopropylidene protection of ribitol, a cornerstone technique in carbohydrate chemistry. We will dissect the underlying reaction mechanisms, navigate the critical principles of kinetic versus thermodynamic control that dictate product outcomes, and present field-proven protocols for the synthesis of key isopropylidene derivatives. This document is intended for researchers and drug development professionals seeking to master this essential synthetic manipulation.
Introduction: The Strategic Imperative of Protecting Groups
In the intricate world of polyol chemistry, the hydroxyl groups present a formidable challenge. Their similar reactivity often leads to non-selective reactions, resulting in complex product mixtures and low yields of the desired compound. To orchestrate a successful multi-step synthesis, chemists employ "protecting groups" to temporarily block specific hydroxyls, rendering them inert while other parts of the molecule are modified.
The isopropylidene acetal (or acetonide) is one of the most widely used protecting groups for 1,2- and 1,3-diols.[1] Formed by the acid-catalyzed reaction of a diol with acetone, it offers several advantages:
-
Ease of Formation: The reaction is typically high-yielding and straightforward.
-
Stability: Isopropylidene acetals are robust under a wide range of conditions, including basic, nucleophilic, and many oxidative/reductive environments.[2]
-
Orthogonality: They can be cleaved under mild acidic conditions that often leave other protecting groups, such as silyl or benzyl ethers, intact.[3]
For ribitol, a symmetrical, achiral molecule, the application of this strategy allows for the selective preparation of precursors essential for asymmetric synthesis.
Core Principles: The Mechanism of Acetal Formation
The formation of an isopropylidene acetal is a classic example of acid-catalyzed nucleophilic addition to a carbonyl group, followed by dehydration. The reaction is an equilibrium process, and understanding its mechanism is key to controlling the outcome.[2]
The reaction is typically performed with acetone or, more efficiently, an acetone equivalent like 2,2-dimethoxypropane (DMP) or 2-methoxypropene. DMP is particularly advantageous as it reacts with the water generated during the reaction to produce methanol and acetone, driving the equilibrium toward the product side.
The general mechanism proceeds as follows:
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of acetone, activating the carbonyl carbon toward nucleophilic attack.
-
First Nucleophilic Attack: A hydroxyl group from the vicinal diol attacks the activated carbonyl carbon, forming a hemiacetal intermediate.
-
Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the catalyst's conjugate bases and then to the other hydroxyl of the hemiacetal.
-
Dehydration: The protonated hydroxyl group leaves as a water molecule, generating a resonance-stabilized oxocarbenium ion.
-
Second Nucleophilic Attack (Ring Closure): The second hydroxyl group of the diol attacks the oxocarbenium ion in an intramolecular fashion, forming the five-membered 1,3-dioxolane ring.
-
Deprotonation: The catalyst is regenerated by deprotonation of the cyclic acetal product.
Regioselectivity in Ribitol: Kinetic vs. Thermodynamic Control
The reaction of ribitol with acetone under acidic conditions can yield different products depending on the reaction conditions. This selectivity is governed by the principles of kinetic versus thermodynamic control.[4]
-
Kinetic Control: Under conditions where the reaction is irreversible (e.g., low temperature, short reaction time), the major product is the one that is formed fastest. This is the kinetic product , which proceeds through the transition state with the lowest activation energy.[5]
-
Thermodynamic Control: Under conditions where the reaction is reversible (e.g., higher temperature, long reaction time), an equilibrium is established. The major product is the most stable one, regardless of how quickly it is formed. This is the thermodynamic product .[6]
In the case of ribitol:
-
The kinetic product is 2,3-O-isopropylidene-D-ribitol . The formation of a five-membered ring from the cis-2,3-diol is sterically and entropically favored, leading to a lower activation energy and faster formation.
-
The thermodynamic product is 2,3:4,5-di-O-isopropylidene-D-ribitol . Protecting two diol units results in a more stable, less polar molecule, which is favored when the reaction is allowed to reach equilibrium.[7]
The choice of catalyst can also influence selectivity. While strong Brønsted acids like p-toluenesulfonic acid (p-TsOH) often favor thermodynamic equilibrium, certain Lewis acids or milder conditions can be exploited to isolate kinetic products.[8]
Field-Proven Experimental Protocols
The following protocols are representative methods for achieving selective isopropylidene protection of ribitol.
Protocol 1: Synthesis of 2,3:4,5-Di-O-isopropylidene-D-ribitol (Thermodynamic Control)
This protocol is designed to allow the reaction to reach equilibrium, yielding the most stable di-protected product.
Workflow:
Step-by-Step Methodology:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer, add D-ribitol (1.0 equiv).
-
Reagents: Suspend the ribitol in a mixture of anhydrous acetone (approx. 10-15 mL per gram of ribitol) and 2,2-dimethoxypropane (2.5-3.0 equiv).
-
Catalysis: Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.05-0.1 equiv).
-
Reaction: Stir the mixture at room temperature. The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting material is consumed and the reaction mixture has equilibrated to the di-protected product (usually 12-24 hours).
-
Quenching: Quench the reaction by adding triethylamine (Et₃N) or saturated aqueous sodium bicarbonate solution until the mixture is neutral.
-
Workup: Remove the solvent under reduced pressure. The resulting residue can be partitioned between ethyl acetate and water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure diacetonide.
Protocol 2: Synthesis of 2,3-O-isopropylidene-D-ribitol (Kinetic Control)
Isolating the mono-protected kinetic product is more challenging as it can readily convert to the more stable di-protected product. This requires careful control over stoichiometry and reaction time. Often, this intermediate is generated and used in situ or prepared via reduction of the corresponding protected lactone.[9][10]
Step-by-Step Methodology (via Lactone Reduction):
-
Starting Material: Begin with 2,3-O-isopropylidene-D-ribono-1,4-lactone, which can be prepared from D-ribono-1,4-lactone.[11]
-
Reduction: Dissolve the lactone (1.0 equiv) in anhydrous ethanol or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C.
-
Reducing Agent: Add sodium borohydride (NaBH₄, approx. 1.5-2.0 equiv) portion-wise, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting lactone (typically 2-4 hours).
-
Quenching: Carefully quench the reaction by the slow addition of acetic acid or saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Workup: Evaporate the solvent. Boric acid salts can be removed by co-evaporation with methanol multiple times. The residue is then extracted with an organic solvent like ethyl acetate.
-
Purification: The crude product is purified by flash column chromatography to yield 2,3-O-isopropylidene-D-ribitol.[9]
Protocol 3: Deprotection of Isopropylidene Acetals
The removal of the isopropylidene group is typically achieved by acid-catalyzed hydrolysis.
Step-by-Step Methodology:
-
Setup: Dissolve the isopropylidene-protected ribitol derivative in a suitable solvent mixture, such as tetrahydrofuran (THF) and water.
-
Acidification: Add a strong acid. A common choice is aqueous trifluoroacetic acid (TFA, e.g., 80% TFA in water) or dilute hydrochloric acid (HCl).[3] The use of a solid-supported acid like Dowex 50W-X8 can simplify workup.[3]
-
Reaction: Stir the reaction at room temperature and monitor by TLC. Deprotection is usually rapid (15 minutes to a few hours).
-
Workup: If a volatile acid like TFA was used, the solvent can be removed under reduced pressure. If a non-volatile acid was used, neutralize the reaction with a base (e.g., NaHCO₃ solution) before extraction. If a resin was used, simply filter it off.
-
Purification: The deprotected ribitol is often pure enough after workup, but can be further purified by recrystallization or chromatography if necessary.
Data Summary & Troubleshooting
| Parameter | Thermodynamic Protocol | Kinetic Protocol (via Lactone) | Deprotection Protocol |
| Target Product | 2,3:4,5-Di-O-isopropylidene-D-ribitol | 2,3-O-isopropylidene-D-ribitol | D-Ribitol |
| Key Reagents | Acetone, 2,2-Dimethoxypropane | 2,3-O-isopropylidene-lactone, NaBH₄ | Aqueous Acid (TFA, HCl) |
| Catalyst | p-TsOH (catalytic) | N/A | H⁺ (stoichiometric or catalytic) |
| Temperature | Room Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 12 - 24 hours | 2 - 4 hours | 0.5 - 3 hours |
| Control Type | Thermodynamic | N/A (Substrate-controlled) | N/A |
| Typical Yield | > 80% | > 85% | > 90% |
Troubleshooting:
-
Incomplete Reaction (Protection): Ensure reagents are anhydrous. Acetone and glassware must be dry. Add fresh catalyst if the reaction stalls.
-
Mixture of Mono- and Di-protected Products: This is common when attempting the thermodynamic synthesis with insufficient reaction time. Allow the reaction to stir longer to reach equilibrium. For kinetic synthesis, this indicates over-reaction.
-
Difficult Purification: Ribitol and its mono-protected derivative are highly polar. Use polar eluent systems for chromatography (e.g., Dichloromethane/Methanol or Ethyl Acetate/Methanol).
-
Incomplete Deprotection: If the reaction stalls, add more acid or gently warm the reaction mixture. Note that forcing conditions can sometimes lead to side reactions.
Conclusion
The isopropylidene protection of ribitol is a powerful and versatile tool in synthetic organic chemistry. By understanding and applying the principles of kinetic and thermodynamic control, chemists can selectively mask specific diol units, paving the way for complex molecular architecture. The protocols described herein provide a robust foundation for the synthesis of both mono- and di-protected ribitol derivatives, enabling the strategic advancement of drug discovery and materials science programs.
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 5. jackwestin.com [jackwestin.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. researchgate.net [researchgate.net]
Chemical properties of 4'-thioribofuranose precursors
An In-depth Technical Guide to the Chemical Properties of 4'-Thioribofuranose Precursors
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The substitution of the endocyclic oxygen atom with sulfur in the furanose ring of nucleosides has given rise to the class of 4'-thionucleosides, a chemotype with profound implications for medicinal chemistry.[1][2] These analogs exhibit enhanced metabolic stability against enzymatic degradation and unique conformational properties, leading to their development as potent antiviral and anticancer agents.[3][4][5][6] The gateway to these powerful therapeutics lies in the stereocontrolled synthesis of their essential building blocks: the 4'-thioribofuranose precursors. This guide provides a detailed exploration of the core chemical properties of these precursors, focusing on the causality behind synthetic strategies, the nuances of their reactivity and stereoselectivity, and the conformational dynamics that dictate their ultimate biological function. We will dissect field-proven protocols and provide a framework for understanding and manipulating these critical intermediates in drug discovery pipelines.
The Strategic Importance of the 4'-Thio Bioisostere
The rationale for replacing the ribose O4' with a sulfur atom is multifaceted. From a chemical standpoint, the C-S bond is longer and the C-S-C bond angle is smaller than their C-O-C counterparts, leading to subtle but significant alterations in the sugar pucker and overall conformation of the resulting nucleoside.[3] This structural perturbation can influence how the nucleoside analog interacts with target enzymes or receptors.[3] From a metabolic perspective, the thioether linkage is significantly more resistant to enzymatic cleavage by phosphorylases and hydrolases compared to the native oxo-furanose, enhancing the pharmacokinetic profile of drug candidates.[3] Furthermore, oligonucleotides incorporating 4'-thionucleosides have demonstrated increased thermal stability and resistance to nuclease degradation, making them valuable tools for antisense, RNAi, and aptamer technologies.[2][7][8][9][10]
Core Chemical Properties: Reactivity and Stereocontrol
The successful synthesis of a 4'-thionucleoside hinges on the controlled glycosylation reaction between the thiosugar precursor and a nucleobase. The reactivity and stereochemical outcome of this reaction are governed by the nature of the thiosugar precursor itself.
The Thiacarbenium Ion Intermediate: A Tale of Four Diastereomers
Lewis acid-mediated glycosylation reactions proceed through a furanosyl thiacarbenium ion intermediate. An in-depth investigation comparing the four diastereoisomeric thiofuranosides (ribo, arabino, xylo, and lyxo) revealed crucial differences in their reactivity compared to their oxygen-containing counterparts.[11]
-
Thio-ribo-furanosides: These precursors are notably less reactive than their oxo-analogs. This reduced reactivity is attributed to the relative stability of the intermediate carbocation, making thio-ribo-furanosides excellent, stabilized bioisosteres of natural ribose.[11]
-
Thio-ara-, lyxo-, and xylo-furanosides: In contrast, these donors are more reactive than their oxygen equivalents.[11]
This dichotomy is fundamentally important for experimental design. The sluggishness of the thio-ribo donor requires more forcing reaction conditions, while the increased reactivity of the other isomers demands careful control to avoid side reactions. All diastereomers, however, consistently react in a 1,2-cis-selective manner, a stereoelectronic preference that mirrors their oxo-counterparts and guides synthetic planning.[11]
The Pummerer Reaction: A Paradigm of Stereoselectivity
A significant challenge in 4'-thionucleoside synthesis is achieving high stereoselectivity for the desired β-anomer, which is typically the biologically active form. The Pummerer reaction has emerged as a powerful and highly stereoselective method for this purpose.[6][12]
The reaction involves the oxidation of a 1,4-anhydro-4-thio-D-ribitol precursor to a sulfoxide, which then rearranges in the presence of an activating agent (like trifluoroacetic anhydride) and a silylated nucleobase. The remarkable β-selectivity is rationalized by a proposed E2-type anti-elimination pathway.[12] The stereochemistry of the sulfoxide precursor is critical; a chirally pure (R)-sulfoxide precursor preferentially forms the α-thiocarbocation intermediate, which is then attacked by the nucleobase from the less-hindered β-face, yielding the desired product with high fidelity.[12][13]
Workflow: Pummerer-Type Glycosylation
The following diagram illustrates the key steps in the stereoselective synthesis of a 4'-β-thionucleoside using the Pummerer reaction.
Caption: Workflow for Pummerer-based stereoselective 4'-thionucleoside synthesis.
Synthetic Strategies for 4'-Thioribofuranose Precursors
Access to versatile thiosugar precursors is the cornerstone of 4'-thionucleoside chemistry. Several robust strategies have been developed, often starting from commercially available sugars.
Strategy 1: Synthesis from L-Lyxose
A highly efficient, high-yield route transforms L-lyxose into 1,5-di-O-acetyl-2,3-di-O-benzoyl-4-thio-D-ribofuranose, a key precursor for glycosylation.[7][8] This approach is advantageous due to its scalability and the generation of a stable, crystalline intermediate that facilitates subsequent reactions. The presence of the C2-benzoyl group is crucial, as it provides neighboring group participation during glycosylation to favor the formation of the desired β-anomer.[7]
Experimental Protocol: Synthesis of 1,5-di-O-acetyl-2,3-di-O-benzoyl-4-thio-D-ribofuranose from L-Lyxose
This protocol is adapted from methodologies reported in the literature.[7][8]
Step 1: Conversion of L-Lyxose to 1,4-dithio-D-lyxitol
-
Dissolve L-lyxose in concentrated hydrochloric acid at 0°C.
-
Bubble hydrogen sulfide gas through the solution for several hours.
-
Allow the mixture to stand at low temperature until precipitation is complete.
-
Filter the crude product, wash with cold water, and dry under vacuum.
Step 2: Acetylation to 1,2,3,5-tetra-O-acetyl-4-thio-D-ribofuranose
-
Suspend the dithio-lyxitol in acetic anhydride and pyridine.
-
Cool the mixture to 0°C and slowly add sulfuric acid.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Pour the mixture into ice water and extract with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate, and brine. Dry over sodium sulfate and concentrate in vacuo.
Step 3: Selective Deacetylation and Benzoylation
-
Dissolve the acetylated product in a mixture of dichloromethane and methanol.
-
Add hydrazine acetate and stir at room temperature to selectively remove the anomeric acetyl groups.
-
After quenching, extract and purify the resulting diol.
-
Dissolve the diol in pyridine and cool to 0°C. Add benzoyl chloride dropwise.
-
Allow the reaction to proceed to completion, then work up as described in Step 2 to yield the 2,3-di-O-benzoyl intermediate.
Step 4: Anomeric Acetylation
-
Dissolve the product from Step 3 in acetic anhydride and pyridine.
-
Stir at room temperature until the reaction is complete.
-
Concentrate the mixture and purify by silica gel chromatography to yield the final precursor, 1,5-di-O-acetyl-2,3-di-O-benzoyl-4-thio-D-ribofuranose.
Strategy 2: De Novo Synthesis via Aldol Reaction
An alternative, flexible approach builds the thiosugar core from acyclic precursors. This method relies on a scalable α-fluorination and aldol reaction of α-heteroaryl acetaldehydes.[4] The resulting fluorohydrin is then carried through a series of steps including carbonyl reduction, mesylation, and a key double displacement reaction using sodium hydrosulfide (NaSH) to form the tetrahydrothiophene ring.[4] This strategy is particularly powerful for creating C2'-modified analogs.
Conformational Properties of the 4'-Thiofuranose Ring
The substitution of oxygen (van der Waals radius ~1.52 Å) with the larger sulfur atom (~1.80 Å) imposes distinct conformational preferences on the furanose ring. In natural ribonucleosides, the sugar ring exists in a dynamic equilibrium between the C2'-endo (South) and C3'-endo (North) conformations.
The incorporation of a 4'-thio-modified sugar generally favors a C3'-endo pucker, similar to that found in A-form RNA duplexes.[8] This conformational mimicry is a key reason why 4'-thio-modified oligonucleotides often exhibit enhanced thermal stability when hybridized to complementary RNA strands.[7][8] X-ray crystallographic analysis of an RNA octamer containing 4'-thiocytidines confirmed that the thiosugars adopt conformations very similar to the C3'-endo pucker of the native duplex.[7][8]
Diagram: Conformational Equilibrium in 4'-Thioribofuranose
This diagram illustrates the North-South conformational equilibrium influenced by the endocyclic sulfur atom.
Caption: N/S pucker equilibrium in 4'-thioribofuranose rings.
Data Summary and Characterization
The successful synthesis and purification of 4'-thioribofuranose precursors require rigorous characterization. Key quantitative data, such as reaction yields and stereoselectivity ratios, are crucial for process optimization.
| Precursor/Method | Key Intermediate | Glycosylation Selectivity (β:α) | Typical Overall Yield | Reference(s) |
| L-Lyxose Route | 1,5-di-O-acetyl-2,3-di-O-benzoyl-4-thio-D-ribofuranose | High β (neighboring group) | High | [7][8] |
| Pummerer Reaction | 1,4-anhydro-4-sulfinyl-D-ribitol derivative | Excellent β (>95:5) | Good to High | [12][13] |
| 4-Thiofuranoid Glycal | 3,5-O-(di-t-butylsilylene)-4-thiofuranoid glycal | High β | Good | [14] |
| De Novo Aldol Route | Fluoro mesylate intermediate | Dependent on subsequent steps | Moderate to Good | [4] |
Spectroscopic Analysis:
-
NMR Spectroscopy (¹H and ¹³C): Essential for confirming the structure and stereochemistry. The chemical shifts and coupling constants (especially J₁,₂) of the anomeric proton are diagnostic for determining the α or β configuration.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized precursors.
-
X-ray Crystallography: Provides unambiguous determination of the solid-state structure and conformational preferences of crystalline precursors or their nucleoside derivatives.[8][15]
Conclusion and Future Perspectives
4'-Thioribofuranose precursors are more than mere intermediates; they are enabling building blocks that have unlocked a rich field of medicinal chemistry. Their unique chemical properties—governed by the presence of the endocyclic sulfur atom—directly influence the stereochemical outcome of glycosylation and the conformational behavior of the final nucleoside analogs. A thorough understanding of the principles of their reactivity, stereoselectivity, and synthesis is paramount for researchers aiming to develop next-generation therapeutics. Future efforts will likely focus on developing even more efficient, scalable, and stereoselective synthetic routes, particularly those that allow for diverse modifications at other positions of the sugar ring, further expanding the chemical space for antiviral and anticancer drug discovery.[16][17]
References
- 1. Chemical synthesis of 4′-thio and 4′-sulfinyl pyrimidine nucleoside analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis of Nucleoside Analogs Containing Sulfur or Selenium Replacements of the Ribose Ring Oxygen or Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 4'-Thionucleosides as Antitumor and Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Syntheses of 4′-thioribonucleosides and thermodynamic stability and crystal structure of RNA oligomers with incorporated 4′-thiocytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Syntheses of 4'-thioribonucleosides and thermodynamic stability and crystal structure of RNA oligomers with incorporated 4'-thiocytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Synthesis and properties of 4'-ThioDNA: unexpected RNA-like behavior of 4'-ThioDNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, Reactivity, and Stereoselectivity of 4-Thiofuranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and conformational analysis of d-2'-deoxy-2',2'-difluoro-4'-dihydro-4'-thionucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Efficient synthesis of antiviral agent uprifosbuvir enabled by new synthetic methods - PMC [pmc.ncbi.nlm.nih.gov]
- 17. infectionlearninghub.co.uk [infectionlearninghub.co.uk]
A Senior Application Scientist's Guide to Silyl Ether Stability in Thio-Carbohydrate Chemistry
Abstract
In the synthesis of complex glycoconjugates and thio-oligosaccharides, silyl ethers stand out as indispensable protecting groups for hydroxyl functionalities. Their broad utility is derived from their tunable stability, ease of introduction, and mild removal conditions. However, the introduction of sulfur into the carbohydrate scaffold—most commonly as a thioglycoside—presents unique challenges and considerations for the stability and strategic deployment of these silicon-based protectors. This technical guide provides an in-depth analysis of silyl ether stability in the context of thio-carbohydrate chemistry. We will explore the fundamental principles governing their reactivity, the subtle yet critical influence of the sulfur atom, and provide field-proven, validated protocols for orthogonal protection and selective deprotection strategies. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of sulfur-containing carbohydrates.
Introduction: The Strategic Role of Silyl Ethers
The synthesis of complex carbohydrates is a formidable challenge, primarily due to the need to differentiate between multiple hydroxyl groups of similar reactivity.[1][2] A successful synthetic campaign hinges on a robust protecting group strategy, allowing for the sequential and selective unmasking of specific positions for glycosylation or other modifications.[3][4] Silyl ethers (R₃Si-OR') have become a cornerstone of these strategies.[4]
Their power lies in their variability; by modifying the alkyl or aryl substituents (R) on the silicon atom, one can precisely tune the steric hindrance around the Si-O bond.[4][5] This directly controls the group's lability under acidic, basic, or fluoride-mediated conditions, forming a spectrum of stability that is crucial for orthogonal synthesis.[6][7]
Thio-carbohydrates, particularly thioglycosides, are vital intermediates in modern glycosylation chemistry.[8] They are prized for their stability across a wide range of reaction conditions, yet can be readily activated for glycosylation using thiophilic promoters.[8][9] However, the presence of the anomeric sulfur atom can influence the stability of protecting groups on the carbohydrate ring, including silyl ethers. Understanding this interplay is critical to prevent unintended deprotection or side reactions, ensuring the integrity of the synthetic route.[10]
The Silyl Ether Family: A Comparative Stability Analysis
The choice of silyl ether is the first critical decision in designing a protection strategy. The stability is almost entirely dictated by the steric bulk of the groups on the silicon atom.[5][11] Increased bulk hinders the approach of both protons and nucleophiles (like fluoride) to the silicon center, thus increasing stability.[11][12]
| Silyl Group | Abbreviation | Relative Stability (Acidic Conditions)[7][11] | Relative Stability (Basic Conditions)[7][11] | Cleavage Conditions & Notes |
| Trimethylsilyl | TMS | 1 (Very Labile) | 1 (Very Labile) | Cleaved by very mild acids (e.g., acetic acid, silica gel) or bases (K₂CO₃/MeOH).[7][11] Primarily for transient protection.[6] |
| Triethylsilyl | TES | 64 | 10-100 | More stable than TMS.[6] Can be selectively removed in the presence of bulkier silyl ethers.[13] |
| tert-Butyldimethylsilyl | TBDMS / TBS | 20,000 | ~20,000 | A versatile and robust group, widely used in multi-step synthesis.[6] Stable to a wide range of non-acidic/fluoride conditions.[14] |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 | Offers greater steric hindrance and increased stability compared to TBS, especially in basic media.[6][15] |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 (Very Robust) | ~20,000 | Exceptionally stable under acidic conditions, making it a group of choice for harsh reaction sequences.[6][15] |
This differential stability is the foundation of orthogonal protection, allowing for the selective removal of a more labile group (e.g., TBDMS) while a more robust group (e.g., TBDPS) remains intact.[3][15]
The "Sulfur Factor": Impact on Silyl Ether Lability
While thioglycosides are generally stable, the sulfur atom is not an entirely passive spectator. Its presence can influence the reactivity of neighboring and even remote silyl ethers in several ways:
-
Electronic Effects: Sulfur is less electronegative than oxygen. While a minor factor, this can subtly alter the electron density across the pyranose ring, potentially influencing the acidity of nearby hydroxyls or the kinetics of silyl ether cleavage.
-
Reactivity during Glycosylation: The most significant consideration is the stability of silyl ethers during the activation of the thioglycoside. Many common thiophile promoter systems are Lewis acidic (e.g., TMSOTf, NIS/TfOH) and can readily cleave acid-labile silyl ethers.[5][16] Silyl ethers with high acid stability, such as TBDPS, are often required to survive these conditions.[5] In our experience, even the moderately stable TBDMS group can be partially or fully cleaved during prolonged or high-temperature glycosylations with powerful Lewis acids.
-
Neighboring Group Participation: While less common for silyl ethers compared to acyl groups, the potential for intramolecular interactions involving sulfur cannot be entirely dismissed, especially in conformationally constrained systems.[17]
-
Conformational Effects: The introduction of multiple bulky silyl groups, particularly in a vicinal arrangement, can distort the carbohydrate's chair conformation into a skew-boat.[10] This conformational change alters the accessibility of different positions and can significantly impact reactivity, including the rate of deprotection.[10][18]
A key takeaway from field experience is that silyl ethers on a glycosyl donor (the thio-carbohydrate) are generally more reactive and susceptible to cleavage than those on the glycosyl acceptor.[10] This is because the protecting groups on the donor are electronically "activated" by the promoter during the glycosylation reaction.
Mechanistic Insights: The Chemistry of Deprotection
Understanding the mechanism of cleavage is fundamental to troubleshooting and protocol design.
Fluoride-Mediated Cleavage
This is the most common method for silyl ether removal. The driving force is the exceptionally high strength of the Silicon-Fluoride (Si-F) bond (approx. 135 kcal/mol).[19] The mechanism proceeds through a pentavalent silicon intermediate.[12][20]
Caption: Mechanism of fluoride-mediated desilylation.
The steric bulk around the silicon atom directly impacts the rate of this reaction by hindering the initial approach of the fluoride ion. This is why TBDMS is cleaved much faster than the bulkier TIPS group.[7]
Acid-Catalyzed Cleavage
Acid-catalyzed hydrolysis is also highly dependent on sterics. The reaction is initiated by protonation of the ether oxygen, followed by nucleophilic attack (typically by water or an alcohol solvent) on the silicon atom.[12]
Caption: Pathway for acid-catalyzed desilylation.
This mechanism explains the selective deprotection of primary silyl ethers in the presence of more hindered secondary or tertiary ones, as the less crowded environment allows for easier protonation and nucleophilic attack.[20]
Validated Protocols for Selective Deprotection
The following protocols are designed to be self-validating systems for common scenarios in thio-carbohydrate synthesis.
Protocol 1: Selective Cleavage of a Primary TBDMS Ether
Objective: To selectively deprotect a primary C-6 TBDMS ether on a thioglycoside while preserving a secondary TBDPS ether. This is a common requirement for regioselective elongation at the primary position.
Methodology:
-
Preparation: Dissolve the doubly protected thioglycoside (1.0 eq.) in a 4:1:1 mixture of acetic acid (AcOH), tetrahydrofuran (THF), and water. The concentration should be approximately 0.1 M.
-
Reaction: Stir the solution at room temperature (20-25 °C).
-
Monitoring: Monitor the reaction progress carefully by Thin-Layer Chromatography (TLC) every 1-2 hours. The reaction is typically slow but highly selective.[7] Expect completion within 8-24 hours. Over-running the reaction can lead to minor loss of the TBDPS group.
-
Workup: Once the starting material is consumed, carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acetic acid.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with water and then brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Protocol 2: Orthogonal Cleavage of a TIPS Ether using Fluoride
Objective: To cleave a robust TIPS ether from a thio-carbohydrate without affecting other functionalities like esters or the thioglycosidic bond itself.
Methodology:
-
Preparation: In a plastic or Teflon vessel (fluoride etches glass), dissolve the TIPS-protected thio-carbohydrate (1.0 eq.) in anhydrous THF (approx. 0.2 M).
-
Reagent Addition: At room temperature, add a 1.0 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.5 eq.).[14] For particularly stubborn or hindered TIPS groups, warming to 40 °C may be required.
-
Monitoring: Stir the reaction and monitor by TLC. Deprotection of TIPS is slower than TBDMS and may take 2-12 hours.[11]
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Dilute with water and extract three times with diethyl ether or ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue via flash column chromatography.
Strategic Workflow: Orthogonal Protection in Action
Designing a multi-step synthesis requires a forward-thinking approach to protecting groups. Silyl ethers are excellent components of a fully orthogonal strategy.
Caption: Orthogonal strategy for sequential glycosylation.
This workflow illustrates a common strategy where different silyl ethers (TES, TBDPS) and an acyl group (Benzoyl, Bz) are used to orchestrate the selective construction of a branched oligosaccharide from a single thioglycoside building block.[3][21] The key is that the deprotection conditions for one group (e.g., mild acid for TES) do not affect the others (Bz, TBDPS).[7]
Conclusion and Future Outlook
Silyl ethers are powerful and versatile tools in the synthesis of thio-carbohydrates. Their predictable, sterically-driven stability allows for the design of highly sophisticated and orthogonal protection schemes. A thorough understanding of the relative lability of different silyl groups, combined with an awareness of the potentially activating or destabilizing influence of the thio-glycosidic linkage and glycosylation promoters, is paramount for success. The validated protocols and strategic workflows presented here provide a robust framework for researchers to confidently employ silyl ethers in the development of novel thio-glycans for biological and therapeutic applications. As synthetic targets become more complex, the continued development of new silyl ethers and even more selective cleavage methods will remain a vital area of research.
References
- 1. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Silyl ether - Wikipedia [en.wikipedia.org]
- 8. irl.umsl.edu [irl.umsl.edu]
- 9. par.nsf.gov [par.nsf.gov]
- 10. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 14. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Neighboring Group Effects on the Rates of Cleavage of Si–O–Si-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. echemi.com [echemi.com]
- 21. pubs.acs.org [pubs.acs.org]
A-Senior-Application-Scientist's-Guide-to-Nucleoside-Analog-Synthesis-from-Protected-Sugars
Introduction: The Central Role of Nucleoside Analogs
Nucleoside analogs represent a cornerstone of modern medicinal chemistry, forming the backbone of numerous antiviral and anticancer therapies.[1][2][3] These molecules are structural mimics of natural nucleosides—the building blocks of DNA and RNA—but contain strategic modifications to the sugar (glycone) or nucleobase moiety.[2] This structural deviation allows them to interfere with viral replication or cancer cell proliferation, often by acting as chain terminators in nucleic acid synthesis or as inhibitors of key enzymes.
The synthetic construction of these vital compounds is a nuanced challenge, hinging on the precise and stereocontrolled formation of the glycosidic bond—the link between the sugar and the nucleobase.[4][5] This guide provides an in-depth exploration of the fundamental principles governing this synthesis, with a focus on methods starting from protected sugars. We will dissect the causality behind experimental choices, from protecting group strategy to the core glycosylation reaction and final deprotection, offering a framework for researchers, scientists, and drug development professionals to approach this critical class of molecules with confidence and precision.
Part 1: The Foundation - Strategic Protection of the Sugar Moiety
The hydroxyl groups of a carbohydrate are inherently reactive, and their temporary masking—or "protection"—is non-negotiable for achieving regiochemical and stereochemical control during synthesis.[3][6] Without protecting groups, a chemist would face a mixture of unmanageable side reactions. The choice of protecting group is a strategic decision, dictated by its stability under reaction conditions and the ease of its selective removal later in the sequence.
Common hydroxyl protecting groups in carbohydrate chemistry include acyl groups like acetyl (Ac) and benzoyl (Bz), and silyl ethers.[7] Acyl groups are typically installed using acid anhydrides (e.g., Ac₂O) in the presence of a base and are known for their stability and their crucial role in directing stereochemistry.[6][7]
The Gatekeeper of Stereochemistry: The C2' Protecting Group
In the synthesis of ribonucleosides, the choice of protecting group at the C2' position of the sugar is arguably the most critical factor for controlling the stereochemistry of the final product. The vast majority of biologically active nucleosides exist as the β-anomer, where the nucleobase is on the same side of the sugar ring as the C5' exocyclic carbon.[8][9]
An acyl group (like acetyl or benzoyl) at the C2' position provides anchimeric assistance , also known as neighboring group participation.[6][10][11] This phenomenon is the key to achieving high β-selectivity.
Mechanism of Anchimeric Assistance:
-
Activation: When the anomeric leaving group (e.g., an acetate) is activated by a Lewis acid, it departs, beginning the formation of an oxocarbenium ion intermediate.
-
Participation: The carbonyl oxygen of the adjacent C2' acyl group attacks the electron-deficient anomeric carbon from the α-face of the sugar ring.
-
Intermediate Formation: This intramolecular attack forms a stable, cyclic acyloxonium ion intermediate (specifically, a dioxolenium ion).[6][12]
-
Directed Attack: This cyclic intermediate effectively blocks the α-face of the sugar. Consequently, the incoming nucleobase can only attack from the opposite, unhindered β-face.
-
Stereochemical Outcome: The result is the exclusive or near-exclusive formation of the desired 1,2-trans product, which in the case of ribose, is the β-nucleoside.[6][13]
This elegant principle is a cornerstone of modern nucleoside synthesis, transforming a potentially complex stereochemical problem into a predictable and reliable outcome.[11][14]
Part 2: The Core Reaction - Forging the Glycosidic Bond
With a properly protected and activated sugar in hand, the central event is the coupling with the nucleobase. The most prevalent and versatile method for this transformation is the Silyl-Hilbert-Johnson reaction, more commonly known as the Vorbrüggen glycosylation .[4][5][15]
The Vorbrüggen Glycosylation: A Detailed Look
This reaction involves the coupling of a protected sugar (typically a 1-O-acetyl or 1-O-silylated derivative) with a silylated nucleobase, catalyzed by a Lewis acid.[4][5][15]
Key Steps & Rationale:
-
Nucleobase Silylation: The nucleobase (e.g., uracil, adenine) is first treated with a silylating agent like hexamethyldisilazane (HMDS) or N,O-bis(trimethylsilyl)acetamide (BSA).[12] This step serves two critical purposes:
-
Increased Solubility: Silylation dramatically increases the solubility of the often-polar nucleobase in the non-polar organic solvents used for the reaction.
-
Enhanced Nucleophilicity: It activates the nucleobase, making it a more potent nucleophile for attacking the sugar electrophile.[12]
-
-
Sugar Activation & Intermediate Formation: The protected sugar and silylated base are dissolved in an anhydrous solvent (e.g., acetonitrile, dichloroethane). A Lewis acid, most commonly trimethylsilyl trifluoromethanesulfonate (TMSOTf), is added. The Lewis acid coordinates to the anomeric leaving group, facilitating its departure and promoting the formation of the key oxocarbenium ion, which is stabilized by the anchimeric assistance of the C2' acyl group to form the acyloxonium ion intermediate described previously.[12][16]
-
Nucleophilic Attack: The silylated nucleobase attacks the anomeric carbon from the β-face, leading to the formation of the protected β-nucleoside.[4]
-
Workup: The reaction is quenched, and the silyl groups are removed during aqueous workup.
The reliability and broad scope of the Vorbrüggen reaction have established it as the gold standard in both academic and industrial settings for N-nucleoside synthesis.[4]
Caption: Workflow of the Vorbrüggen Glycosylation.
C-Nucleosides: A Note on Stability
While this guide focuses on N-nucleosides (C-N glycosidic bond), it is worth noting the existence of C-nucleosides, where the sugar is attached to the nucleobase via a C-C bond.[8][17] This C-C bond makes them resistant to enzymatic and acid-catalyzed hydrolysis, a desirable property for certain drug candidates.[17] Their synthesis is more complex, often involving the coupling of a pre-synthesized aryl moiety with a ribosyl moiety, and can result in a mixture of anomers if not carefully controlled.[8][9]
Part 3: The Final Steps - Deprotection and Purification
The synthesis culminates in the removal of all protecting groups to unveil the final nucleoside analog.[18] The strategy for deprotection must be chosen carefully to avoid damaging the target molecule.
Zemplén Deacetylation: A Classic Method
For the removal of acyl protecting groups (acetyl, benzoyl), the most common method is the Zemplén deacetylation .[7][19] This reaction involves treating the protected nucleoside with a catalytic amount of sodium methoxide (NaOMe) in methanol.[7][19] It is a mild, efficient, and high-yielding transesterification reaction where the acyl groups are transferred from the sugar's hydroxyls to methanol, forming methyl acetate.[19] The reaction is typically run at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
| Method | Reagents | Typical Conditions | Groups Removed | Ref. |
| Zemplén Deacetylation | Catalytic NaOMe in MeOH | 0°C to Room Temp. | O-Acetyl, O-Benzoyl | [7][19] |
| Ammonolysis | NH₃ in MeOH | Room Temp. to 55°C | O-Acyl, N-Acyl | [20][21] |
| Hydrogenation | H₂, Pd/C | Room Temp. | O-Benzyl (Bn) | [14] |
Table 1: Common Deprotection Methods in Nucleoside Synthesis.
Experimental Protocol: Zemplén Deacetylation of a Per-O-Acetylated Ribonucleoside
This protocol is a representative example and should be adapted based on the specific substrate.
-
Dissolution: Dissolve the per-O-acetylated nucleoside (1.0 equivalent) in anhydrous methanol (approx. 5-10 mL per mmol of substrate) in an oven-dried flask under an inert atmosphere (Argon or Nitrogen).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Initiation: Add a catalytic amount of a 1 M solution of sodium methoxide in methanol (typically 0.1 equivalents).
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's progress by TLC until the starting material is fully consumed.
-
Neutralization: Quench the reaction by adding an acidic ion-exchange resin (H+ form) until the pH of the solution becomes neutral.[7]
-
Filtration: Filter off the resin and wash it thoroughly with methanol.
-
Concentration: Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by silica gel column chromatography to yield the pure, deprotected nucleoside.[7]
Purification: Isolating the Target
The synthesis of nucleosides, particularly the glycosylation step, can produce a mixture of desired β-anomer, undesired α-anomer, and other byproducts.[9] Therefore, purification is a critical final step.[4][22]
Silica gel column chromatography is the workhorse technique for this purpose. The polarity difference between the α and β anomers is often sufficient to allow for their separation on a silica column with an appropriate solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexane gradients). Proper sample preparation combined with liquid chromatography is essential for isolating and quantifying the final product.[23][24]
Conclusion
The synthesis of nucleoside analogs from protected sugars is a foundational discipline in medicinal chemistry, governed by a set of well-established principles. Strategic application of protecting groups, particularly the use of a participating acyl group at the C2' position, is paramount for achieving the desired β-stereochemistry. The Vorbrüggen glycosylation stands as the most robust and versatile method for forging the critical C-N glycosidic bond. Finally, carefully chosen deprotection and rigorous chromatographic purification deliver the pure, biologically active molecule. A thorough understanding of the mechanisms and rationale behind each step empowers researchers to design and execute efficient syntheses of these life-saving therapeutics.
References
- 1. Nucleoside Analogs: A Review of Its Source and Separation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of nucleoside analogues: opportunities for innovation at the interface of synthetic chemistry and biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Route efficiency assessment and review of the synthesis of β-nucleosides via N -glycosylation of nucleobases - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02665D [pubs.rsc.org]
- 5. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. BJOC - Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides [beilstein-journals.org]
- 9. Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of Stereodirecting Participation and Ester Migration from Near and Far in Glycosylation and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. grokipedia.com [grokipedia.com]
- 12. researchgate.net [researchgate.net]
- 13. Stereoelectronic Effect of Protecting Groups on the Stability of Galactosyl Donor Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2- O -Benzyloxycarbonyl protected glycosyl donors: a revival of carbonate-mediated anchimeric assistance for diastereoselective glycosylation - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC07194F [pubs.rsc.org]
- 15. Vorbrüggen Glycosylation [drugfuture.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chemistry-online.com [chemistry-online.com]
- 20. glenresearch.com [glenresearch.com]
- 21. glenresearch.com [glenresearch.com]
- 22. researchgate.net [researchgate.net]
- 23. repo.uni-hannover.de [repo.uni-hannover.de]
- 24. Purification and Analysis of Nucleotides and Nucleosides from Plants | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to the Spectroscopic Identification of Silylated Thiosugars
< < <
Abstract
Thiosugars, carbohydrate analogs where a sulfur atom replaces one or more oxygen atoms, are of significant interest in medicinal chemistry and drug development due to their unique biological activities.[1][2][3] Their structural elucidation is paramount, often necessitating derivatization to enhance volatility and stability for analytical procedures. Silylation is a cornerstone of this process.[4][5][6] This guide provides a comprehensive overview of the spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—employed for the robust identification and characterization of silylated thiosugars. It is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of these powerful analytical methods.
Introduction: The Rationale for Silylating Thiosugars
Thiosugars exhibit a range of biological activities, including acting as inhibitors for enzymes like glycosidases, and demonstrating potential as antidiabetic, antiviral, and antineoplastic agents.[2] The replacement of an oxygen atom with sulfur alters the molecule's electronic properties, conformation, and stability, often leading to enhanced therapeutic potential.[1]
However, the inherent polarity and low volatility of thiosugars, owing to their multiple hydroxyl (-OH) and thiol (-SH) groups, pose significant challenges for certain analytical techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS). Silylation, the process of replacing an active hydrogen in a hydroxyl or thiol group with a silyl group (e.g., trimethylsilyl, -Si(CH₃)₃), is a critical derivatization step.[4][7]
Why Silylate?
-
Increased Volatility: Silylation masks polar functional groups, reducing intermolecular hydrogen bonding and significantly increasing the volatility of the thiosugar, making it amenable to GC-MS analysis.[4]
-
Enhanced Thermal Stability: Silyl ethers and thioethers are generally more thermally stable than their parent compounds, preventing degradation at the high temperatures often used in GC inlets.[4]
-
Improved Chromatographic Resolution: Derivatization often leads to sharper peaks and better separation of isomers in chromatographic analyses.[8]
-
Creation of Characteristic Mass Fragments: Silyl groups introduce predictable fragmentation patterns in mass spectrometry, aiding in structural elucidation.[9][10][11]
Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and trimethylchlorosilane (TMCS). The choice of reagent depends on the reactivity of the functional groups and the desired reaction conditions.[4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Structure
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural determination of organic molecules, including silylated thiosugars.[12][13][14] It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms.
¹H NMR Spectroscopy
-
Anomeric Protons: The proton on the anomeric carbon (C-1) is a key diagnostic signal, typically found in the 4.4–5.5 ppm range for unprotected sugars.[13] Upon silylation and in the context of a thio-linkage, this region remains critical for determining the stereochemistry (α or β) of the glycosidic bond.
-
Ring Protons: The remaining sugar ring protons usually resonate in the 3.0–4.2 ppm region.[13] Silylation can induce slight shifts in these signals due to changes in the electronic environment.
-
Silyl Group Protons: The protons of the trimethylsilyl (TMS) groups give a characteristic, strong singlet peak in the upfield region, typically between 0.0 and 0.3 ppm. The integration of this signal relative to the sugar protons can confirm the number of silyl groups incorporated.
-
Thiol Protons (-SH): In the parent thiosugar, the thiol proton signal can be broad and its chemical shift is variable (typically 1-4 ppm).[15][16] After silylation to a trimethylsilyl thioether (-S-Si(CH₃)₃), this proton signal disappears, providing direct evidence of successful derivatization at the sulfur atom.
¹³C NMR Spectroscopy
While requiring more sample than ¹H NMR, ¹³C NMR offers a wider chemical shift range, leading to better resolution of individual carbon signals.[13]
-
Anomeric Carbons: The chemical shift of the anomeric carbon provides crucial information about the nature of the glycosidic linkage.
-
Silyl Group Carbons: The methyl carbons of the TMS groups appear at a characteristic upfield chemical shift, typically between 0 and 3 ppm.
-
DEPT (Distortionless Enhancement by Polarization Transfer): This experiment is invaluable for distinguishing between CH, CH₂, and CH₃ groups, aiding in the complete assignment of the carbohydrate backbone.
²⁹Si NMR Spectroscopy
Directly observing the silicon nucleus provides definitive evidence of silylation and can offer insights into the different chemical environments of the silyl groups.
-
Chemical Shift Ranges: The chemical shifts for ²⁹Si in silylated alcohols and thiols typically fall within a range of +10 to +30 ppm relative to tetramethylsilane (TMS).[17] The specific shift can be influenced by the nature of the atom (O vs. S) attached to the silicon and the overall structure of the sugar.[18] For instance, silicon in Me₃Si-O-R groups resonates at approximately 17-20 ppm, providing a clear marker for silylated hydroxyls.[17]
Mass Spectrometry (MS): Unraveling Molecular Weight and Fragmentation
Mass spectrometry is an essential technique for determining the molecular weight of silylated thiosugars and for deducing their structure from fragmentation patterns.[19][20][21] GC-MS is particularly well-suited for this analysis due to the increased volatility of the derivatized compounds.[4][22]
Gas Chromatography-Mass Spectrometry (GC-MS)
In GC-MS, the silylated thiosugar is vaporized and separated on a chromatographic column before entering the mass spectrometer, where it is ionized, typically by electron ionization (EI).
Characteristic Fragmentation Patterns:
The fragmentation of trimethylsilylated sugars is well-documented and provides a roadmap for structural identification.[9][10][11][23]
-
[M-15]⁺ Ion: A very common fragment resulting from the loss of a methyl radical (•CH₃) from a TMS group. This is often the base peak in the spectrum.
-
m/z 73: This intense peak corresponds to the trimethylsilyl cation, [(CH₃)₃Si]⁺.
-
m/z 147: This fragment, [(CH₃)₂Si=O-Si(CH₃)₃]⁺, is indicative of a silylated diol system.
-
Glycosidic Bond Cleavage: The primary fragmentation often occurs at the glycosidic linkage. For silylated disaccharides, this can lead to characteristic ions, such as the abundant fragment at m/z 361 , which represents a trimethylsilylated hexopyranose ring.[9][10]
-
Ring Fragmentation: Further fragmentation of the sugar ring produces a series of oxonium ions that can help to pinpoint the location of substituents. Ions at m/z 204 and m/z 217 are common fragments from silylated monosaccharides.[10]
| Characteristic Ion (m/z) | Proposed Structure/Origin | Significance |
| M-15 | [M - CH₃]⁺ | Loss of a methyl group from a TMS moiety |
| 73 | [(CH₃)₃Si]⁺ | Trimethylsilyl cation |
| 147 | [(CH₃)₂Si=O-Si(CH₃)₃]⁺ | Silylated diol fragment |
| 204, 217 | Ring fragments | Characteristic of silylated monosaccharides[10] |
| 361 | Silylated hexopyranose ring | Characteristic of glycosidic linkage cleavage[9][10] |
Table 1: Common Mass Spectral Fragments of Trimethylsilylated Sugars.
Infrared (IR) Spectroscopy: Probing Functional Groups
While less detailed than NMR or MS, Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and valuable tool for confirming the success of the silylation reaction.
-
Disappearance of -OH and -SH Stretching Bands: The most telling sign of a complete reaction is the disappearance of the broad O-H stretching band (around 3200-3600 cm⁻¹) and the weaker S-H stretching band (around 2550-2600 cm⁻¹).
-
Appearance of Si-O and Si-C Bands: Concurrently, new absorption bands will appear. The Si-O-C stretch is typically observed in the 1000-1100 cm⁻¹ region, while the Si-C stretching and bending vibrations from the TMS groups appear around 1250 cm⁻¹ and 840 cm⁻¹, respectively.
Experimental Protocols & Workflows
Protocol: Silylation of a Model Thiosugar for GC-MS Analysis
This protocol describes a general procedure for the trimethylsilylation of a thiosugar using BSTFA with a TMCS catalyst.
Materials:
-
Thiosugar sample (1-5 mg)
-
Pyridine (anhydrous)
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Reaction vial (2 mL) with a screw cap and PTFE septum
-
Heating block or oven set to 70°C
-
Nitrogen gas supply
Procedure:
-
Drying: Ensure the thiosugar sample is completely dry by lyophilization or drying under high vacuum. Moisture will consume the silylating reagent.
-
Dissolution: Place the dried thiosugar (1 mg) into a clean, dry reaction vial. Add 100 µL of anhydrous pyridine to dissolve the sample. Gentle vortexing may be required.
-
Reagent Addition: Add 100 µL of BSTFA (+1% TMCS) to the vial.
-
Reaction: Tightly cap the vial and heat at 70°C for 30 minutes.
-
Cooling & Analysis: Allow the vial to cool to room temperature. The sample is now ready for direct injection into the GC-MS system.
Self-Validation: The protocol's success is validated by the subsequent spectroscopic analysis. A successful reaction will show the absence of -OH/-SH protons in ¹H NMR, the absence of corresponding IR stretches, and a mass spectrum consistent with the fully silylated derivative.
Logical Workflow for Spectroscopic Identification
The following diagram illustrates a logical workflow for the comprehensive identification of a silylated thiosugar.
A logical workflow for the silylation and subsequent spectroscopic identification of thiosugars.
Conclusion: An Integrated Spectroscopic Approach
The successful identification of silylated thiosugars relies not on a single technique, but on the synergistic integration of multiple spectroscopic methods. While NMR provides the definitive structural framework, GC-MS offers crucial molecular weight and fragmentation data, and FTIR serves as a rapid check for reaction completion. By understanding the principles behind each technique and the characteristic spectral features of these important molecules, researchers can confidently elucidate their structures, paving the way for further advancements in drug discovery and development.[24][25] The causality is clear: derivatization enables analysis, and integrated spectroscopic analysis ensures structural integrity.
References
- 1. Thiosugars: new perspectives regarding availability and potential biochemical and medicinal applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. [Thiosugars used as drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 5. researchgate.net [researchgate.net]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Characteristic fragmentation patterns of the trimethylsilyl and trimethylsilyl-oxime derivatives of various saccharides as obtained by gas chromatography coupled to ion-trap mass spectrometry [agris.fao.org]
- 10. researchgate.net [researchgate.net]
- 11. Mass spectral fragmentation of trimethylsilylated small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Liquid-state NMR spectroscopy for complex carbohydrate structural analysis: A hitchhiker's guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. cigs.unimo.it [cigs.unimo.it]
- 15. rsc.org [rsc.org]
- 16. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 17. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 18. pascal-man.com [pascal-man.com]
- 19. xceedmolecular.com [xceedmolecular.com]
- 20. Analyzing Glycan Structures with Mass Spectrometry: A transformative development in Bioconjugate Research and Drug Development – World Library of Toxicology Reagents [wltox.org]
- 21. spectroscopyonline.com [spectroscopyonline.com]
- 22. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 23. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. m.youtube.com [m.youtube.com]
- 25. drugtargetreview.com [drugtargetreview.com]
Methodological & Application
Application Notes & Protocols: The Strategic Use of 1,4-Anhydro-4-thio-D-ribitol in the Synthesis of 4'-Thionucleoside Therapeutics
Abstract
The substitution of the furanose ring oxygen with a sulfur atom, creating 4'-thionucleosides, represents a cornerstone of modern medicinal chemistry, yielding potent antiviral and anticancer agents with enhanced metabolic stability.[1][2][3] These analogues often exhibit improved pharmacokinetic profiles and resistance to enzymatic degradation by nucleoside phosphorylases, which can limit the efficacy of traditional oxonucleosides.[1][2] Central to the construction of these vital therapeutic candidates is the masterful synthesis and manipulation of the 1,4-anhydro-4-thio-D-ribitol core, a versatile thiosugar intermediate. This document provides an in-depth guide for researchers, elucidating the critical synthetic pathways for this intermediate and its subsequent deployment in stereoselective glycosylation reactions to forge novel 4'-thionucleosides. We will explore the mechanistic underpinnings of key methodologies, provide detailed, field-tested protocols, and discuss strategies for optimizing these complex syntheses.
The Rationale: Why 4'-Thionucleosides?
The therapeutic efficacy of nucleoside analogues hinges on their ability to be phosphorylated to the triphosphate form and subsequently inhibit viral or cellular DNA/RNA polymerases.[1][2] However, the glycosidic bond of natural nucleosides is a point of metabolic vulnerability. Replacing the endocyclic O4' oxygen with a larger, less electronegative sulfur atom imparts several advantageous properties:
-
Enhanced Stability: The C-S-C linkage in the thiofuranose ring is more resistant to acid hydrolysis and enzymatic cleavage compared to the C-O-C acetal linkage, prolonging the drug's half-life.[1][2]
-
Altered Conformation: The geometry of the sugar ring is subtly altered by the sulfur atom, which can influence how the nucleoside analogue is recognized and processed by viral or cellular enzymes, sometimes leading to selective inhibition.[4]
-
Proven Therapeutic Success: This strategy has led to the development of potent drug candidates, including agents with activity against herpesviruses, Hepatitis C virus (HCV), and various cancer cell lines.[4][5][6][7] For instance, 4'-thio-derivatives have shown significant activity against orthopoxviruses and have been explored as anticancer agents targeting pancreatic and glioblastoma cell lines.[6][7][8]
The synthesis of these powerful molecules begins with the efficient construction of a suitable thiosugar building block, most notably a derivative of 1,4-anhydro-4-thio-D-ribitol.
Figure 1: General workflow for the synthesis of 4'-thionucleosides.
Synthesis of the Key Intermediate: Protected 4-Thiosugar
A robust and scalable synthesis of the 4-thiosugar donor is paramount. A highly effective route starts from commercially available D-ribose, converting it into a protected 1-O-acetyl-4-thio-D-ribofuranose, a versatile intermediate for subsequent glycosylation reactions.[9][10]
Causality Behind the Synthetic Design:
-
Protection Strategy: The hydroxyl groups of D-ribose are first protected as benzyl ethers. Benzyl groups are chosen for their stability under a wide range of reaction conditions and their convenient removal via catalytic hydrogenation at the final stage.
-
Selective Activation: The primary (C5) and secondary (C1) hydroxyls of the resulting ribitol are selectively activated for substitution, typically by conversion to mesylates.
-
Ring Closure via Double Displacement: The crucial thioether ring is formed by reacting the dimesylate with a sulfur nucleophile like sodium sulfide (Na₂S). This proceeds via an Sₙ2 mechanism, closing the five-membered ring to yield the protected 1,4-anhydro-4-thio-D-ribitol.[9]
-
Anomeric Activation: The thioether is then oxidized to a sulfoxide. This step is the prelude to the Pummerer reaction, a powerful method for activating the anomeric (C1) position for glycosylation.[5][10] Treatment of the sulfoxide with acetic anhydride generates the 1-O-acetylated thiosugar, a stable yet reactive glycosyl donor.
Protocol 1: Synthesis of 1-O-Acetyl-2,3,5-tri-O-benzyl-4-thio-α,β-D-ribofuranose
This protocol is adapted from methodologies reported by Minakawa et al. and others.[9][10]
Step 1: Preparation of 2,3,5-tri-O-benzyl-D-ribofuranose (from D-Ribose)
-
Rationale: Standard protecting group manipulation to prepare the furanose ring for subsequent reduction.
-
Procedure: This multi-step conversion is typically achieved in high yield (approx. 88% over 3 steps) following established literature procedures.[9]
Step 2: Reduction to 2,3,5-tri-O-benzyl-D-ribitol
-
Rationale: The lactol is reduced to the corresponding alditol to allow for activation of the C1 and C4 hydroxyls.
-
Procedure: Dissolve the protected ribose in methanol. Add sodium borohydride (NaBH₄) portion-wise at 0°C. Stir for 2 hours, then quench carefully with acetic acid. Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate in vacuo.
Step 3: Dimesylation
-
Rationale: Both the C1 and C4 hydroxyls are converted to good leaving groups (mesylates) to facilitate the subsequent double displacement and ring closure.
-
Procedure: Dissolve the ribitol from Step 2 in dry dichloromethane (DCM). Cool to 0°C and add triethylamine, followed by dropwise addition of methanesulfonyl chloride. Allow the reaction to warm to room temperature and stir overnight. Wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate.
Step 4: Thioether Formation (Ring Closure)
-
Rationale: A double Sₙ2 reaction with sodium sulfide displaces both mesylates, forming the thiofuranose ring. This is the key step in creating the 1,4-anhydro-4-thio-D-ribitol core.
-
Procedure: Dissolve the dimesylate from Step 3 in DMF. Add sodium sulfide (Na₂S) and heat the mixture to 100°C for 6-8 hours. Cool, dilute with water, and extract with ethyl acetate. The organic layers are combined, washed, dried, and concentrated. Purify by column chromatography to yield 1,4-anhydro-2,3,5-tri-O-benzyl-4-thio-D-ribitol.[9]
Step 5: Oxidation to Sulfoxide
-
Rationale: The thioether is oxidized to a sulfoxide, which is the direct precursor for the Pummerer rearrangement used to activate the anomeric carbon.
-
Procedure: Dissolve the thioether from Step 4 in DCM and cool to -40°C. Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents) and stir for 1 hour. Quench with aqueous Na₂S₂O₃ and wash with saturated NaHCO₃. Dry over MgSO₄ and concentrate. The crude sulfoxide is used directly in the next step.[9]
Step 6: Pummerer Reaction for Anomeric Acetylation
-
Rationale: The sulfoxide rearranges in the presence of acetic anhydride to form an electrophilic thionium ion, which is trapped by acetate, yielding the activated 1-O-acetyl thiosugar donor.
-
Procedure: Dissolve the crude sulfoxide from Step 5 in acetic anhydride and heat at 100°C for 3 hours. Concentrate in vacuo and purify by column chromatography to yield the title compound as a mixture of α and β anomers.[9][10]
Glycosylation: Forging the C-N Bond
With the activated thiosugar in hand, the next critical phase is the stereoselective coupling with a nucleobase. The goal is almost always to achieve the β-anomer, which mimics the stereochemistry of natural nucleosides.
Method A: Pummerer-type Thioglycosylation
This is a highly effective method, particularly for pyrimidine bases. The reaction proceeds via the same thionium ion intermediate generated during the anomeric acetylation, but it is trapped by a silylated nucleobase instead of acetate.[5][10]
Figure 2: Simplified Pummerer glycosylation pathway.
Protocol 2: β-Selective Synthesis of a 4'-Thiouridine Derivative
Step 1: Silylation of Nucleobase
-
Rationale: Silylating the nucleobase (e.g., uracil) increases its solubility in organic solvents and enhances the nucleophilicity of the ring nitrogen for the subsequent coupling reaction.
-
Procedure: Suspend uracil in 1,1,1,3,3,3-hexamethyldisilazane (HMDS) with a catalytic amount of ammonium sulfate. Reflux until the solution becomes clear. Remove excess HMDS in vacuo to obtain the bis-silylated uracil, which is used immediately.
Step 2: Pummerer Coupling Reaction
-
Rationale: The sulfoxide intermediate is reacted directly with the silylated base in the presence of an activator to promote the Pummerer rearrangement and subsequent glycosylation in one pot.
-
Procedure: Dissolve the 1,4-anhydro-2,3,5-tri-O-benzyl-4-thio-D-ribitol sulfoxide (from Protocol 1, Step 5) and the silylated uracil in dry acetonitrile. Cool to -20°C. Add trifluoroacetic anhydride (TFAA) dropwise. Stir at low temperature for 1-2 hours, then allow to warm to room temperature. Quench with saturated NaHCO₃, extract with ethyl acetate, dry, and concentrate. Purify by column chromatography to obtain the protected 4'-thiouridine, which is typically formed with high β-selectivity.[10]
Method B: Lewis Acid-Mediated (Vorbrüggen) Glycosylation
This classical method uses the 1-O-acetylated thiosugar as the donor and a strong Lewis acid to promote the reaction. It is particularly useful for purine bases, although controlling the regioselectivity (N-9 vs. N-7) can be a challenge.[4][11]
Protocol 3: Synthesis of a 4'-Thioadenosine Derivative
Step 1: Silylation of N⁶-Benzoyladenine
-
Rationale: As with pyrimidines, silylation is required. The exocyclic amine of adenine is protected with a benzoyl group to prevent side reactions.
-
Procedure: Silylate N⁶-benzoyladenine as described in Protocol 2, Step 1.
Step 2: Lewis Acid-Mediated Coupling
-
Rationale: The Lewis acid (e.g., SnCl₄) coordinates to the anomeric acetate, facilitating its departure and the formation of the key thionium ion intermediate. This electrophile is then attacked by the silylated purine.
-
Procedure: Dissolve the 1-O-acetyl-4-thiosugar (from Protocol 1) and the silylated N⁶-benzoyladenine in dry 1,2-dichloroethane (DCE). Cool to 0°C. Add tin(IV) chloride (SnCl₄) dropwise. Stir at 0°C for 1 hour, then allow to warm to room temperature and stir for several hours. Monitor by TLC. Upon completion, quench carefully with saturated NaHCO₃, filter through Celite, and extract the filtrate with DCM. Dry, concentrate, and purify by column chromatography. Often, a mixture of N-9 and N-7 isomers is obtained, requiring careful separation. Heating the reaction mixture can sometimes favor the formation of the thermodynamically more stable N-9 isomer.[10]
| Method | Key Reagent(s) | Typical Substrate | Stereoselectivity | Key Considerations |
| Pummerer-type | Sulfoxide, TFAA | Pyrimidines | Generally high β | One-pot from sulfoxide; sensitive to water.[5][10] |
| Vorbrüggen | 1-O-Acetate, Lewis Acid (SnCl₄, TMSOTf) | Purines & Pyrimidines | Variable (α/β mixtures common) | Requires stable glycosyl donor; risk of N7/N9 mixtures for purines.[4][11] |
| Thiofuranoid Glycal | PhSeCl or NIS | Pyrimidines & Purines | High β-selectivity | Requires synthesis of the glycal intermediate; offers access to 2'-modified analogues.[12] |
| Table 1: Comparison of Common Glycosylation Strategies for 4'-Thionucleoside Synthesis. |
Final Deprotection
The final step is the removal of all protecting groups to yield the target nucleoside.
Protocol 4: Global Deprotection
Step 1: Removal of Acyl Groups (e.g., Benzoyl)
-
Rationale: Amide protecting groups on nucleobases are typically removed under basic conditions.
-
Procedure: Dissolve the protected nucleoside in methanolic ammonia and stir at room temperature in a sealed vessel overnight. Concentrate in vacuo.
Step 2: Removal of Benzyl Ethers
-
Rationale: Benzyl ethers are cleanly removed by catalytic hydrogenation without affecting the rest of the molecule.
-
Procedure: Dissolve the product from Step 1 in methanol. Add Palladium on carbon (10% Pd/C) as a catalyst. Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC or LC-MS). Filter the catalyst through Celite and concentrate the filtrate. Purify the final compound by chromatography or recrystallization.
Conclusion and Future Outlook
The 1,4-anhydro-4-thio-D-ribitol scaffold is a validated and indispensable intermediate in the pursuit of next-generation nucleoside therapeutics.[3][8] A thorough understanding of its synthesis and the nuances of stereoselective glycosylation reactions, such as the Pummerer and Vorbrüggen methods, is critical for any researcher in the field. The protocols outlined here provide a robust framework for the synthesis of 4'-thionucleosides. As the challenges of drug resistance and emerging viral threats continue to grow, the demand for novel analogues will persist.[3] Flexible and scalable synthetic routes to key intermediates like 4-thiosugars will remain essential for driving innovation in drug discovery.[13]
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Recent advances in 4'-thionucleosides as potential antiviral and antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A flexible and scalable synthesis of 4′-thionucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antiviral Activity of a Series of 2'- C-Methyl-4'-thionucleoside Monophosphate Prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 4'-Thionucleosides as Antitumor and Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiviral Activity of 4′-thioIDU and Thymidine Analogs against Orthopoxviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chemical synthesis of 4′-thio and 4′-sulfinyl pyrimidine nucleoside analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Practical synthesis of 4'-thioribonucleosides starting from D-ribose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Syntheses of 4′-thioribonucleosides and thermodynamic stability and crystal structure of RNA oligomers with incorporated 4′-thiocytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. A flexible and scalable synthesis of 4′-thionucleosides - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: A Guide to the Glycosylation of Purine Bases with Protected Thioribose
Abstract
4'-Thionucleosides, where the endocyclic oxygen of the ribose moiety is replaced by sulfur, represent a pivotal class of nucleoside analogues with significant therapeutic potential in virology and oncology.[1] This structural modification enhances the metabolic stability of the N-glycosidic bond and can profoundly alter the biological activity of the parent nucleoside.[2][3] However, the stereoselective synthesis of these compounds, particularly the formation of the crucial C-N bond between the thiosugar and the purine base, remains a significant challenge.[4] This document provides a comprehensive guide for researchers, detailing the theoretical underpinnings and practical protocols for the glycosylation of purine bases with protected thioribose, with a primary focus on the robust and widely applied Vorbrüggen glycosylation method.[5][6] We offer detailed, step-by-step experimental procedures, mechanistic insights, troubleshooting strategies, and methods for product characterization to enable the successful synthesis of purine 4'-thionucleosides.
Scientific Foundation: The 'Why' Behind the Synthesis
The 4'-Thiofuranose Ring: A Bioisosteric Advantage
The substitution of the furanose ring's C4'-oxygen with a sulfur atom is a strategic bioisosteric modification. Sulfur is larger and less electronegative than oxygen, which introduces subtle but critical changes to the sugar's conformation and the stability of the nucleoside.[3] Key advantages include:
-
Enhanced Stability: The C-N anomeric bond in 4'-thionucleosides is significantly more resistant to enzymatic and chemical hydrolysis compared to their natural oxygen-containing counterparts.[1] This increased stability is crucial for improving the pharmacokinetic profile of potential drug candidates.
-
Altered Biological Activity: The change in ring geometry and electronics can lead to novel interactions with target enzymes, such as polymerases or kinases, resulting in potent antiviral or anticancer activity.[1][2]
The Vorbrüggen Glycosylation: A Cornerstone Reaction
Among various synthetic strategies, the Vorbrüggen glycosylation stands out as one of the most reliable and versatile methods for forming the N-glycosidic bond.[6] The reaction involves the coupling of a silylated heterocyclic base with an acylated sugar derivative (the glycosyl donor) in the presence of a Lewis acid catalyst.[5]
-
The Role of Silylation: Purine bases possess multiple nucleophilic nitrogen atoms (N1, N3, N7, N9) and are often poorly soluble in the aprotic organic solvents used for glycosylation.[6] Reacting the purine with a silylating agent, such as N,O-Bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (HMDS), converts the acidic N-H protons into N-SiMe₃ groups. This crucial step increases the nucleobase's solubility and enhances the nucleophilicity of the ring nitrogens, priming them for reaction.[6]
-
Activation of the Thiosugar Donor: The thioribose is prepared with an activating group at the anomeric (C1') position, typically an acetate. A strong Lewis acid, most commonly trimethylsilyl trifluoromethanesulfonate (TMSOTf), coordinates to the anomeric acetate and facilitates its departure.[7] This generates a highly reactive thio-stabilized carbocation intermediate.
-
Controlling Stereochemistry and Regiochemistry:
-
Stereocontrol (β-selectivity): The presence of an acyl protecting group (e.g., benzoyl) at the C2' position is critical. It participates in the reaction through "neighboring group participation," forming a cyclic acyloxonium ion intermediate that shields the α-face of the sugar ring. This forces the incoming silylated purine to attack from the β-face, leading to the desired β-anomer, which mimics the stereochemistry of natural nucleosides.[6]
-
Regiocontrol (N9 vs. N7): Purines can react at different nitrogen atoms. Glycosylation typically occurs kinetically at N3 or N7 and thermodynamically at the desired N9 position for most purines like adenine and guanine.[6] The initially formed N3-isomer can often rearrange to the more stable N9-isomer upon heating or extended reaction times.[7] Using a non-coordinating solvent like 1,2-dichloroethane (DCE) or acetonitrile often favors the formation of the thermodynamically stable N9 product.
-
Experimental Design: Materials and Workflow
Reagents and Materials
| Reagent / Material | Grade | Supplier | Purpose |
| 1,2,3,5-Tetra-O-acetyl-4-thio-D-ribofuranose | Synthesis Grade | Varies | Thioribose source |
| 6-Chloropurine | ≥98% | Sigma-Aldrich | Purine base |
| N,O-Bis(trimethylsilyl)acetamide (BSA) | ≥95% | Sigma-Aldrich | Silylating agent |
| Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | ≥98% | Sigma-Aldrich | Lewis acid catalyst |
| 1,2-Dichloroethane (DCE), Anhydrous | ≥99.8% | Sigma-Aldrich | Reaction solvent |
| Sodium Methoxide (NaOMe), 0.5 M in MeOH | Solution | Sigma-Aldrich | Deprotection reagent |
| Dichloromethane (DCM), Ethyl Acetate, Hexanes | HPLC Grade | Fisher Scientific | Solvents for chromatography |
| Silica Gel | 230-400 mesh | SiliCycle Inc. | Stationary phase for chromatography |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | VWR | Drying agent |
Overall Synthesis Workflow
The synthesis is a multi-step process that requires careful execution under anhydrous conditions to ensure high yields and purity.
Caption: Overall workflow for purine thionucleoside synthesis.
Detailed Protocols
Critical Note: All reactions must be performed in oven-dried glassware under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents. Moisture is detrimental to the silylating agents and the Lewis acid catalyst.
Protocol 1: Silylation of 6-Chloropurine
-
Rationale: This step renders the purine soluble in the reaction solvent and activates it for nucleophilic attack on the thiosugar intermediate. BSA is a powerful and convenient silylating agent.
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-chloropurine (1.0 g, 6.47 mmol).
-
Place the flask under an Argon atmosphere.
-
Add anhydrous 1,2-dichloroethane (DCE) (30 mL).
-
Add N,O-Bis(trimethylsilyl)acetamide (BSA) (3.5 mL, 14.2 mmol, 2.2 eq.).
-
Heat the mixture to reflux (approx. 85 °C) and stir for 2 hours. The suspension should become a clear, homogeneous solution, indicating complete silylation.
-
Cool the solution to room temperature. This solution of persilylated 6-chloropurine is used directly in the next step without isolation.
Protocol 2: Lewis Acid-Catalyzed Glycosylation
-
Rationale: This is the key C-N bond-forming step. The thiosugar donor is added first, followed by the dropwise addition of the Lewis acid catalyst at a reduced temperature to control the reaction's exothermicity and improve selectivity.
-
In a separate flame-dried 250 mL round-bottom flask under Argon, dissolve 1-O-acetyl-2,3,5-tri-O-benzoyl-4-thio-D-ribofuranose (3.8 g, 6.80 mmol, 1.05 eq.) in anhydrous DCE (30 mL).
-
Cool the thiosugar solution to 0 °C using an ice-water bath.
-
Slowly add the solution of silylated 6-chloropurine from Protocol 1 to the thiosugar solution via cannula.
-
With vigorous stirring, add TMSOTf (1.4 mL, 7.76 mmol, 1.2 eq.) dropwise over 10 minutes. The solution may change color.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60 °C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 1:1 Hexanes:Ethyl Acetate). The starting materials should be consumed, and a new, lower Rf spot corresponding to the protected nucleoside should appear.
-
Once complete, cool the reaction to room temperature and quench by pouring it into a saturated aqueous sodium bicarbonate (NaHCO₃) solution (100 mL).
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain a crude foam or oil.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of Hexanes:Ethyl Acetate to isolate the desired protected β-anomer.
Protocol 3: Deprotection of the Thionucleoside
-
Rationale: The benzoyl ester protecting groups are removed under basic conditions using sodium methoxide. This Zemplén deprotection is efficient but must be carefully neutralized to prevent degradation of the final product.
-
Dissolve the purified, protected nucleoside (e.g., ~2.5 g) in anhydrous methanol (50 mL) in a round-bottom flask.
-
Add a catalytic amount of 0.5 M sodium methoxide in methanol (e.g., 0.5 mL).
-
Stir the reaction at room temperature and monitor by TLC (e.g., 9:1 DCM:Methanol). The high Rf starting material will be converted to a very polar, low Rf product that stays near the baseline. The reaction is typically complete within 1-2 hours.
-
Once complete, neutralize the reaction by adding Amberlite® IR120 (H⁺ form) resin until the pH is ~7.
-
Filter off the resin and wash it with methanol.
-
Concentrate the filtrate under reduced pressure. The resulting solid can be purified further by recrystallization (e.g., from ethanol or water) to yield the pure 6-chloro-9-(4-thio-β-D-ribofuranosyl)purine.
Mechanistic Visualization
Caption: Mechanism of the Vorbrüggen glycosylation step.
Troubleshooting and Data Interpretation
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Inactive Lewis acid (degraded by moisture); Incomplete silylation of purine; Insufficient reaction temperature or time. | Use a fresh, unopened bottle of TMSOTf. Ensure all glassware is rigorously dried and the reaction is under a dry inert atmosphere. Confirm complete silylation by observing a clear solution before cooling. Increase reaction time or temperature slightly. |
| Poor β:α Anomeric Ratio | Lack of a participating group at C2'; Reaction temperature too high, favoring the α-anomer. | Ensure the thiosugar donor has an acyl (e.g., benzoyl) protecting group at the C2' position. Maintain controlled temperature during Lewis acid addition and reaction. |
| Formation of N7-Isomer | Reaction conditions favor the kinetic product. | Use of a non-polar, non-coordinating solvent like DCE can help. Sometimes, allowing the reaction to stir longer or at a slightly elevated temperature can promote rearrangement to the thermodynamically favored N9-isomer.[7][8] |
| Product Degradation during Deprotection | Excess base or prolonged reaction time; Harsh neutralization method. | Use only a catalytic amount of NaOMe and monitor the reaction closely by TLC. Neutralize carefully with a weakly acidic resin as soon as the reaction is complete. |
Product Characterization: The final product should be characterized thoroughly to confirm its structure and purity.
-
¹H NMR: The key diagnostic signal is the anomeric proton (H-1'). For a β-anomer, it will appear as a doublet with a small coupling constant (J₁',₂' ≈ 2-5 Hz) due to the cis relationship with H-2'.
-
¹³C NMR: Confirm the number of carbon signals matches the expected structure.
-
NOE Spectroscopy: A Nuclear Overhauser Effect between the purine base proton (H-8) and the sugar protons H-2' and H-3' confirms the syn conformation, which is characteristic of the β-anomer.[7]
-
High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement to confirm the elemental composition.
References
- 1. A flexible and scalable synthesis of 4′-thionucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Gram-scale enzymatic synthesis of 2′-deoxyribonucleoside analogues using nucleoside transglycosylase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vorbrüggen Glycosylation [drugfuture.com]
- 6. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]
- 7. STEREOSELECTIVE SYNTHESIS OF 1′-FUNCTIONALIZED-4′-THIONUCLEOSIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Nucleoside Analogs Containing Sulfur or Selenium Replacements of the Ribose Ring Oxygen or Carbon - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Antiviral 4'-Thionucleoside Analogs
Introduction: A Strategic Modification for Enhanced Antiviral Potency
Nucleoside analogs represent a cornerstone of antiviral chemotherapy. Their mechanism of action typically involves intracellular phosphorylation to the triphosphate form, which then inhibits viral polymerases, leading to the termination of viral DNA or RNA chain elongation. However, a significant limitation of many conventional nucleoside analogs is their susceptibility to degradation by enzymatic cleavage of the glycosidic bond, particularly by nucleoside phosphorylases, or through acid-catalyzed hydrolysis.[1] This instability can lead to reduced efficacy and undesirable side effects.
A proven strategy to overcome this limitation is the replacement of the furanose ring oxygen (O4') with a sulfur atom, yielding 4'-thionucleoside analogs.[1] This isosteric substitution enhances the metabolic stability of the nucleoside by making the C-N anomeric bond more resistant to enzymatic and chemical cleavage.[2] The interest in this class of compounds was significantly renewed following reports of their potent antiviral activities, particularly against herpesviruses and orthopoxviruses.[1][3][4]
This comprehensive guide provides an in-depth overview of the synthetic strategies and detailed protocols for the preparation of antiviral 4'-thionucleoside analogs. It is designed for researchers, medicinal chemists, and drug development professionals, offering not just procedural steps but also the underlying chemical principles and rationale to empower effective and efficient synthesis.
Synthetic Strategy: A Three-Act Play
The synthesis of 4'-thionucleoside analogs can be logically dissected into a three-stage process. This modular approach allows for the synthesis of a diverse library of analogs by varying the nucleobase in the final stages.
Caption: General workflow for the synthesis of 4'-thionucleoside analogs.
Part 1: Synthesis of the 4'-Thiosugar Donor
The cornerstone of this synthesis is the preparation of a suitably protected 4-thioribofuranose derivative, which acts as the glycosyl donor. A widely used and versatile intermediate is 1-O-acetyl-2,3,5-tri-O-benzoyl-4-thio-D-ribofuranose . The benzoyl protecting groups are robust enough to withstand the subsequent glycosylation conditions, while the anomeric acetate serves as a good leaving group.
While multiple routes to this intermediate exist, a common strategy involves the transformation of D-ribose. The following protocol outlines a representative, multi-step synthesis.
Protocol 1: Synthesis of 1-O-Acetyl-2,3,5-tri-O-benzoyl-4-thio-D-ribofuranose
This protocol is a composite of established methodologies and requires careful execution of each step.
Step 1a: Methylation of D-Ribose
-
Dissolve D-ribose (e.g., 10 g) in a solution of methanolic HCl (e.g., 1.25% HCl in methanol, 100 mL).
-
Stir the solution at room temperature for approximately 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with a base (e.g., solid sodium bicarbonate) and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude methyl D-ribofuranoside.
Step 1b: Benzoylation
-
Dissolve the crude methyl ribofuranoside in pyridine (e.g., 100 mL) and cool the solution to 0°C in an ice bath.
-
Slowly add benzoyl chloride (e.g., 3.5 equivalents) dropwise, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by adding cold water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude methyl 2,3,5-tri-O-benzoyl-D-ribofuranoside.
Step 1c: Thionation and Cyclization This step is a crucial and often challenging part of the synthesis, involving the replacement of the ring oxygen with sulfur. Several methods have been reported, including those that proceed through a double inversion at C4. A scalable synthesis has been developed that involves the formation of a bromo aldehyde from a ribose derivative, followed by displacement with sodium hydrosulfide (NaSH).[5]
Step 1d: Anomeric Acetylation
-
Dissolve the protected 4-thioribofuranose in a mixture of acetic anhydride and acetic acid.
-
Add a catalytic amount of a strong acid, such as sulfuric acid, at 0°C.
-
Stir the reaction at room temperature, monitoring by TLC.
-
Upon completion, pour the reaction mixture onto ice-water and extract with an organic solvent.
-
Carefully neutralize the organic layer with saturated sodium bicarbonate solution, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the product by column chromatography on silica gel to obtain 1-O-acetyl-2,3,5-tri-O-benzoyl-4-thio-D-ribofuranose as a white solid.
Part 2: Glycosylation - Forging the Key Bond
The Vorbrüggen glycosylation is a powerful and widely used method for the formation of the N-glycosidic bond.[6][7] It involves the reaction of a silylated nucleobase with a protected sugar derivative in the presence of a Lewis acid catalyst. This method generally provides good yields and high stereoselectivity for the desired β-anomer, a critical feature for biological activity.
Caption: Schematic of the Vorbrüggen glycosylation reaction.
Protocol 2: Vorbrüggen Glycosylation of 4-Thiosugar with Cytosine
This protocol details the synthesis of a protected 4'-thiocytidine analog.
Step 2a: Silylation of Nucleobase (Cytosine)
-
Suspend cytosine (e.g., 1.2 equivalents) in anhydrous acetonitrile.
-
Add N,O-bis(trimethylsilyl)acetamide (BSA) (e.g., 3 equivalents) and a catalytic amount of ammonium sulfate.
-
Reflux the mixture under an inert atmosphere (e.g., argon or nitrogen) until the solution becomes clear, indicating the formation of the silylated cytosine.
-
Cool the solution to room temperature before proceeding to the next step.
Step 2b: Coupling Reaction
-
To the solution of silylated cytosine, add a solution of 1-O-acetyl-2,3,5-tri-O-benzoyl-4-thio-D-ribofuranose (1 equivalent) in anhydrous acetonitrile.
-
Cool the mixture to 0°C and add the Lewis acid catalyst, trimethylsilyl trifluoromethanesulfonate (TMSOTf) (e.g., 1.2 equivalents), dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux, monitoring the progress by TLC.
-
After the reaction is complete (typically several hours), cool the mixture and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the protected 4'-thiocytidine analog.
Part 3: Deprotection - The Final Reveal
The final step in the synthesis is the removal of the protecting groups from the sugar moiety and the nucleobase (if applicable) to yield the target 4'-thionucleoside analog. This is typically achieved under basic conditions.
Protocol 3: Deprotection of Benzoyl Groups
Step 3a: Saponification
-
Dissolve the purified, protected 4'-thionucleoside in anhydrous methanol.
-
Add a solution of sodium methoxide in methanol (e.g., 0.5 M solution) until the pH is basic (around 9-10).
-
Stir the reaction at room temperature and monitor by TLC until all starting material is consumed.
-
Neutralize the reaction mixture with an acidic resin (e.g., Dowex-50 H+ form) or by adding glacial acetic acid.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the final product by recrystallization or by column chromatography on silica gel or reverse-phase HPLC to obtain the pure 4'-thionucleoside analog.
Data and Characterization
Thorough characterization of the synthesized compounds is essential to confirm their identity and purity.
| Compound Stage | Typical Analytical Techniques | Key Expected Observations |
| Protected Intermediates | TLC, ¹H NMR, ¹³C NMR, Mass Spectrometry | Presence of signals corresponding to protecting groups (e.g., benzoyl, acetyl). Correct mass-to-charge ratio. |
| Final Product | ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), HPLC | Disappearance of protecting group signals. Appearance of free hydroxyl protons (exchangeable with D₂O). High purity (>95%) by HPLC. Accurate mass measurement confirming the elemental composition. |
¹H NMR Spectroscopy: In 4'-thionucleosides, the proton signals of the thioribose moiety will show characteristic shifts compared to their oxo-analogs. The anomeric proton (H-1') is a key diagnostic signal, and its coupling constant (J-value) to H-2' can help confirm the β-anomeric configuration.[5]
¹³C NMR Spectroscopy: The carbon signals of the thioribofuranose ring, particularly C1' and C4', will be shifted due to the presence of the sulfur atom.[5]
Conclusion and Outlook
The synthesis of 4'-thionucleoside analogs is a powerful strategy in the development of novel antiviral agents with improved metabolic stability. The modular approach presented here, centered around the robust Vorbrüggen glycosylation, allows for the creation of a wide array of potential drug candidates. While the synthesis of the 4'-thiosugar core can be challenging, scalable methods are available. Careful execution of the protocols and thorough characterization of the intermediates and final products are paramount for success. The continued exploration of this chemical space holds significant promise for the discovery of next-generation antiviral therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 2′-Deoxy-9-deaza Nucleosides Using Heck Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMR studies on 4-thio-5-furan-modified and 4-thio-5-thiophene-modified nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Application of Protected Thioribitol in Cancer Research: A Technical Guide for Application and Protocol Development
Introduction: Unraveling Metabolic Aberrations in Cancer with Chemical Probes
The metabolic landscape of a cancer cell is profoundly distinct from that of its healthy counterpart. This metabolic reprogramming is not merely a consequence of malignant transformation but is a fundamental driver of tumor initiation, progression, and resistance to therapy. One of the key metabolic hubs frequently dysregulated in cancer is the network of pathways governing cellular glycosylation. Altered glycosylation patterns on the cell surface and intracellular proteins are a hallmark of cancer, impacting cell signaling, adhesion, and immune recognition[1][2][3]. Consequently, the development of chemical tools to probe and manipulate these pathways is of paramount importance in cancer research and drug development[4][5].
This guide focuses on the application of a novel chemical probe, protected thioribitol , in cancer research. Thioribitol, a sulfur-containing analog of the sugar alcohol ribitol, presents a unique tool to investigate specific metabolic pathways. Recent studies have shown that ribitol itself can significantly alter central carbon metabolism in breast cancer cells, notably enhancing glycolysis and nucleotide biosynthesis while dysregulating the TCA cycle[5][6][7][8]. By substituting a hydroxyl group with a thiol group, thioribitol introduces a unique chemical handle and alters the molecule's physicochemical properties, making it a valuable tool for several applications[9][10]. The "protected" form, typically involving per-O-acetylation, is crucial for enhancing cell permeability, allowing the probe to be efficiently delivered into the cellular environment where it can exert its effects or be metabolically incorporated[11].
This document provides a comprehensive overview of the potential applications of protected thioribitol in cancer research, complete with detailed protocols for its synthesis and use in metabolic labeling studies.
Part 1: Core Applications of Protected Thioribitol in Oncology Research
Protected thioribitol can be envisioned as a versatile tool with two primary applications in the study of cancer biology:
-
Metabolic Perturbation and Pathway Analysis: As an analog of ribitol, protected thioribitol, once deprotected inside the cell, can act as a modulator of metabolic pathways. Its incorporation or competition within pathways like the Pentose Phosphate Pathway (PPP) can induce specific metabolic stress on cancer cells. Researchers can use this to identify metabolic vulnerabilities that could be exploited for therapeutic intervention[8][12].
-
Metabolic Labeling and Bioorthogonal Chemistry: By functionalizing protected thioribitol with a bioorthogonal handle, such as an azide or alkyne group, it can serve as a chemical reporter for metabolic labeling[13][14]. Once taken up by the cell and deacetylated, the azido-thioribitol can be incorporated into cellular components. This allows for the visualization and identification of molecules and pathways that utilize ribitol or similar pentose sugars, using "click chemistry" to attach fluorescent probes or affinity tags[15][16][17].
Application 1.1: Investigating Metabolic Reprogramming in Cancer Cells
Recent findings that ribitol supplementation enhances glycolysis in breast cancer cells provide a strong rationale for investigating the effects of thioribitol[5][6][7]. The presence of the sulfur atom may lead to distinct downstream metabolic consequences compared to its oxygen counterpart.
Experimental Rationale: By treating cancer cell lines with per-O-acetylated thioribitol, researchers can assess its impact on key metabolic indicators. The acetyl groups enhance bioavailability, and once cleaved by intracellular esterases, free thioribitol can interact with metabolic enzymes.
Potential Research Questions:
-
Does thioribitol alter glycolytic flux and lactate production in cancer cells?
-
How does thioribitol affect the oxidative and non-oxidative branches of the Pentose Phosphate Pathway?[8]
-
Can thioribitol induce oxidative stress and impact the cellular redox state?[12]
-
Does thioribitol sensitize cancer cells to existing chemotherapeutic agents?
Application 1.2: A Chemical Reporter for Glycan and Metabolic Pathway Labeling
A powerful application of protected thioribitol is in the field of chemical glycobiology. By synthesizing a version with a bioorthogonal handle (e.g., an azide group), it becomes a tool for metabolic labeling[13][14].
Workflow Overview:
-
Synthesis: A per-O-acetylated thioribitol derivative containing an azide group is synthesized.
-
Metabolic Incorporation: Cancer cells are cultured in media supplemented with the azido-thioribitol derivative. The protecting acetyl groups facilitate cell entry.
-
Bioorthogonal Ligation ("Click Chemistry"): After metabolic incorporation, the azide handle is detected by reacting it with a fluorescent probe or biotin tag that contains a complementary alkyne group[15][16][17].
-
Analysis: Labeled biomolecules can be visualized by fluorescence microscopy or enriched for identification by mass spectrometry[18][19][20].
Part 2: Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis and application of protected thioribitol derivatives.
Protocol 2.1: Synthesis of Per-O-acetylated Azido-Thioribitol
This protocol describes a plausible synthetic route for a protected, azide-functionalized thioribitol, a novel chemical probe for metabolic labeling. The synthesis is based on established methods for sugar acetylation and modification[3][21][22][23].
Diagram: Synthetic Pathway
Caption: Synthetic scheme for per-O-acetylated azido-thioribitol.
Materials:
-
1,4-Thioribitol
-
Mesyl chloride (MsCl)
-
Pyridine (anhydrous)
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF, anhydrous)
-
Acetic anhydride (Ac₂O)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Selective Mesylation:
-
Dissolve 1,4-thioribitol in anhydrous pyridine at 0°C under a nitrogen atmosphere.
-
Slowly add 1.1 equivalents of mesyl chloride dropwise. The primary hydroxyl group is more reactive and will be preferentially mesylated.
-
Stir the reaction at 0°C for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with ice-water and extract with DCM.
-
Wash the organic layer with saturated sodium bicarbonate and brine, then dry over MgSO₄.
-
Purify the product by silica gel chromatography.
-
-
Azide Displacement:
-
Dissolve the mesylated intermediate in anhydrous DMF.
-
Add 3 equivalents of sodium azide to the solution.
-
Heat the reaction to 80°C and stir for 12-16 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Purify the azido-thioribitol intermediate by silica gel chromatography.
-
-
Per-O-Acetylation:
-
Dissolve the azido-thioribitol in anhydrous pyridine.
-
Add an excess of acetic anhydride (e.g., 5 equivalents).
-
Stir the reaction at room temperature for 8-12 hours.
-
Quench the reaction with methanol and concentrate the mixture.
-
Dissolve the residue in DCM, wash with saturated sodium bicarbonate and brine, then dry over MgSO₄.
-
Purify the final product, per-O-acetylated azido-thioribitol, by silica gel chromatography.
-
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Protocol 2.2: Metabolic Labeling of Cancer Cells
This protocol details the procedure for labeling cancer cells with the synthesized protected azido-thioribitol probe.
Diagram: Metabolic Labeling Workflow
Caption: Workflow for metabolic labeling and imaging of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
Per-O-acetylated azido-thioribitol (from Protocol 2.1), dissolved in DMSO to make a stock solution (e.g., 50 mM)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS for cell fixation
-
0.25% Triton X-100 in PBS for permeabilization
-
Click chemistry reaction cocktail (e.g., Click-iT™ Cell Reaction Buffer Kit)
-
Alkyne-fluorophore conjugate (e.g., Alexa Fluor 488 DIBO Alkyne)
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Cell Seeding:
-
Seed cancer cells onto glass coverslips in a 24-well plate at a density that will result in 60-70% confluency at the time of labeling.
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
Metabolic Labeling:
-
Prepare the labeling medium by adding the per-O-acetylated azido-thioribitol stock solution to the complete culture medium to a final concentration of 25-100 µM. Include a vehicle control (DMSO only).
-
Aspirate the old medium from the cells and add the labeling medium.
-
Incubate the cells for 24-48 hours.
-
-
Cell Fixation and Permeabilization:
-
Aspirate the labeling medium and wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells by adding 0.25% Triton X-100 in PBS and incubating for 10 minutes.
-
Wash the cells three times with PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail according to the manufacturer's instructions, including the alkyne-fluorophore.
-
Add the cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Aspirate the reaction cocktail and wash the cells three times with PBS.
-
-
Staining and Mounting:
-
Stain the cell nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
-
Imaging:
Protocol 2.3: Enrichment and Analysis of Labeled Proteins by Mass Spectrometry
This protocol outlines the enrichment of labeled proteins for subsequent identification.
Materials:
-
Metabolically labeled cells (from Protocol 2.2, step 2)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Alkyne-biotin conjugate
-
Click chemistry reagents
-
Streptavidin-agarose beads
-
Wash buffers
-
Elution buffer
-
Reagents for SDS-PAGE and Western blotting or for in-solution digestion for mass spectrometry
Procedure:
-
Cell Lysis:
-
Harvest labeled and control cells and lyse them in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation.
-
-
Click Reaction with Biotin:
-
Perform a click reaction on the cell lysate using an alkyne-biotin conjugate to tag the azide-modified proteins.
-
-
Enrichment of Biotinylated Proteins:
-
Incubate the biotin-tagged lysate with streptavidin-agarose beads for 1-2 hours at 4°C with rotation.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Elution and Analysis:
Part 3: Data Interpretation and Expected Outcomes
Quantitative Data Summary:
| Application | Parameter to Measure | Expected Outcome with Protected Thioribitol | Control Condition |
| Metabolic Perturbation | Lactate Production | Potential increase or decrease, indicating altered glycolysis. | Vehicle (DMSO) treated cells. |
| NADPH/NADP+ Ratio | Change in ratio, suggesting modulation of the PPP. | Vehicle (DMSO) treated cells. | |
| Cell Viability (IC50) | Determination of cytotoxic concentration. | Untreated or vehicle-treated cells. | |
| Metabolic Labeling | Fluorescence Intensity | Punctate or diffuse staining in cytoplasm/nucleus. | Cells without probe or without click reaction. |
| Protein Identification (MS) | List of proteins incorporating the thioribitol tag. | Enrichment from vehicle-treated cells. |
Conclusion and Future Directions
Protected thioribitol represents a promising, albeit currently investigational, tool for cancer research. Its potential to both perturb and report on cellular metabolism offers a dual-pronged approach to understanding and targeting the metabolic vulnerabilities of cancer cells. The protocols outlined here provide a framework for synthesizing and utilizing this probe in a laboratory setting. Future work should focus on validating these applications in various cancer models, including 3D organoids and in vivo systems. Elucidating the precise enzymatic targets and metabolic fate of thioribitol will be crucial for fully realizing its potential as a tool to unravel the complexities of cancer metabolism and to develop novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Steric-Free Bioorthogonal Labeling of Acetylation Substrates Based on a Fluorine–Thiol Displacement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exploring the Chemistry and Applications of Thio-, Seleno-, and Tellurosugars - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ribitol alters multiple metabolic pathways of central carbon metabolism with enhanced glycolysis: A metabolomics and transcriptomics profiling of breast cancer | PLOS One [journals.plos.org]
- 6. Ribitol alters multiple metabolic pathways of central carbon metabolism with enhanced glycolysis: A metabolomics and transcriptomics profiling of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The pentose phosphate pathway and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Thiosugars: new perspectives regarding availability and potential biochemical and medicinal applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Combined inhibition of glycolysis, the pentose cycle, and thioredoxin metabolism selectively increases cytotoxicity and oxidative stress in human breast and prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Imaging specific cellular glycan structures using glycosyltransferases via click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. User-friendly bioorthogonal reactions click to explore glycan functions in complex biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MALDI mass spectrometry analysis of N-glycans through DMTMM-mediated benzylamidation and Girard's reagent P labeling - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 19. Mass spectrometric analysis of products of metabolic glycan engineering with azido-modification of sialic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Developments in the Identification of Glycan Biomarkers for the Detection of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Azide phosphoramidite in direct synthesis of azide-modified oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. bioengineer.org [bioengineer.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. promega.com [promega.com]
- 27. Confocal Microscopy Reveals Cell Surface Receptor Aggregation Through Image Correlation Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Large-Scale Synthesis of 1,4-Anhydro-4-thio-D-ribitol
Authored by a Senior Application Scientist
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Significance of 1,4-Anhydro-4-thio-D-ribitol
1,4-Anhydro-4-thio-D-ribitol is a crucial thiosugar, a class of carbohydrate analogs where a sulfur atom replaces an oxygen atom in the sugar ring. This structural modification imparts increased stability against enzymatic hydrolysis compared to their O-glycoside counterparts.[1][2] This stability makes them valuable as bioisosteres in glycomimetics, compounds that mimic the structure of natural sugars and can interact with biological targets.[1][2] Specifically, 1,4-anhydro-4-thio-D-ribitol and its derivatives are key intermediates in the synthesis of various biologically active molecules, including purine nucleoside analogs with potential antitumor activity.[3] The development of a robust and scalable synthesis for this compound is therefore of significant interest to the fields of medicinal chemistry and drug development.
This document provides a detailed guide for the large-scale synthesis of 1,4-anhydro-4-thio-D-ribitol, focusing on a reproducible and efficient protocol. We will delve into the strategic considerations behind the synthetic route, provide step-by-step instructions, and offer expert insights to navigate potential challenges.
Strategic Approach: A Multi-Step Synthesis from D-Ribose
The synthesis of 1,4-anhydro-4-thio-D-ribitol on a large scale necessitates a carefully planned strategy that prioritizes high yields, readily available starting materials, and manageable purification procedures. The chosen route begins with the commercially available and relatively inexpensive D-ribose.[4] The core of the strategy involves the selective protection of hydroxyl groups, introduction of the sulfur atom, and subsequent cyclization to form the desired thioether ring.
The overall workflow can be visualized as follows:
Caption: Overall workflow for the synthesis of 1,4-anhydro-4-thio-D-ribitol from D-ribose.
Expertise & Experience: Causality Behind Experimental Choices
The successful execution of this synthesis on a large scale hinges on understanding the rationale behind each step:
-
Protecting Group Strategy: Carbohydrates are densely functionalized, making selective reactions challenging.[5][6] A robust protecting group strategy is paramount. We employ isopropylidene acetals to protect the cis-diols at the C2 and C3 positions of the ribofuranose ring. This is a common and efficient method for protecting vicinal diols in carbohydrates.[5] Benzyl ethers are chosen as "permanent" protecting groups for the remaining hydroxyl groups due to their stability under a wide range of reaction conditions and their facile removal via catalytic hydrogenation.[5]
-
Introduction of the Thioether: The formation of the carbon-sulfur bond is a critical step. The most reliable method for this transformation is the S_N2 reaction.[7][8] This involves activating a hydroxyl group as a good leaving group (e.g., a tosylate or mesylate) and then displacing it with a sulfur nucleophile, such as thioacetate.[1][2] This approach generally proceeds with high yields and predictable stereochemistry.
-
Purification of a Polar Product: The final product, 1,4-anhydro-4-thio-D-ribitol, is a highly polar compound. This presents a purification challenge, as it may not be amenable to standard normal-phase flash chromatography.[9][10] Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for purifying such polar molecules.[9][10] HILIC utilizes a polar stationary phase with a less polar mobile phase, allowing for the retention and separation of highly polar compounds.[9]
Detailed Protocol: Large-Scale Synthesis of 1,4-Anhydro-4-thio-D-ribitol
This protocol is designed for a multi-gram scale synthesis. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Step 1: Synthesis of 2,3-O-Isopropylidene-D-ribofuranose
-
Reaction Setup: To a stirred suspension of D-ribose (1.0 eq) in anhydrous acetone, add a catalytic amount of a Lewis acid (e.g., anhydrous CuSO₄ or a solid-supported acid catalyst).[11][12]
-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Workup: Filter the reaction mixture to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can often be used in the next step without further purification. If necessary, purify by column chromatography on silica gel.
Step 2: Benzylation of 2,3-O-Isopropylidene-D-ribofuranose
-
Reaction Setup: Dissolve the crude 2,3-O-isopropylidene-D-ribofuranose (1.0 eq) in anhydrous DMF. Add sodium hydride (2.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Reaction: After the evolution of hydrogen ceases, add benzyl bromide (2.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Workup: Quench the reaction by the slow addition of methanol, followed by water. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Step 3: Hydrolysis of the Isopropylidene Group
-
Reaction Setup: Dissolve the benzylated product (1.0 eq) in a mixture of acetic acid and water.
-
Reaction: Heat the mixture at an elevated temperature (e.g., 80 °C) until the hydrolysis is complete (monitored by TLC).
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the acetic acid and water.
Step 4: Selective Tosylation of the Primary Hydroxyl Group
-
Reaction Setup: Dissolve the diol (1.0 eq) in anhydrous pyridine and cool to 0 °C.
-
Reaction: Add p-toluenesulfonyl chloride (1.1 eq) portion-wise. Stir the reaction at 0 °C until the starting material is consumed (monitored by TLC).
-
Workup: Quench the reaction with water and extract the product with dichloromethane. Wash the combined organic layers with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Step 5: Nucleophilic Substitution with Thioacetate
-
Reaction Setup: Dissolve the tosylated compound (1.0 eq) in anhydrous DMF.
-
Reaction: Add potassium thioacetate (1.5 eq) and stir the mixture at an elevated temperature (e.g., 60 °C) until the reaction is complete (monitored by TLC).
-
Workup: Pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Step 6: Thioacetate Hydrolysis and Intramolecular Cyclization
-
Reaction Setup: Dissolve the thioacetate derivative (1.0 eq) in methanol.
-
Reaction: Add a solution of sodium methoxide in methanol (catalytic amount) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Workup: Neutralize the reaction with an acidic resin, filter, and concentrate the filtrate under reduced pressure.
Step 7: Deprotection of Benzyl Ethers
-
Reaction Setup: Dissolve the cyclized product (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Reaction: Add a catalytic amount of palladium on carbon (10% w/w). Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir until the reaction is complete (monitored by TLC).
-
Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the reaction solvent. Concentrate the filtrate under reduced pressure.
Step 8: Final Purification
-
Purification: Purify the final product by HILIC using a suitable mobile phase gradient (e.g., acetonitrile/water).[9][10]
Data Presentation: Key Parameters and Expected Outcomes
| Step | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) | Purity (%) |
| 1 | D-Ribose, Acetone, Lewis Acid | Acetone | Room Temp. | >90 | >95 |
| 2 | NaH, Benzyl Bromide | DMF | 0 to Room Temp. | 80-90 | >95 |
| 3 | Acetic Acid, Water | Acetic Acid/Water | 80 | >95 | >95 |
| 4 | p-Toluenesulfonyl Chloride | Pyridine | 0 | 70-85 | >95 |
| 5 | Potassium Thioacetate | DMF | 60 | 85-95 | >95 |
| 6 | Sodium Methoxide | Methanol | Room Temp. | >90 | >95 |
| 7 | H₂, Pd/C | Ethanol/EtOAc | Room Temp. | >95 | >95 |
| 8 | HILIC Purification | Acetonitrile/Water | Room Temp. | 80-90 | >99 |
Trustworthiness: A Self-Validating System
The robustness of this protocol is ensured by in-process controls at each step. Thin-layer chromatography (TLC) is a simple and effective tool to monitor the progress of each reaction, confirming the consumption of the starting material and the formation of the desired product. Furthermore, the intermediates at each stage can be fully characterized by standard analytical techniques such as NMR spectroscopy and mass spectrometry to confirm their identity and purity before proceeding to the next step. The final product's identity and purity should be rigorously confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Visualization of the Synthetic Pathway
Caption: A detailed step-by-step reaction scheme for the synthesis of 1,4-anhydro-4-thio-D-ribitol.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Site-selective introduction of thiols in unprotected glycosides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00817G [pubs.rsc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. WO1998039347A2 - Synthesis of l-ribose and 2-deoxy l-ribose - Google Patents [patents.google.com]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Thioether Formation - Wordpress [reagents.acsgcipr.org]
- 9. biotage.com [biotage.com]
- 10. biotage.com [biotage.com]
- 11. Selective dehydration of sorbitol to 1,4-anhydro-d-sorbitol catalyzed by a polymer-supported acid catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Green synthesis of 1,5-dideoxy-1,5-imino-ribitol and 1,5-dideoxy-1,5-imino-dl-arabinitol from natural d-sugars over Au/Al2O3 and SO42−/Al2O3 catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: HPLC Purification of Protected Carbohydrate Intermediates
For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Introduction: The Critical Role of Purity in Glycoscience
Carbohydrates are fundamental to a vast array of biological processes, from cellular recognition to immune responses.[1] The synthesis of complex oligosaccharides and glycoconjugates for research and therapeutic development is a cornerstone of modern glycoscience. This intricate process relies on the strategic use of protecting groups to mask the numerous hydroxyl and other functional groups, allowing for regioselective and stereoselective bond formation.[2][3] However, the very nature of these multi-step syntheses often leads to complex mixtures of the desired product, unreacted starting materials, and various side-products, including anomeric and regioisomeric impurities.[4]
Achieving exceptionally high purity (≥99.5%) of these protected carbohydrate intermediates is not merely a matter of good practice; it is a critical necessity.[4][5][6] Even minute impurities can have significant downstream consequences, potentially leading to failed subsequent reactions or, in a clinical context, adverse biological effects.[4] High-Performance Liquid Chromatography (HPLC) has emerged as an indispensable tool for the analytical and preparative-scale purification of these challenging molecules. This guide provides an in-depth exploration of the principles, strategies, and protocols for the successful HPLC purification of protected carbohydrate intermediates.
The Challenge: Chromatographic Behavior of Protected Carbohydrates
The dense functionality of carbohydrates presents a unique purification challenge.[1][7] The introduction of protecting groups, such as acetyl, benzyl, and benzoyl groups, dramatically alters the physicochemical properties of the parent saccharide.[8] These groups increase the hydrophobicity of the molecule, making reversed-phase (RP) chromatography a logical and widely used approach.[8] However, the subtle structural differences between isomers, such as anomers (differing stereochemistry at the anomeric carbon) and regioisomers (differing placement of protecting groups), can make their separation exceptionally difficult.[4]
Furthermore, the choice of protecting groups can significantly influence the molecule's interaction with the stationary phase. For instance, electron-withdrawing acetyl groups will have a different chromatographic behavior compared to electron-donating benzyl ethers.[3] Therefore, a "one-size-fits-all" HPLC method is rarely effective, and a systematic approach to method development is essential.
Method Development: A Strategic Approach to Separation
A robust HPLC method is the foundation of successful purification. The following sections detail the key considerations for developing a method tailored to your specific protected carbohydrate intermediate.
Column Selection: The Heart of the Separation
The choice of stationary phase is the most critical factor in achieving the desired separation. While traditional alkyl-linked phases (C8, C18) are a common starting point for reversed-phase separations of protected carbohydrates, more specialized phases often provide superior resolution.[8][9]
| Stationary Phase | Key Characteristics & Applications | Recommended For |
| Alkyl-Linked (C5, C18) | General-purpose hydrophobic phases. C5 and C18 are commonly used for protected or partially protected oligosaccharides.[8] | Initial screening and purification of moderately hydrophobic protected carbohydrates. |
| Phenyl Hexyl | Offers alternative selectivity through π-π interactions with aromatic protecting groups (e.g., benzyl, benzoyl).[4] | Protected oligosaccharides, particularly those with aromatic protecting groups.[8] |
| Pentafluorophenyl (PFP) | Provides unique selectivity based on a combination of hydrophobic, π-π, and dipole-dipole interactions.[4] | Protected monosaccharides and challenging separations of closely related isomers.[8] |
| Amide-based (HILIC) | Used in Hydrophilic Interaction Liquid Chromatography (HILIC) for the separation of polar compounds.[10] | More polar, partially protected carbohydrates or for orthogonal separation strategies. |
Expert Insight: Experience has shown that for many protected carbohydrate separations, pentafluorophenyl (PFP) and phenyl hexyl stationary phases can offer significantly better resolution of anomers and regioisomers compared to standard C18 columns.[4][8] This is attributed to the additional π-π and dipole-dipole interactions these phases can engage in with the protecting groups.
Mobile Phase Optimization: Driving the Separation
The mobile phase composition dictates the elution strength and selectivity of the separation. For reversed-phase HPLC of protected carbohydrates, the mobile phase typically consists of a mixture of water and an organic modifier, most commonly acetonitrile or methanol.
-
Organic Modifier: The choice between acetonitrile and methanol can significantly impact selectivity. Methanol has been shown to be a superior organic modifier for phenyl hexyl and PFP stationary phases in the separation of protected carbohydrates.[4]
-
Gradient vs. Isocratic Elution: For complex mixtures with components of widely varying polarities, a gradient elution (where the concentration of the organic modifier is increased over time) is generally preferred to achieve good resolution of all peaks within a reasonable timeframe.[11][12] Isocratic elution (constant mobile phase composition) is suitable for simpler mixtures or for scaling up to preparative chromatography.[8]
-
Additives: The addition of small amounts of additives, such as trifluoroacetic acid (TFA) or formic acid, can improve peak shape by suppressing the ionization of any residual acidic or basic functional groups. However, their use should be carefully considered, especially for preparative work, as they will need to be removed from the final product.
Detection: Visualizing the Separation
Since most protected carbohydrates lack a strong UV chromophore, the choice of detector is crucial.[10]
| Detector Type | Principle of Operation | Advantages | Disadvantages |
| Refractive Index (RI) | Measures the difference in the refractive index between the mobile phase and the eluting analyte.[13][14] | Universal detector for non-chromophoric compounds.[15] | Not compatible with gradient elution, less sensitive than other detectors.[15] |
| Evaporative Light Scattering Detector (ELSD) | Nebulizes the eluent, evaporates the mobile phase, and measures the light scattered by the remaining non-volatile analyte particles. | Compatible with gradient elution, more sensitive than RI. | Response can be non-linear. |
| Charged Aerosol Detector (CAD) | Similar to ELSD but charges the analyte particles before detection, providing a more uniform response.[10][16] | Good sensitivity and a wide dynamic range, compatible with gradient elution.[10] | Requires a volatile mobile phase. |
| Mass Spectrometry (MS) | Ionizes the analyte and separates the ions based on their mass-to-charge ratio.[13] | Provides molecular weight information for peak identification, highly sensitive.[13] | Higher cost and complexity. |
| Low-Wavelength UV | Many organic protecting groups exhibit some absorbance at low UV wavelengths (e.g., 190-210 nm).[13] | Can be a simple and effective detection method if the protecting groups and mobile phase allow. | Potential for interference from mobile phase components and impurities. |
Expert Insight: For routine analytical and preparative work where structural confirmation is not immediately required, ELSD and CAD are often the detectors of choice due to their compatibility with gradient elution and good sensitivity for non-chromophoric compounds.[10][16] When coupled with a mass spectrometer, HPLC-MS provides the highest level of confidence in peak identification.[8]
Experimental Protocols
The following protocols provide a starting point for the analytical and preparative HPLC purification of protected carbohydrate intermediates. Optimization will likely be required for your specific compound.
Protocol 1: Analytical HPLC Method Development
This protocol outlines a systematic approach to developing an analytical method for assessing the purity of a protected carbohydrate intermediate.
Caption: Workflow for Analytical HPLC Method Development.
1. Sample Preparation:
-
Dissolve the crude protected carbohydrate in a suitable solvent. The sample diluent should ideally be the initial mobile phase composition to ensure good peak shape.[8] If solubility is an issue, a stronger, miscible solvent can be used, but the injection volume should be kept small to minimize peak distortion.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the column or instrument.[9]
2. Initial Chromatographic Conditions:
-
Columns to Screen:
-
C18, 5 µm, 4.6 x 150 mm
-
Phenyl Hexyl, 5 µm, 4.6 x 150 mm
-
Pentafluorophenyl (PFP), 5 µm, 4.6 x 150 mm
-
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile or Methanol
-
-
Initial Gradient: 50-100% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detector: ELSD, CAD, or low-wavelength UV
3. Method Optimization:
-
Column Selection: Compare the chromatograms from the different columns. Select the column that provides the best separation of the main peak from impurities.
-
Gradient Optimization: Adjust the gradient slope and duration to improve the resolution between closely eluting peaks.
-
Mobile Phase Modifier: If using a Phenyl Hexyl or PFP column, compare the separation using acetonitrile and methanol as the organic modifier.
-
Flow Rate: The flow rate can be adjusted to shorten the run time or improve resolution, keeping in mind the pressure limitations of the system.[9]
4. Data Analysis:
-
Integrate the peaks in the chromatogram to determine the relative purity of the main component.
-
If using HPLC-MS, identify the molecular weights of the main peak and any significant impurities.
Protocol 2: Preparative HPLC Purification
This protocol describes the process of scaling up an optimized analytical method for the purification of a protected carbohydrate intermediate.
Caption: Workflow for Preparative HPLC Purification.
1. Scale-Up Considerations:
-
Column: Use a preparative column with the same stationary phase as the optimized analytical method, but with a larger internal diameter (e.g., 21.2 mm or 50 mm).
-
Flow Rate: Scale the flow rate proportionally to the cross-sectional area of the preparative column.
-
Injection Volume and Sample Load: The amount of sample that can be loaded onto the preparative column will depend on the separation of the target compound from its nearest impurities. Perform loading studies to determine the maximum sample load that still provides adequate resolution.
-
Gradient: The gradient duration should be scaled proportionally to the column volume.
2. Sample Preparation:
-
Dissolve the crude product in the minimum amount of a suitable solvent. The sample should be as concentrated as possible to minimize the injection volume.
-
Filter the sample through a 0.45 µm filter.
3. Preparative Run and Fraction Collection:
-
Equilibrate the preparative column with the initial mobile phase conditions.
-
Inject the sample onto the column.
-
Run the preparative HPLC method and collect fractions based on the detector signal.
4. Analysis of Fractions:
-
Analyze the collected fractions using the optimized analytical HPLC method to determine their purity.
5. Product Isolation:
-
Pool the fractions that meet the desired purity level (e.g., ≥99.5%).
-
Remove the mobile phase solvents by rotary evaporation or lyophilization to obtain the purified protected carbohydrate intermediate.
Advanced Techniques: Recycling HPLC
For particularly challenging separations where single-pass HPLC does not provide the required resolution, alternate-pump recycling HPLC (R-HPLC) can be a powerful tool.[4][5][6] This technique involves repeatedly passing the sample through two identical columns, effectively increasing the column length and the number of theoretical plates, which can enable the separation of very closely eluting compounds.[4] R-HPLC has been successfully used to purify protected carbohydrates to ≥99.5% purity.[5][8]
Conclusion
The successful HPLC purification of protected carbohydrate intermediates is a critical step in the synthesis of complex glycans and glycoconjugates. A thorough understanding of the chromatographic principles involved, coupled with a systematic approach to method development, is essential for achieving the high levels of purity required for downstream applications. By carefully selecting the appropriate stationary phase, optimizing the mobile phase composition, and choosing a suitable detector, researchers can confidently isolate and purify these challenging but vital molecules. The protocols and strategies outlined in this guide provide a solid foundation for navigating the complexities of protected carbohydrate purification and advancing the field of glycoscience.
References
- 1. researchgate.net [researchgate.net]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. youtube.com [youtube.com]
- 4. Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. lcms.cz [lcms.cz]
- 8. Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 12. wjpmr.com [wjpmr.com]
- 13. Types of Detectors in High-Performance Liquid Chromatography • Food Safety Institute [foodsafety.institute]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Types of HPLC Detectors | Phenomenex [phenomenex.com]
- 16. HPLC with charged aerosol detector (CAD) as a quality control platform for analysis of carbohydrate polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 4'-Thionucleoside Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 4'-thionucleoside synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing these potent nucleoside analogues. 4'-Thionucleosides, where the furanose ring oxygen is replaced by sulfur, exhibit enhanced metabolic stability and unique conformational properties, making them valuable candidates for antiviral, anticancer, and antisense therapies[1][2][3]. However, their synthesis presents distinct challenges not typically encountered with their natural oxygen-containing counterparts.
This document provides in-depth, field-proven insights in a question-and-answer format, moving from common high-level questions to detailed troubleshooting guides for specific experimental stages.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common overarching issues encountered during the synthesis of 4'-thionucleosides.
Q1: My overall yields are consistently low across the entire synthetic route. What are the most common bottlenecks?
Answer: Low overall yield is a historically recognized challenge in 4'-thionucleoside synthesis[4]. The primary bottlenecks are typically:
-
The Glycosylation Step: This is the most critical and often lowest-yielding step. Achieving high efficiency and the correct β-stereoselectivity is a major hurdle. A common issue is the lack of desired β-stereoselectivity in Vorbrüggen-type condensations[5].
-
Synthesis of the 4'-Thiosugar Intermediate: While high-yielding routes exist[4], multi-step sequences to build the protected thiosugar can suffer from cumulative losses. Side reactions like C4 epimerization during the introduction of functional groups can also reduce the yield of the desired intermediate[6].
-
Protecting Group Manipulations: The multiple protection and deprotection steps required for the sugar hydroxyls and the nucleobase can be inefficient and lead to material loss, especially on a small scale. Each step adds to potential yield reduction[7][8].
A sound strategy involves optimizing each step individually before attempting the full sequence. Focus heavily on perfecting the glycosylation, as it has the largest impact on overall success.
Q2: How can I improve the β-stereoselectivity of the N-glycosylation reaction?
Answer: This is arguably the most critical challenge. The larger atomic radius and different electronic properties of sulfur compared to oxygen alter the stereoelectronics of the reaction, often leading to poor anomeric control[1].
Here are the key strategies to favor the desired β-anomer:
-
Utilize Neighboring Group Participation: Employ a participating protecting group at the C2' position, such as a benzoyl (Bz) or acetyl (Ac) group. The ester carbonyl can form a transient dioxolanylium or similar intermediate that blocks the α-face of the thiosugar, directing the incoming silylated nucleobase to the β-face.
-
Employ Modern Glycosylation Methods: Move beyond standard Vorbrüggen conditions if you are getting poor selectivity.
-
4-Thiofuranoid Glycals: Electrophilic glycosidation using a 4-thiofuranoid glycal with reagents like N-iodosuccinimide (NIS) or PhSeCl can provide the β-anomer as a single stereoisomer[5].
-
Pummerer Reaction: Pummerer-type thioglycosylation is another powerful method for stereoselective synthesis[2][9][10].
-
-
Optimize Reaction Conditions: The choice of Lewis acid, solvent, and temperature is critical. For instance, in purine nucleoside synthesis, kinetic N-7 glycosylation can sometimes be thermally rearranged to the desired thermodynamic N-9 isomer[10].
The workflow below illustrates a decision-making process for tackling poor stereoselectivity.
Caption: Troubleshooting workflow for poor glycosylation stereoselectivity.
Q3: What are the most effective protecting groups for the 4'-thiosugar hydroxyls?
Answer: A robust protecting group strategy is essential for success and depends on the overall synthetic plan (e.g., RNA vs. DNA analogue, subsequent reactions).
-
For 2' and 3' Hydroxyls:
-
Benzoyl (Bz) Groups: Excellent choice, particularly at C2', as they provide neighboring group participation to enforce β-selectivity during glycosylation[4]. They are stable but can be removed under standard basic conditions (e.g., NaOMe/MeOH).
-
Silyl Ethers (TBDMS, TIPS): Very common, especially for protecting the 2'-OH in 4'-thioRNA synthesis[11][12]. Their steric bulk can influence reactivity and they offer orthogonal removal conditions (typically fluoride sources like TBAF or HF-Pyridine), which is crucial for complex syntheses[8][12].
-
-
For 5' Hydroxyl:
-
Dimethoxytrityl (DMT): The standard choice if the final product is a phosphoramidite for oligonucleotide synthesis. It is acid-labile, allowing for selective removal on the DNA/RNA synthesizer[12].
-
-
Cyclic Protecting Groups:
Part 2: In-Depth Troubleshooting Guides
This section provides detailed solutions for specific, multi-faceted problems organized by synthetic stage.
Guide 1: Synthesis of the 4'-Thiosugar Intermediate
The 4'-thiosugar is the cornerstone of the final nucleoside. Problems here will cascade through the entire synthesis.
Problem: Low yield during intramolecular cyclization to form the thiofuranose ring.
-
Probable Cause 1: Inefficient Thiolation. The displacement of a leaving group (e.g., mesylate, tosylate, or halide) at C4 by a sulfur nucleophile (like NaSH or thioacetate) may be incomplete.
-
Solution: Ensure your sulfur nucleophile is fresh and anhydrous. For NaSH, using freshly prepared or commercially available anhydrous material is critical. Consider using a stronger, more soluble sulfur source like potassium thioacetate followed by deacetylation. Recent scalable syntheses have shown that using NaSH in DMSO at elevated temperatures can be effective[14].
-
-
Probable Cause 2: Epimerization at C4. Under basic or prolonged heating conditions, the C4 center can epimerize, especially if a halide leaving group is used, leading to a mixture of diastereomers[6].
-
Solution: Switch to a solvent system that minimizes this side reaction; for instance, changing from THF to 2-butanone has been shown to prevent C4 epimerization in certain systems[6]. Use milder conditions where possible and monitor the reaction closely by TLC or LC-MS to avoid prolonged reaction times.
-
-
Probable Cause 3: Competing Elimination. If the leaving group is on a secondary carbon and conditions are too basic, an E2 elimination reaction can compete with the desired SN2 substitution, leading to olefinic byproducts.
-
Solution: Use a less-hindered base or a nucleophile with lower basicity. Ensure the reaction temperature is not excessively high.
-
Guide 2: The Glycosylation Reaction - The Heart of the Synthesis
This step joins the thiosugar and the nucleobase and is the most frequent point of failure.
Problem: Formation of N-7 purine isomer instead of the desired N-9.
-
Probable Cause: The N-7 position of purines is often the kinetically favored site of glycosylation, while the N-9 isomer is the thermodynamically stable and biologically relevant product.
-
Solution 1 (Thermodynamic Control): After the initial glycosylation, attempt to isomerize the N-7 product to the N-9. This can sometimes be achieved by heating the reaction mixture in the presence of the Lewis acid catalyst[10]. This approach relies on the reversibility of the glycosylation reaction.
-
Solution 2 (Steric Direction): Modify the protecting groups on your thiosugar. A bulkier protecting group at the C5' position can sterically hinder the approach of the purine's six-membered ring, favoring glycosylation at the less-hindered N-9 position of the five-membered ring.
-
Solution 3 (Pre-functionalized Purines): Use a purine that is already functionalized in a way that directs bonding to N-9, although this adds steps to the synthesis.
-
Problem: Aglycon transfer from the thioglycoside donor.
-
Probable Cause: The thio-aglycon (e.g., -SPh, -SEt) of the donor molecule can be transferred to the acceptor molecule or another donor molecule. This is a known problematic side reaction with thioglycosides, which can destroy both starting material and product[15].
-
Solution: Modify the aglycon. Using a more sterically hindered thiol, such as 2,6-dimethylthiophenol, to create the thioglycoside donor has been shown to effectively block the aglycon transfer side reaction[15]. While this requires preparing a custom donor, it can save significant effort in complex syntheses like oligosaccharide assembly[15].
-
Guide 3: Post-Glycosylation Modifications & Advanced Topics
Problem: Uncontrolled oxidation of the 4'-thioether during subsequent steps.
-
Probable Cause: The 4'-thioether is susceptible to oxidation to the corresponding sulfoxide and sulfone, especially in the presence of common laboratory oxidants (e.g., peracids like m-CPBA, or even air over long periods with certain catalysts)[16][17]. This can occur during epoxidation, dihydroxylation, or other reactions requiring oxidative conditions.
-
Solution 1 (Avoidance): Scrutinize your planned synthetic route. If any step uses an oxidant, consider if a non-oxidative alternative exists.
-
Solution 2 (Strategic Oxidation): If the sulfoxide or sulfone is the desired product, this reactivity can be harnessed. Controlled oxidation is key.
-
The oxidation pathway is summarized below:
Caption: Oxidation states of 4'-thionucleosides.
Problem: Difficulty preparing the 3'-phosphoramidite for oligonucleotide synthesis.
-
Probable Cause 1: Incomplete Phosphitylation. The phosphitylation of the 3'-hydroxyl group can be sluggish due to steric hindrance from the bulky 5'-DMT group and the 2'-protecting group.
-
Solution: Ensure strictly anhydrous conditions, as the phosphitylating reagent (e.g., 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite) is extremely moisture-sensitive. Use a potent activator like N,N-diisopropylethylamine (DIPEA) or 4,5-dicyanoimidazole. If the reaction is slow, consider increasing the equivalents of the phosphitylating reagent and activator, and extending the reaction time.
-
-
Probable Cause 2: Instability of the Product. Phosphoramidites are sensitive to acid and oxidation.
-
Solution: Work-up should be performed under an inert atmosphere (N₂ or Ar) and should be non-aqueous and non-acidic. Purification is typically done via silica gel chromatography pre-treated with triethylamine to neutralize acidic sites. Store the final phosphoramidite under argon at -20°C.
-
Part 3: Key Experimental Protocols
These protocols provide a starting point for common procedures. Always adapt them based on your specific substrate.
Protocol 1: General Procedure for Stereoselective Glycosylation using a 4-Thiofuranoid Glycal
This method is adapted from principles demonstrated to provide high β-selectivity[5].
-
Preparation: Dry the silylated nucleobase (e.g., persilylated uracil, 1.5 equiv.) and the 3,5-O-protected-4-thiofuranoid glycal (1.0 equiv.) by co-evaporation with anhydrous toluene and place under an argon atmosphere.
-
Dissolution: Dissolve the dried reagents in anhydrous acetonitrile (CH₃CN).
-
Initiation: Cool the solution to 0°C in an ice bath. Add N-iodosuccinimide (NIS) or phenylselenyl chloride (PhSeCl) (1.2 equiv.) portion-wise over 5 minutes.
-
Reaction: Stir the reaction at 0°C and monitor its progress by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate solvent system). The reaction is typically complete within 1-2 hours.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (for NIS) or sodium bicarbonate.
-
Work-up: Dilute with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by silica gel column chromatography to yield the 2'-functionalized-β-4'-thionucleoside. The 2'-iodo or 2'-phenylselenyl group can then be removed reductively (e.g., with Bu₃SnH/AIBN) if the 2'-deoxy analogue is desired.
Table 1: Comparison of Glycosylation Promoters for Thiofuranoid Glycals
| Promoter | Typical Conditions | Resulting 2'-Substituent | Stereoselectivity | Reference |
| PhSeCl | CH₃CN, 0°C | Phenylseleno (-SePh) | Excellent (β-anomer only) | [5] |
| NIS | CH₃CN, 0°C | Iodo (-I) | Excellent (β-anomer only) | [5] |
Part 4: General Synthesis Workflow
The following diagram outlines a common synthetic pathway from a starting sugar to a final phosphoramidite building block, highlighting the critical stages discussed.
Caption: A generalized workflow for 4'-thionucleoside phosphoramidite synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of 4'-Thionucleosides as Antitumor and Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Syntheses of 4′-thioribonucleosides and thermodynamic stability and crystal structure of RNA oligomers with incorporated 4′-thiocytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 8. Protective Groups [organic-chemistry.org]
- 9. Thiosugars of Biological Significance | Encyclopedia MDPI [encyclopedia.pub]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Protecting group - Wikipedia [en.wikipedia.org]
- 13. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A flexible and scalable synthesis of 4′-thionucleosides - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05679E [pubs.rsc.org]
- 15. Mechanistic studies and methods to prevent aglycon transfer of thioglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chemical Reactivity [www2.chemistry.msu.edu]
- 17. researchgate.net [researchgate.net]
- 18. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 19. Organosulfur compound - Sulfoxides, Sulfones, Polyvalent | Britannica [britannica.com]
- 20. Sulfone synthesis by oxidation [organic-chemistry.org]
Technical Support Center: Optimization of TBDPS Deprotection with Tetrabutylammonium Fluoride (TBAF)
Welcome to the technical support center for the optimization of tert-butyldiphenylsilyl (TBDPS) ether deprotection using tetrabutylammonium fluoride (TBAF). The TBDPS group is a robust protecting group for hydroxyl functionalities, valued for its steric bulk and stability across a wide range of reaction conditions.[1] Its efficient and clean removal is a critical final step in many complex organic syntheses. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this common transformation, providing in-depth, field-proven insights to overcome challenges and ensure a high-yielding, clean reaction.
Understanding the Core Chemistry: Mechanism of TBAF-Mediated Deprotection
The deprotection of TBDPS ethers with TBAF is driven by the exceptionally strong bond formed between silicon and fluoride (bond energy ~142 kcal/mol).[1] The fluoride ion from TBAF acts as a nucleophile, attacking the silicon atom of the TBDPS group. This forms a transient, pentacoordinate silicon intermediate. This unstable intermediate then fragments, releasing the desired alcohol (as an alkoxide) and the stable tert-butyldiphenylsilyl fluoride byproduct. A subsequent aqueous or protic workup neutralizes the alkoxide to yield the final alcohol product.
Caption: Mechanism of fluoride-mediated TBDPS deprotection.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing both the "why" and the "how-to" for effective troubleshooting.
Issue 1: Incomplete or Sluggish Deprotection
Question: I am observing a significant amount of starting material even after prolonged reaction times. What could be the cause and how can I drive the reaction to completion?
Answer: Several factors can contribute to an incomplete reaction. Identifying the root cause is key to finding the right solution.
-
Steric Hindrance: The TBDPS group is sterically demanding. If the hydroxyl group it protects is in a hindered environment (e.g., a secondary or tertiary alcohol), the fluoride ion's access to the silicon atom can be restricted, slowing down the reaction.[2]
-
Solution:
-
Increase Temperature: Gently warming the reaction mixture (e.g., to 40-50 °C) can provide the necessary activation energy to overcome the steric barrier.[3] Monitor the reaction carefully for potential side product formation at elevated temperatures.
-
Increase Reagent Equivalents: Using a larger excess of TBAF (e.g., 2-3 equivalents) can increase the concentration of the fluoride nucleophile, helping to drive the reaction forward.[3]
-
-
-
Reagent Quality and Water Content: Commercial TBAF solutions in THF contain a certain amount of water. While some water is often tolerated, completely anhydrous TBAF can be excessively basic, leading to side reactions. Conversely, too much water can hinder the deprotection process.[2]
-
Solution: Use a reputable commercial source of 1M TBAF in THF. If you suspect water is an issue, you can try using anhydrous TBAF, but be mindful of its increased basicity.
-
-
Substrate Solubility: Poor solubility of the TBDPS-protected compound in the reaction solvent can limit the reaction rate.[2]
-
Solution:
-
Co-solvent: If your substrate is not fully soluble in THF, consider adding a co-solvent like DMF or NMP to improve solubility.
-
Dilution: While seemingly counterintuitive, ensuring the substrate is fully dissolved, even at a higher dilution, is crucial for the reaction to proceed.
-
-
Caption: Troubleshooting workflow for incomplete deprotection.
Issue 2: Base-Induced Side Reactions and Low Yields
Question: My deprotection is working, but I am getting low yields and observing decomposition of my product. What is causing this and how can I prevent it?
Answer: The fluoride ion in TBAF is basic, and commercial TBAF solutions can be quite alkaline. This basicity can lead to side reactions, especially with sensitive substrates.[1][4]
-
Mechanism of Decomposition: Base-sensitive functional groups such as esters, beta-hydroxy ketones (leading to retro-Aldol reactions), or compounds with epimerizable stereocenters can be affected by the basicity of TBAF.[5]
-
Solutions:
-
Buffered TBAF: The most common and effective solution is to buffer the TBAF with a mild acid. Acetic acid is frequently used for this purpose.[1][6] Pre-mixing the TBAF solution with an equivalent amount of glacial acetic acid at 0 °C before adding it to your substrate can neutralize the basicity without significantly impeding the desilylation.
-
Alternative Fluoride Sources: If buffering is insufficient, consider using a less basic fluoride source.
-
HF-Pyridine or Triethylamine tris(hydrofluoride) (Et₃N·3HF): These reagents are less basic than TBAF and are effective for deprotecting silyl ethers in base-sensitive contexts.[1][7] Handle these reagents with extreme caution in a chemical fume hood due to the toxicity of hydrogen fluoride.
-
Ammonium Fluoride (NH₄F): A milder and more economical alternative, often used in methanol.[8][9]
-
-
| Reagent | Basicity | Common Conditions | Notes |
| TBAF | High | 1.1-1.5 eq., THF, 0 °C to RT | Most common, but can cause side reactions.[1] |
| TBAF/AcOH | Buffered | 1.2 eq. TBAF, 1.2 eq. AcOH, THF, 0 °C | Ideal for base-sensitive substrates.[6] |
| HF-Pyridine | Low | THF or MeCN | Less basic alternative, but HF is toxic.[1] |
| NH₄F | Mild | Excess, MeOH, RT to 60 °C | Economical and mild, but may require heat.[9] |
Issue 3: Difficult Purification and Persistent TBAF Contamination
Question: After my reaction, I am struggling to remove tetrabutylammonium salts during purification. My product is co-eluting with these impurities on my silica gel column. How can I effectively purify my product?
Answer: This is a very common and frustrating problem, particularly for polar products, as the tetrabutylammonium cation (TBA⁺) can be soluble in organic solvents and exhibit chromatographic behavior similar to polar compounds.[8][10]
-
Pre-Chromatography Workup is Crucial: Do not rely solely on flash column chromatography to remove TBAF-related impurities.[10][11] An effective workup is essential.
-
Aqueous Workup: For non-polar to moderately polar compounds that are not water-soluble, a standard aqueous workup is effective. Dilute the reaction mixture with a non-polar organic solvent (e.g., ethyl acetate, diethyl ether) and wash repeatedly with water or brine to extract the majority of the TBA⁺ salts.[1]
-
Non-Aqueous Workup for Polar/Water-Soluble Products: This is a major challenge when the desired product has high water solubility.[12][13]
-
Ion-Exchange Resin Method: This is a highly effective technique. After the reaction, add a cation-exchange resin (e.g., Dowex 50WX8) to the reaction mixture. The resin will sequester the TBA⁺ cation.[8][14] Often, a solid base like calcium carbonate is added concurrently to scavenge the liberated fluoride and any acidic byproducts.[12][13] The solids are then simply filtered off, and the filtrate containing the purified product is concentrated.
-
Solid Phase Extraction (SPE): For small-scale reactions, passing the crude product through a C8 or C18 reversed-phase SPE cartridge with water as the eluent can effectively retain the TBA⁺ while allowing the polar product to pass through.[10][11]
-
-
Caption: Purification strategies after TBAF deprotection.
Frequently Asked Questions (FAQs)
Q1: What is a standard, general-purpose protocol for TBDPS deprotection with TBAF?
A1: A reliable starting point for a well-behaved substrate is as follows:
-
Dissolve the TBDPS-protected alcohol (1 equivalent) in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.1 M.
-
Cool the solution to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add a 1.0 M solution of TBAF in THF (1.1–1.5 equivalents) dropwise to the stirred solution.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from minutes to several hours.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[3]
Q2: Can I selectively deprotect a TBDPS ether in the presence of other silyl ethers like TBDMS or TIPS?
A2: Selective deprotection is challenging but possible, and it relies on the relative stability of the silyl ethers. The stability of silyl ethers to fluoride-mediated cleavage is generally: TMS < TES < TBDMS < TIPS < TBDPS.[15] This trend suggests that removing a TBDPS group without affecting other, more labile silyl ethers is generally not feasible with TBAF. However, removing a more labile group like TBDMS in the presence of a TBDPS ether is a common and effective strategy.
Q3: How should I store my TBAF solution?
A3: TBAF is hygroscopic and should be stored in a tightly sealed bottle, preferably under an inert atmosphere, to minimize water absorption.[16] Storing it in a refrigerator can prolong its shelf life. Always use an anhydrous syringe or cannula to transfer the solution.
Q4: Are there any non-fluoride-based methods for TBDPS deprotection?
A4: Yes, while fluoride-based methods are the most common, acidic conditions can also be used, although TBDPS ethers are significantly more stable to acid than TBDMS or TES ethers.[1] Reagents like acetyl chloride in dry methanol or strong acids like trifluoroacetic acid (TFA) can cleave TBDPS ethers.[17][18] These methods are useful when your substrate is sensitive to fluoride or basic conditions but stable to acid.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. echemi.com [echemi.com]
- 12. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. CN113651865A - Method for removing tetrabutylammonium fluoride - Google Patents [patents.google.com]
- 15. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 16. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]
- 17. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 18. tert-Butyldiphenylsilyl Ethers [organic-chemistry.org]
Technical Support Center: TBAF Deprotection of Silyl Ethers
Welcome to the Technical Support Center for silyl ether deprotection using Tetrabutylammonium Fluoride (TBAF). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and troubleshoot the side reactions commonly encountered during this fundamental organic transformation. As Senior Application Scientists, we have compiled this resource based on established literature and practical field experience to ensure your success.
The Role of TBAF in Silyl Ether Deprotection
Silyl ethers are among the most versatile protecting groups for hydroxyl functionalities in organic synthesis.[1] Their popularity stems from their ease of installation, stability across a wide range of reaction conditions, and tunable lability.[1] Tetrabutylammonium fluoride (TBAF) is a widely used reagent for cleaving silyl ethers due to its excellent solubility in organic solvents and its potent nucleophilic fluoride ion.[1][2]
The deprotection mechanism is driven by the high affinity of silicon for fluoride. The fluoride ion attacks the silicon atom, forming a transient, pentacoordinate silicon intermediate.[1][3] This intermediate readily fragments, releasing the desired alcohol (as an alkoxide) and a stable silyl fluoride byproduct. The high strength of the newly formed Si-F bond (approximately 30 kcal/mol stronger than a Si-O bond) is a key thermodynamic driving force for the reaction.[3]
Core Mechanism of TBAF Deprotection
Caption: General mechanism of silyl ether cleavage by TBAF.
Despite its utility, TBAF is not without its challenges. Its inherent basicity and the nature of its byproducts can lead to a variety of side reactions. This guide will address these issues in a practical, question-and-answer format.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My reaction is incomplete or gives a low yield. What are the common causes and how can I fix this?
This is one of the most frequent issues. The problem can often be traced back to the stability of the silyl ether, the quality of the reagent, or the reaction conditions.
Potential Causes & Solutions:
-
Steric Hindrance: Sterically bulky silyl groups (e.g., TIPS, TBDPS) or hindered hydroxyl groups react more slowly.[4][5]
-
Solution: Increase the equivalents of TBAF (from the typical 1.1-1.5 eq. up to 3 eq. or more), elevate the reaction temperature (e.g., from 0 °C to room temperature or gentle heating), or extend the reaction time.[1][5] Always monitor the reaction by TLC to avoid decomposition from prolonged heating.
-
-
Water Content in TBAF: Commercial TBAF solutions in THF contain water, as the fluoride ion is an excellent hydrogen bond acceptor.[2] While some water is often tolerated, excess water can reduce the nucleophilicity of the fluoride ion and hinder the deprotection of certain substrates, particularly pyrimidine-containing oligoribonucleotides.[6][7]
-
Reagent Decomposition: TBAF solutions, especially those that are old or have been improperly stored, can degrade. The tetrabutylammonium cation can undergo Hofmann elimination at elevated temperatures or under basic conditions, reducing the effective concentration of the fluoride reagent.[9][10]
-
Solution: Use a fresh bottle of the reagent. Store TBAF solutions in the refrigerator and under an inert atmosphere.[8] If a reaction is critical, consider titrating the TBAF solution to determine its molarity before use.
-
Q2: I'm observing significant decomposition of my starting material or product. What's happening?
Decomposition is a clear sign that your molecule is sensitive to the reaction conditions, most notably the basicity of TBAF.
Potential Causes & Solutions:
-
Inherent Basicity of TBAF: The fluoride ion is a mild base, but more importantly, the deprotection reaction generates an alkoxide intermediate, which is a strong base.[3] This can catalyze a range of side reactions, including elimination, epimerization, or cleavage of other base-labile protecting groups (e.g., some esters or carbamates).[1][11][12]
-
Solution 1 (Buffering): Add a mild acid to buffer the reaction mixture and quench the alkoxide as it forms.[3] Acetic acid is a common choice. A stock solution of TBAF/acetic acid can be prepared (e.g., 0.15 mL of AcOH per 1.0 mL of 1M TBAF in THF) and added to the reaction.[5]
-
Solution 2 (Alternative Reagents): If buffering is insufficient, consider alternative, less basic fluoride sources. HF-Pyridine or triethylamine trihydrofluoride (TEA·3HF) are excellent options for acid-sensitive substrates.[13][14] These reactions must be performed in plastic containers.[4]
-
Q3: I have multiple silyl ethers in my molecule. How can I achieve selective deprotection?
Achieving selectivity depends on exploiting the differences in the steric and electronic properties of the various silyl ethers.[1]
Key Principles & Data:
The stability of silyl ethers is highly dependent on steric bulk. This provides a handle for selective deprotection. The relative rates of cleavage can be tuned by carefully controlling the reagent stoichiometry, temperature, and reaction time.[5]
| Silyl Group | Abbreviation | Relative Stability (Acidic Media)[4] | Relative Stability (Basic Media)[4] |
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | 10-100 |
| tert-Butyldimethylsilyl | TBS/TBDMS | 20,000 | ~20,000 |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |
Strategy: To selectively deprotect a less hindered silyl ether (e.g., TES) in the presence of a more hindered one (e.g., TIPS), use a limited amount of TBAF (e.g., 1.0-1.1 equivalents) at a low temperature (e.g., 0 °C or even lower) and carefully monitor the reaction to stop it once the desired substrate is consumed.[5]
Q4: My workup is difficult, and I can't get rid of the tetrabutylammonium salts. What are my options?
This is a common problem, especially when the desired product is polar and has some water solubility, making standard aqueous extractions inefficient.[15]
Solutions:
-
Standard Aqueous Workup: For non-polar products, a simple aqueous workup is usually sufficient to remove TBAF and its byproducts.[15]
-
Non-Aqueous Workup: For polar, water-soluble products, an aqueous workup can lead to significant product loss.[15] A highly effective alternative is to use an acidic ion-exchange resin (e.g., DOWEX 50WX8) in combination with a mild inorganic base like calcium carbonate.[15][16] The resin sequesters the tetrabutylammonium cation, and the calcium carbonate neutralizes the liberated HF, forming insoluble calcium fluoride. The byproducts can then be removed by simple filtration.[15][16]
Troubleshooting Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]
- 3. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Silyl ether - Wikipedia [en.wikipedia.org]
- 5. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 12. researchgate.net [researchgate.net]
- 13. nbinno.com [nbinno.com]
- 14. echemi.com [echemi.com]
- 15. orgsyn.org [orgsyn.org]
- 16. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Selective Deprotection of TBDPS in the Presence of an Isopropylidene Group
Welcome to the technical support center for advanced protecting group strategies. This guide is designed for researchers, scientists, and drug development professionals who are navigating the nuanced challenge of selectively removing a tert-butyldiphenylsilyl (TBDPS) ether in the presence of an acid-sensitive isopropylidene ketal (acetonide). Here, we synthesize field-proven insights with established chemical principles to provide a comprehensive resource for troubleshooting and optimizing this critical transformation.
The Challenge: Orthogonal Deprotection of TBDPS and Isopropylidene Groups
In multistep organic synthesis, the use of orthogonal protecting groups—those that can be removed under distinct conditions without affecting each other—is paramount.[1] The TBDPS group is a robust silyl ether, prized for its stability under a wide range of conditions, particularly acidic ones, which readily cleave many other protecting groups like tert-butyldimethylsilyl (TBDMS) or trityl ethers.[2][3] Conversely, the isopropylidene group, commonly used to protect cis-diols, is notoriously sensitive to acid.[4][5]
This inherent difference in stability forms the basis of their orthogonality. However, achieving perfect selectivity can be challenging. The primary issue arises when conditions for TBDPS removal inadvertently cleave the isopropylidene ketal, leading to undesired byproducts and reduced yields. This guide will address the common pitfalls and provide reliable protocols to achieve clean, selective TBDPS deprotection.
Fundamental Principles of Reactivity
-
TBDPS Ethers: These are typically cleaved by fluoride ion sources or under specific acidic conditions.[6][7] The exceptional strength of the silicon-fluoride bond (approximately 142 kcal/mol) is the thermodynamic driving force for fluoride-mediated deprotection.[7] While stable to many acidic conditions, forcing conditions can lead to cleavage.[2][7]
-
Isopropylidene Ketals: As acetals, they are readily hydrolyzed under acidic conditions.[4][5] The mechanism involves protonation of one of the ketal oxygens, followed by elimination of acetone.[8] They are generally stable to basic and nucleophilic reagents.
The key to selective deprotection lies in exploiting the TBDPS group's unique reactivity towards fluoride ions while maintaining conditions that are sufficiently mild to preserve the acid-labile isopropylidene ketal.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the common issues encountered during this selective deprotection.
Question 1: My isopropylidene group is being cleaved during TBDPS deprotection with TBAF. How can I prevent this?
Answer: This is the most common issue and typically arises from the inherent basicity of commercial tetra-n-butylammonium fluoride (TBAF) solutions in THF. While the fluoride ion itself is the primary reagent for Si-O bond cleavage, the TBAF salt can be slightly basic due to the presence of trace amounts of hydroxide or alkoxide ions, or it can generate these upon reaction with residual water. This basicity can be sufficient to catalyze undesired side reactions, and in some cases, the reaction medium can become acidic enough upon workup to cleave the acetonide.
Troubleshooting Steps:
-
Buffer the TBAF: The most effective solution is to buffer the reaction mixture with a weak acid. Acetic acid is commonly used. By adding a stoichiometric equivalent of acetic acid relative to TBAF, you can neutralize any basic impurities and maintain a pH that is gentle on the isopropylidene group.[9]
-
Use an Alternative Fluoride Source: If buffering is insufficient, consider a less basic fluoride source.
-
HF-Pyridine (Olah's Reagent): This reagent is significantly less basic than TBAF and is highly effective for cleaving TBDPS ethers.[6][7] It should be used with caution in a well-ventilated fume hood due to the toxicity of hydrogen fluoride.
-
Tris(dimethylamino)sulfur (trimethylsilyl)difluoride (TAS-F): This is an anhydrous, non-basic source of fluoride that can be highly effective for sensitive substrates.[6]
-
-
Control Reaction Temperature and Time: Perform the reaction at 0 °C and monitor it closely by Thin Layer Chromatography (TLC).[7] As soon as the starting material is consumed, quench the reaction immediately to prevent over-reaction and potential degradation of the acetonide.
Workflow: Buffered TBAF Deprotection
Caption: Buffered TBAF deprotection workflow.
Question 2: The TBDPS deprotection is sluggish or incomplete, even with excess TBAF. What could be the cause?
Answer: A sluggish reaction can be due to several factors, including steric hindrance around the silyl ether, the quality of the TBAF reagent, or the presence of water.
Troubleshooting Steps:
-
Check Your TBAF: Commercial TBAF solutions in THF contain a certain amount of water (often around 5%), which is necessary for its solubility and reactivity.[9] However, older bottles may have absorbed additional atmospheric moisture, diluting the reagent. Using a fresh bottle of TBAF is often a simple fix. For highly sensitive applications, anhydrous TBAF can be prepared, but this is often unnecessary.
-
Increase the Temperature: While starting at 0 °C is recommended to enhance selectivity, if the reaction is clean but slow (as judged by TLC), you can allow it to slowly warm to room temperature.[9]
-
Consider a Different Solvent: While THF is the most common solvent, in some cases, switching to a more polar aprotic solvent like DMF can accelerate the reaction. However, be aware that workup can be more challenging.
-
Use a More Potent Reagent: If the substrate is particularly hindered, HF-Pyridine is generally a more powerful reagent for TBDPS cleavage than TBAF and may be necessary to drive the reaction to completion.[6]
Question 3: I am observing side products other than acetonide cleavage. What are they and how can I avoid them?
Answer: Besides acetonide cleavage, basic conditions from unbuffered TBAF can lead to other side reactions, especially if there are other sensitive functional groups present, such as esters or carbamates.[10]
Troubleshooting Steps:
-
Buffered Conditions are Key: As mentioned before, using TBAF buffered with acetic acid is the first line of defense against base-mediated side reactions.[9][10]
-
Protect Other Sensitive Groups: If your molecule contains other base-labile functionalities, ensure they are adequately protected or consider a deprotection strategy that avoids basic conditions altogether.
-
Consider Acidic Deprotection (with caution): In some specific cases where the isopropylidene group might be unusually stable, or if the molecule is intolerant to fluoride ions, a carefully controlled acidic deprotection of the TBDPS group can be attempted. A catalytic amount of acetyl chloride in dry methanol generates anhydrous HCl in situ, which can cleave TBDPS ethers.[7][11] This method requires careful optimization to find a window where the TBDPS group is cleaved faster than the isopropylidene group.
Decision Tree: Choosing a Deprotection Method
Caption: Decision tree for selecting a deprotection method.
Recommended Protocols
Protocol 1: Selective TBDPS Deprotection using Buffered TBAF
This is the recommended starting point for most substrates containing an isopropylidene group.
Materials:
-
TBDPS-protected alcohol (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (1.2 equiv)
-
Glacial acetic acid (1.2 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Ethyl acetate or Dichloromethane
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the TBDPS-protected alcohol in anhydrous THF (approx. 0.1 M solution).
-
Cool the solution to 0 °C in an ice bath under an inert atmosphere (e.g., Argon or Nitrogen).
-
In a separate flask, add the glacial acetic acid (1.2 equiv) to the 1.0 M TBAF solution in THF (1.2 equiv) and mix briefly.
-
Add the freshly prepared buffered TBAF solution dropwise to the stirred solution of the substrate at 0 °C.
-
Monitor the reaction progress by TLC. The reaction time can vary from 30 minutes to several hours.
-
Once the starting material is fully consumed, quench the reaction by adding saturated aqueous NaHCO₃.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Selective TBDPS Deprotection using HF-Pyridine
This protocol is suitable for sterically hindered TBDPS ethers or when buffered TBAF fails. Extreme caution is required.
Materials:
-
TBDPS-protected alcohol (1.0 equiv)
-
Hydrogen fluoride-pyridine complex (HF·Py, ~70% HF, 30% pyridine)
-
Anhydrous tetrahydrofuran (THF) or acetonitrile
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate or Dichloromethane
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a plastic vial or Teflon flask, dissolve the TBDPS-protected alcohol in anhydrous THF or acetonitrile (approx. 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
In a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, lab coat, safety glasses), slowly and carefully add HF-Pyridine (typically 1.5-3.0 equivalents) to the stirred solution.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Once complete, very carefully quench the reaction by slowly adding it to a vigorously stirred, cold, saturated aqueous solution of NaHCO₃ until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Comparative Data
The following table summarizes the general characteristics of the primary reagents used for this selective deprotection.
| Reagent | Typical Conditions | Advantages | Disadvantages |
| TBAF | THF, 0 °C to RT | Commonly available, effective for most substrates. | Can be basic, may cleave sensitive groups.[9][10] |
| TBAF / Acetic Acid | THF, 0 °C to RT | Mitigates basicity, high selectivity for TBDPS over isopropylidene.[9] | Slightly longer reaction times may be needed. |
| HF-Pyridine | THF or MeCN, 0 °C | Powerful, effective for hindered ethers, less basic than TBAF.[6][7] | Highly toxic and corrosive, requires special handling. |
| Acetyl Chloride / MeOH | MeOH, 0 °C to RT | Mild, non-fluoride method.[7][11] | Generates HCl in situ, risk of isopropylidene cleavage, requires careful optimization. |
Mechanism: Fluoride-Mediated TBDPS Deprotection
Caption: Fluoride-mediated TBDPS deprotection mechanism.
The reaction proceeds via a nucleophilic attack of the fluoride ion on the silicon atom, forming a pentacoordinate, hypervalent silicon intermediate.[7][12] This intermediate rapidly breaks down, cleaving the silicon-oxygen bond and forming the strong silicon-fluoride bond, which is the thermodynamic driving force for the reaction.[7]
References
- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 2. tert-Butyldiphenylsilyl - Wikipedia [en.wikipedia.org]
- 3. Introduction of tert-butyldiphenylsilyl (TBDPS) group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. tsijournals.com [tsijournals.com]
- 5. researchgate.net [researchgate.net]
- 6. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 7. benchchem.com [benchchem.com]
- 8. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. researchgate.net [researchgate.net]
- 11. tert-Butyldiphenylsilyl Ethers [organic-chemistry.org]
- 12. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
Technical Support Center: Improving Glycosylation Yield with Thiosugar Donors
Welcome to the technical support center for glycosylation reactions utilizing thiosugar donors. This resource is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and efficiency of their glycosylation experiments. Here, you will find practical, in-depth answers to common challenges, grounded in established scientific principles and field-tested expertise.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Activation & Donor Reactivity
Question 1: My glycosylation reaction is sluggish or not proceeding to completion. How can I improve the activation of my thiosugar donor?
Answer:
Slow or incomplete reactions are frequently tied to suboptimal activation of the thioglycoside. The stability of thioglycosides necessitates the use of a thiophilic promoter to generate a reactive glycosyl cation intermediate.[1] The efficiency of this activation is influenced by several factors:
-
Choice of Promoter System: The promoter must be appropriately matched to the reactivity of the thiosugar donor. "Armed" donors (with electron-donating protecting groups like benzyl ethers) are more reactive and can often be activated by milder promoters.[2][3] Conversely, "disarmed" donors (with electron-withdrawing protecting groups like acyl esters) require more potent activators.[2][3]
-
Common Promoter Systems:
-
Halonium-based: N-Iodosuccinimide (NIS) combined with a catalytic amount of a Brønsted acid like triflic acid (TfOH) or a Lewis acid such as silver triflate (AgOTf) is a widely used and effective system for many thioglycosides.[4]
-
Sulfonium-based: Systems like dimethyl(methylthio)sulfonium triflate (DMTST) or a combination of a sulfoxide and triflic anhydride ((Ar)₂SO/Tf₂O) can be highly effective, particularly for more challenging glycosylations.[5]
-
Metal Salt Promoters: Various metal salts, including those of copper, gold, and palladium, have been shown to activate thioglycosides.[1][6]
-
-
-
Reaction Temperature: Temperature is a critical parameter in glycosylation reactions.[7] While higher temperatures can increase the reaction rate, they can also lead to the decomposition of the activated donor and the formation of side products.[7] It is crucial to identify the optimal temperature range where the donor is activated efficiently without significant degradation.[7] Consider performing a temperature gradient experiment to pinpoint the ideal conditions for your specific system.
-
Solvent Choice: The solvent plays a role in stabilizing the intermediates formed during the reaction. Dichloromethane (DCM) and diethyl ether are common choices. For some systems, a mixture of solvents may be beneficial.
Question 2: I am observing significant amounts of side products in my reaction mixture. What are the common side reactions with thiosugar donors and how can I minimize them?
Answer:
The formation of side products is a common challenge that can significantly lower the yield of the desired glycoside.[8][9] Understanding the potential side reactions is the first step toward mitigating them:
-
Hydrolysis of the Donor: If there is residual moisture in the reaction, the activated donor can react with water to form a hemiacetal byproduct.[9][10]
-
Intermolecular Aglycon Transfer: The thio-aglycon from one donor molecule can be transferred to another, leading to the formation of undesired byproducts and consuming the valuable donor.[8][12] This can be a significant issue, especially in complex reaction mixtures.[12]
-
Formation of Glycals: Elimination of the thio-aglycon can lead to the formation of a glycal, an unsaturated sugar derivative.[9] This is more likely to occur with certain donor structures and under harsh reaction conditions.
-
Reaction with the Promoter: In some cases, the activated donor can react with components of the promoter system, leading to undesired products. For instance, with NIS, N-glycosyl succinimides can form.[8]
Troubleshooting Strategies:
-
Optimize Reaction Conditions: Carefully control the reaction temperature, as higher temperatures can exacerbate side reactions.[7]
-
Choice of Thio-Aglycon: The nature of the aglycon can influence the propensity for side reactions. While thiophenyl and thioethyl groups are common, more sterically hindered aglycons have been developed to reduce aglycon transfer.[12]
-
Control Stoichiometry: Using a slight excess of the glycosyl donor can sometimes help drive the reaction to completion, but a large excess may increase the likelihood of side reactions.[12]
Stereoselectivity
Question 3: I am getting a mixture of anomers (α and β isomers) and the stereoselectivity of my reaction is low. How can I improve the stereochemical outcome?
Answer:
Controlling stereoselectivity is a central challenge in glycosylation chemistry.[5] The anomeric outcome is influenced by a complex interplay of factors:
-
Neighboring Group Participation: A participating protecting group at the C-2 position (e.g., an acetyl or benzoyl group) can shield one face of the glycosyl cation, leading to the preferential formation of the trans-glycoside.[13] For glucose and galactose donors, this typically results in the β-anomer.
-
Protecting Groups: The nature of the protecting groups on the sugar ring can have a profound impact on reactivity and stereoselectivity.[2][14] Electron-withdrawing groups ("disarming") generally favor the formation of the thermodynamically more stable anomer, while electron-donating groups ("arming") can lead to kinetic control.[2] The use of conformationally rigid protecting groups can also influence the stereochemical outcome.[13]
-
Solvent Effects: The solvent can influence the equilibrium between different reactive intermediates, thereby affecting the stereoselectivity.
-
Promoter System: The choice of promoter can also impact the stereochemical outcome.[15] Some promoter systems are known to favor the formation of specific anomers.
Strategies for Improving Stereoselectivity:
-
Leverage Neighboring Group Participation: If a specific anomer is desired, strategically place a participating group at the C-2 position.[13]
-
Optimize Protecting Groups: Experiment with different protecting group strategies to modulate the reactivity and conformational properties of the donor.[14][16]
-
Pre-activation Protocols: In a pre-activation protocol, the glycosyl donor is activated at a low temperature before the addition of the acceptor.[17] This can sometimes lead to improved stereoselectivity by allowing for the formation of a specific reactive intermediate.[17]
Experimental Protocols & Data
General Protocol for Thioglycoside Activation with NIS/TfOH
This protocol provides a general starting point. Optimization of reagent stoichiometry, temperature, and reaction time will be necessary for specific substrates.
-
Preparation:
-
Thoroughly dry all glassware in an oven and cool under a stream of inert gas (argon or nitrogen).
-
Activate molecular sieves (3Å or 4Å) by heating under vacuum.
-
Ensure all solvents are anhydrous.
-
-
Reaction Setup:
-
To a flame-dried flask under an inert atmosphere, add the glycosyl acceptor and activated molecular sieves.
-
Dissolve the components in an appropriate anhydrous solvent (e.g., dichloromethane).
-
In a separate flame-dried flask, dissolve the thiosugar donor in the same anhydrous solvent.
-
-
Activation and Glycosylation:
-
Transfer the donor solution to the acceptor solution via cannula.
-
Cool the reaction mixture to the desired temperature (typically between -40°C and -78°C).
-
Add N-Iodosuccinimide (NIS) (typically 1.1-1.5 equivalents relative to the donor).
-
After stirring for a few minutes, add a catalytic amount of triflic acid (TfOH) (typically 0.1-0.2 equivalents).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Workup:
-
Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate.
-
Allow the mixture to warm to room temperature.
-
Filter through celite to remove the molecular sieves and wash with the reaction solvent.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Table 1: Common Promoter Systems and Typical Reaction Conditions
| Promoter System | Typical Donor Type | Typical Temperature | Key Considerations |
| NIS / cat. TfOH | Armed and Disarmed | -78°C to 0°C | Widely applicable, sensitive to moisture.[4][10] |
| DMTST | Armed | -20°C to rt | Milder than NIS/TfOH. |
| (p-Tol)₂SO / Tf₂O | Disarmed | -60°C to -20°C | Highly effective for unreactive donors.[5] |
| Ph₂SO / Tf₂O | Disarmed | -78°C to -40°C | Another powerful system for challenging glycosylations. |
Visualizing the Glycosylation Process
Diagram 1: General Mechanism of Thioglycoside Activation
Caption: Thioglycoside activation and glycosylation pathway.
Diagram 2: Troubleshooting Flowchart for Low Glycosylation Yield
Caption: Decision tree for troubleshooting low glycosylation yields.
References
- 1. Palladium(ii)-assisted activation of thioglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Silyl-protective groups influencing the reactivity and selectivity in glycosylations [beilstein-journals.org]
- 3. Activation of thioglycosides under mild alkylation conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomedgrid.com [biomedgrid.com]
- 5. html.rhhz.net [html.rhhz.net]
- 6. researchgate.net [researchgate.net]
- 7. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 8. Mapping Mechanisms in Glycosylation Reactions with Donor Reactivity: Avoiding Generation of Side Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Common side reactions of the glycosyl donor in chemical glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glycosidation using thioglycoside donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Efficient O- and S-glycosylation with ortho-2,2-dimethoxycarbonylcyclopropylbenzyl thioglycoside donors by catalytic strain-release - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. [PDF] Silyl-protective groups influencing the reactivity and selectivity in glycosylations | Semantic Scholar [semanticscholar.org]
- 17. Pre-activation Based Stereoselective Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Silyl Ether Cleavage
<
Welcome to the Technical Support Center for silyl ether cleavage. This guide is designed for researchers, scientists, and professionals in drug development who utilize silyl ethers as protecting groups in organic synthesis. Here, we will address common challenges and provide in-depth, field-proven insights to help you optimize your deprotection reactions. Our focus is on the "why" behind experimental choices, ensuring you can troubleshoot effectively and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: My silyl ether is cleaving unexpectedly during workup or chromatography. What's happening and how can I prevent it?
A1: Unintended cleavage of silyl ethers is a frequent issue, often stemming from exposure to acidic or basic conditions.[1] The silicon-oxygen bond is susceptible to hydrolysis under these conditions.[1]
-
Underlying Cause: Silica gel used in chromatography is slightly acidic and can catalyze the hydrolysis of more labile silyl ethers, particularly Trimethylsilyl (TMS) ethers. Similarly, aqueous workups that are not pH-neutral can lead to premature deprotection.[1]
-
Troubleshooting & Optimization:
-
Neutralize Before Extraction: Ensure your reaction mixture is neutralized to a pH of ~7 before performing an aqueous extraction. Use buffered solutions like saturated sodium bicarbonate (to neutralize excess acid) or saturated ammonium chloride (to neutralize excess base).[1]
-
Minimize Contact Time: Reduce the duration of contact with the aqueous phase during workup.
-
Column Chromatography: To minimize cleavage on silica gel, you can either switch to a more robust silyl ether like tert-Butyldimethylsilyl (TBS) or Triisopropylsilyl (TIPS) in future experiments or neutralize the silica gel by pre-treating it with a solution of triethylamine in your eluent.[1] For very sensitive compounds, consider using a different stationary phase like alumina.
-
Q2: I'm trying to selectively deprotect one of two different silyl ethers in my molecule, but I'm getting a mixture of products. How can I improve selectivity?
A2: Achieving selective deprotection is a common challenge that relies on exploiting the differences in steric bulk and electronic properties of the silyl ethers present.[2][3] A successful selective deprotection often requires some optimization.[2]
-
Causality of Selectivity:
-
Acid-Catalyzed Deprotection: These reactions are highly sensitive to steric hindrance. Less sterically hindered silyl ethers will cleave faster. The general order of lability under acidic conditions is: TMS > TES > TBS > TIPS > TBDPS.[2][3] For example, a primary TBS ether can often be selectively cleaved in the presence of a secondary or tertiary TBS ether.[3]
-
Fluoride-Mediated Deprotection: The rate of cleavage is influenced by the strength of the silicon-oxygen bond and steric factors. Fluoride ions are a potent nucleophile for silicon, and the reaction proceeds through a pentacoordinate silicon intermediate.[3][4][5]
-
-
Strategies for Optimization:
-
Reagent Choice: For selective cleavage of a less hindered silyl ether, mild acidic conditions are often the best choice. A common reagent system is acetic acid in a mixture of THF and water.[6][7] For fluoride-mediated selective deprotection, careful control of stoichiometry and temperature is crucial.
-
Temperature Control: Lowering the reaction temperature can significantly enhance selectivity. Running the reaction at 0 °C or even -20 °C can allow for the cleavage of a more labile silyl ether while leaving a more robust one intact.[2]
-
Solvent Effects: The choice of solvent can influence the rate and selectivity of deprotection. For instance, in some cases, using a less polar solvent can slow down the reaction and improve selectivity.
-
Q3: My fluoride-mediated deprotection with TBAF is sluggish or incomplete. What are the potential causes?
A3: While Tetra-n-butylammonium fluoride (TBAF) is a powerful reagent for silyl ether cleavage, several factors can lead to incomplete reactions.
-
Water Content in TBAF: Commercially available TBAF solutions in THF contain a certain amount of water.[8] While this is often sufficient for the reaction to proceed, in some cases, particularly with sterically hindered silyl ethers, the presence of a controlled amount of water can be beneficial.
-
Steric Hindrance: Extremely bulky silyl ethers like TIPS and tert-Butyldiphenylsilyl (TBDPS) are significantly more stable and require more forcing conditions for cleavage.[1][2]
-
Troubleshooting & Optimization:
-
Increase Equivalents of TBAF: For stubborn deprotections, increasing the equivalents of TBAF can drive the reaction to completion.
-
Elevate Temperature: Gently heating the reaction mixture can accelerate the cleavage of robust silyl ethers. However, be mindful of potential side reactions at higher temperatures.
-
Consider Alternative Fluoride Sources: If TBAF is proving ineffective, other fluoride sources like HF-pyridine or anhydrous fluoride sources can be employed. Caution: HF is highly toxic and corrosive and requires special handling precautions, including the use of plastic labware.[2]
-
Q4: I'm concerned about the basicity of TBAF causing side reactions with other functional groups in my molecule. Are there any fluoride-free alternatives for silyl ether cleavage?
A4: Yes, there are several fluoride-free methods for silyl ether deprotection, which are particularly useful when dealing with base-sensitive functional groups.
-
Acid-Catalyzed Methods: As discussed, acidic conditions are a primary alternative to fluoride. A range of acids can be used, from mild carboxylic acids to stronger mineral acids, depending on the stability of the silyl ether.[9][10]
-
Lewis Acid-Catalyzed Methods: Certain Lewis acids can also promote the cleavage of silyl ethers.[11]
-
Reductive Cleavage: In specific cases, reductive methods using reagents like catechol borane with Wilkinson's catalyst can selectively deprotect certain silyl ethers.[12]
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during silyl ether cleavage.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient reagent. 2. Sterically hindered silyl ether. 3. Low reaction temperature. | 1. Increase the equivalents of the deprotecting agent. 2. For bulky groups, consider more forcing conditions (e.g., stronger acid, higher temperature). 3. Gradually increase the reaction temperature while monitoring for side products. |
| Formation of Side Products | 1. Reaction conditions are too harsh. 2. Incompatible functional groups. 3. Silyl group migration.[13] | 1. Use milder deprotection conditions (e.g., weaker acid, lower temperature, shorter reaction time). 2. Choose an orthogonal deprotection strategy that is compatible with other functional groups. 3. Silyl migration can sometimes be mitigated by careful choice of solvent and temperature. |
| Low Yield | 1. Incomplete reaction. 2. Degradation of the product under reaction conditions. 3. Loss of product during workup or purification. | 1. See "Incomplete Reaction" above. 2. Employ milder conditions or a more selective reagent. 3. Ensure the workup is neutral and minimize contact time with chromatography media. |
| Difficulty in Removing Silyl Byproducts | 1. Formation of siloxanes. | 1. An acidic aqueous workup can help hydrolyze silyl byproducts to more water-soluble silanols, facilitating their removal.[2] 2. Purification by flash chromatography is often effective in removing these byproducts.[2] |
Experimental Protocols
Protocol 1: Standard Deprotection of a TBS Ether using TBAF
This protocol outlines a general and widely applicable method for the cleavage of a tert-Butyldimethylsilyl (TBS) ether.
Materials:
-
TBS-protected alcohol
-
Tetrahydrofuran (THF), anhydrous
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Water
-
Ethyl acetate or other suitable extraction solvent
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the TBS-protected alcohol (1.0 eq) in anhydrous THF in a plastic or Teflon vessel.
-
To the stirred solution at room temperature, add the 1.0 M solution of TBAF in THF (1.5 eq).[3]
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 30 minutes to a few hours.[3]
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: Selective Acid-Catalyzed Deprotection of a Primary TBS Ether
This protocol describes a method for the selective cleavage of a primary TBS ether in the presence of more sterically hindered silyl ethers.
Materials:
-
Substrate containing a primary TBS ether
-
Acetic acid
-
Tetrahydrofuran (THF)
-
Water
-
Saturated aqueous sodium bicarbonate
-
Ethyl acetate or other suitable extraction solvent
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the silyl ether substrate (1.0 eq) in a 4:1:1 (v/v/v) mixture of acetic acid, THF, and water.[2][7]
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction carefully by TLC to maximize selectivity.
-
Once the desired level of conversion is achieved, carefully neutralize the acetic acid by slowly adding saturated aqueous sodium bicarbonate until effervescence ceases.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing Silyl Ether Cleavage Mechanisms
To further clarify the chemical transformations discussed, the following diagrams illustrate the fundamental mechanisms of silyl ether deprotection.
Caption: Mechanisms of Acid-Catalyzed and Fluoride-Mediated Silyl Ether Cleavage.
Troubleshooting Workflow
The following flowchart provides a logical sequence for troubleshooting common issues in silyl ether deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. Silyl ether - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]
- 9. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 10. researchgate.net [researchgate.net]
- 11. The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Challenges in the Purification of Non-Polar Carbohydrate Derivatives
Welcome to the technical support center dedicated to navigating the complexities of purifying non-polar carbohydrate derivatives. In synthetic carbohydrate chemistry, the strategic use of hydrophobic protecting groups like acetyl, benzyl, or silyl ethers is essential for achieving regioselectivity and stereoselectivity.[1][2] However, these modifications fundamentally alter the physicochemical properties of the native sugars, transforming them from highly polar, water-soluble molecules into non-polar, organic-soluble compounds. This shift introduces a unique set of purification challenges.
This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions (FAQs) to assist researchers in developing robust and efficient purification strategies.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the core principles and common strategic decisions in purifying protected, non-polar carbohydrate derivatives.
Q1: What makes non-polar carbohydrate derivatives so challenging to purify?
A1: The primary challenges stem from a combination of factors:
-
Reduced Polarity and Solubility: Protecting groups like acetates or benzoates mask the polar hydroxyl groups, rendering the carbohydrate soluble in non-polar organic solvents but often poorly soluble in the polar mobile phases used in reversed-phase chromatography.[1][3] This can lead to on-column precipitation if the mobile phase composition is not carefully controlled.[1]
-
Structural Similarity of Impurities: Synthetic intermediates often include closely related impurities such as regioisomers from protecting group migration, anomeric mixtures (α/β), or products of incomplete reactions.[4] These structurally similar compounds have very similar polarities, making them difficult to resolve by standard chromatographic techniques.
-
Instability on Stationary Phase: Some derivatives can be sensitive to the acidic nature of standard silica gel, leading to degradation or migration of protecting groups during purification.[6][7]
Q2: How do I choose between Normal-Phase and Reversed-Phase chromatography?
A2: The choice is dictated by the overall polarity of your derivative.
-
Normal-Phase Chromatography (NPC): This is the traditional choice for protected carbohydrates. It uses a polar stationary phase (typically silica gel) and a non-polar mobile phase (e.g., Hexane/Ethyl Acetate).[1] It is highly effective for separating compounds based on differences in polar functional groups. However, highly protected, very non-polar derivatives may have poor solubility in these mobile phases.[1]
-
Reversed-Phase Chromatography (RPC): This technique is increasingly popular for non-polar derivatives.[1] It uses a non-polar stationary phase (e.g., C18, C8) and a polar mobile phase (e.g., Water/Acetonitrile or Water/Methanol).[1][3] Retention is based on hydrophobicity. RPC is often the logical choice for compounds with hydrophobic protecting groups like acetyl, benzyl, and benzoyl groups.[1] It can be particularly powerful for achieving high purity (≥99.5%), which is critical for therapeutic applications.[1]
Below is a decision-making workflow to guide your selection.
Caption: Workflow for selecting a chromatography mode.
Q3: My peracetylated sugar is difficult to separate from reaction byproducts. What stationary phase is best?
A3: While standard C18 columns are a good starting point for reversed-phase purification of peracetylated sugars, they may not be sufficient to resolve closely related impurities.[4] For these challenging separations, consider stationary phases that offer alternative separation mechanisms:
-
Phenyl-based Columns (e.g., Phenyl-Hexyl, Pentafluorophenyl - PFP): These are excellent choices, especially if your protecting groups (or the carbohydrate itself) contain aromatic rings.[1] Separation on these columns is based not only on hydrophobicity but also on π-π interactions between the analyte and the stationary phase.[1] Using methanol instead of acetonitrile as the organic modifier can enhance these π-π interactions and improve resolution.[1][4]
-
Cyano-bonded Phases (CN): These columns have intermediate polarity and can be used in both normal- and reversed-phase modes.[8] In reversed-phase, a CN column is less retentive than a C8 or C18, which can be advantageous if your compound is retained too strongly.[8] It can also provide different selectivity, helping to resolve polar impurities from your non-polar target.[8]
| Stationary Phase | Primary Separation Mechanism | Best For... | Mobile Phase Considerations |
| Silica Gel | Adsorption (Polarity) | General purpose normal-phase purification of most protected carbohydrates.[1] | Hexane/Ethyl Acetate, Toluene/Acetone. Can be deactivated with bases for acid-sensitive compounds.[7] |
| C18 (Octadecyl) | Hydrophobic Interaction | Highly non-polar derivatives; a robust starting point for reversed-phase.[1] | Water/Acetonitrile or Water/Methanol gradients.[3] |
| Phenyl-Hexyl / PFP | Hydrophobic & π-π Interactions | Derivatives with aromatic protecting groups (benzyl, benzoyl).[1] | Methanol is preferred over acetonitrile to maximize π-π interactions.[4] |
| Cyano (CN) | Dipole-Dipole & Hydrophobic | Compounds with intermediate polarity; useful for both normal and reversed-phase modes.[8][9] | Versatile; requires careful flushing when switching between NP and RP solvents.[8] |
Part 2: Troubleshooting Guide for Flash Chromatography (Normal-Phase)
This guide addresses common issues encountered during the purification of non-polar carbohydrate derivatives on silica gel.
Problem 1: My compound streaks or decomposes on the column.
-
Underlying Cause: Standard silica gel is slightly acidic (pH ~4-5) and can cause the hydrolysis or migration of acid-sensitive protecting groups (e.g., silyl ethers, acetals). This degradation during chromatography leads to tailing, streaking, or complete loss of the product.[6][7]
-
Troubleshooting Steps:
-
Confirm Instability: Before running a large-scale column, spot your crude material on a silica TLC plate. After developing, let the plate sit for 30-60 minutes and then re-develop it in the same solvent system. If new spots appear or the original spot changes, your compound is likely unstable on silica.[6]
-
Deactivate the Silica: Neutralize the acidic sites on the silica gel. You can do this by running the column with a solvent system containing a small amount of a volatile base, such as 0.5-2% triethylamine (Et₃N) or pyridine.[7]
-
Alternative Stationary Phases: If deactivation is insufficient, consider using a less acidic stationary phase like Florisil® or neutral alumina.[6]
-
Protocol: Deactivating Silica Gel for Flash Chromatography
-
Prepare Slurry: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).
-
Add Base: Add 1-2% triethylamine (by volume) to your pre-mixed mobile phase (e.g., 9:1 Hexane/Ethyl Acetate + 1% Et₃N).
-
Pack Column: Pack the column using the base-containing mobile phase.
-
Equilibrate: Flush the packed column with at least 3-5 column volumes of the mobile phase to ensure the entire silica bed is neutralized before loading your sample.[10]
-
Load and Elute: Load your sample (preferably dry-loaded) and run the chromatography as usual with the base-containing eluent.
Problem 2: My non-polar compound runs at the solvent front (Rf ≈ 1.0) even in pure hexane.
-
Underlying Cause: Your compound is too non-polar for the silica gel to effectively retain it, or you have a large difference in polarity between your compound and impurities.[10]
-
Troubleshooting Steps:
-
Change Solvent System: While counterintuitive, sometimes switching the non-polar component of the mobile phase can alter selectivity. Try substituting hexane with petroleum ether or using toluene or dichloromethane as the less polar solvent.[10] Toluene, in particular, can introduce π-π interactions with the analyte, altering retention.
-
Switch to Reversed-Phase: This is a classic indication that your compound is better suited for reversed-phase chromatography. Its high hydrophobicity will lead to strong retention on a C18 column.[1]
-
Dry Loading: Ensure you are using a dry-loading technique. Dissolve the compound in a volatile solvent (like DCM), adsorb it onto a small amount of silica gel, evaporate the solvent completely, and load the resulting dry powder onto the column.[11] This method provides a much tighter starting band compared to liquid loading in a strong solvent.
-
Caption: Troubleshooting workflow for normal-phase flash chromatography.
Part 3: Troubleshooting Guide for Reversed-Phase HPLC
Problem 3: My compound precipitates on the HPLC column when I inject it.
-
Underlying Cause: The sample is dissolved in a strong, non-polar organic solvent (e.g., DCM, pure Acetonitrile) that is immiscible with the highly aqueous initial mobile phase of your gradient. When the sample plug hits the aqueous mobile phase, the compound crashes out.[1]
-
Troubleshooting Steps:
-
Match Sample Solvent to Mobile Phase: The ideal sample solvent is the initial mobile phase itself. If your compound is not soluble in the initial aqueous conditions, dissolve it in the strongest solvent possible that is still miscible with the mobile phase (e.g., DMSO, DMF, or a high concentration of acetonitrile/methanol).
-
Reduce Injection Volume: A smaller injection volume is less likely to cause widespread precipitation.
-
Modify the Gradient: Start the gradient with a higher initial percentage of organic solvent to improve the solubility of the injected sample plug.
-
Problem 4: I can't remove the water from my purified fractions.
-
Underlying Cause: Reversed-phase chromatography uses water-organic mixtures, and water has a high boiling point, making it difficult to remove by standard rotary evaporation without causing product degradation.
-
Troubleshooting Steps:
-
Lyophilization (Freeze-Drying): This is the gold-standard method. Freeze the aqueous fractions and then apply a high vacuum to sublimate the water, leaving your compound as a dry, fluffy powder.[3] This is gentle and avoids thermal degradation.
-
Liquid-Liquid Extraction: If your compound is sufficiently non-polar, you can dilute the fraction with water and extract your compound into an immiscible organic solvent like ethyl acetate or dichloromethane. Then, dry the organic layer with a drying agent (e.g., Na₂SO₄ or MgSO₄) and evaporate the volatile organic solvent.
-
Azeotropic Distillation: For stubborn residual water, you can add a solvent that forms a low-boiling azeotrope with water, such as toluene or isopropanol, and remove it by rotary evaporation. Repeat this process several times.
-
Part 4: Post-Purification & Analysis
Q4: I have a pure, non-polar derivative, but I can't get it to crystallize. What can I do?
A4: Crystallization of non-polar carbohydrate derivatives can be challenging due to their often-amorphous nature and conformational flexibility.
-
Solvent Selection is Key: The goal is to find a solvent system where your compound is soluble when hot but sparingly soluble when cold.
-
For non-polar compounds, start with solvents like hexane, petroleum ether, or pentane.[12]
-
Use a co-solvent system. Dissolve your compound in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then slowly add a poor solvent (e.g., hexane or pentane) until the solution becomes slightly turbid. Gently warm to clarify and then allow to cool slowly.[12]
-
-
Slow Evaporation: Dissolve the compound in a moderately volatile solvent (e.g., diethyl ether/hexane mixture) in a loosely covered vial or flask. Allowing the solvent to evaporate slowly over several days can promote crystal growth.
-
Patience: Crystallization of complex organic molecules can sometimes take days or even weeks.[12] Seeding with a previously formed crystal, if available, can significantly accelerate the process.
References
- 1. Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Hitchhiker’s Guide to Problem Selection in Carbohydrate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. teledynelabs.com [teledynelabs.com]
- 4. Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chromatography [chem.rochester.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. academic.oup.com [academic.oup.com]
- 9. Practical aspects of normal-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sorbtech.com [sorbtech.com]
- 12. researchgate.net [researchgate.net]
Minimizing anomerization during thionucleoside synthesis
Technical Support Center: Thionucleoside Synthesis
Welcome to the technical support center for thionucleoside synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing these important nucleoside analogues. Anomerization, the formation of undesired stereoisomers at the anomeric carbon (C1'), is a persistent challenge that can significantly impact reaction yields, purification efforts, and the ultimate biological activity of the target compound.
This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios related to controlling stereoselectivity during the crucial glycosylation step.
Frequently Asked Questions (FAQs)
Q1: What is anomerization in the context of thionucleoside synthesis, and why is it a critical issue?
A1: Anomerization refers to the formation of both α- and β-anomers during the creation of the N-glycosidic bond between the thio-sugar and the nucleobase. In nucleosides, the anomeric configuration describes the stereochemistry at the C1' carbon of the sugar ring.
-
β-anomer: The nucleobase is on the same side (cis) of the sugar ring as the C4' substituent (typically -CH₂OR). This is the configuration found in naturally occurring nucleosides and is most often the biologically active form for antiviral or anticancer agents.[1]
-
α-anomer: The nucleobase is on the opposite side (trans) of the sugar ring relative to the C4' substituent. While some α-anomers have shown biological activity, they are generally less common and often considered an undesired byproduct.[1][2]
Why it's critical:
-
Biological Activity: The therapeutic efficacy of nucleoside analogues is highly dependent on their three-dimensional structure, which must be recognized by viral or cellular enzymes (e.g., polymerases, kinases).[3][4] The β-anomer is typically the required configuration for this enzymatic recognition.
-
Purification Challenges: Anomers are diastereomers with very similar physical properties, making their separation by standard chromatographic methods difficult, time-consuming, and costly, especially at a large scale.
-
Reduced Yields: Formation of the α-anomer directly reduces the yield of the desired β-anomer, impacting the overall efficiency of the synthetic route.
Q2: What are the primary synthetic strategies for forming the N-glycosidic bond in thionucleoside synthesis?
A2: Several methods exist, each with its own advantages and disadvantages concerning stereocontrol.
-
Vorbrüggen Condensation: This is the most common method, involving the reaction of a silylated nucleobase with an electrophilic sugar derivative (e.g., a glycosyl halide or acetate) in the presence of a Lewis acid catalyst like trimethylsilyl trifluoromethanesulfonate (TMSOTf).[5] However, a major drawback of this method, especially for 2'-deoxy-4'-thionucleosides, can be a lack of desired β-stereoselectivity, often yielding the α-anomer as the major product.[6]
-
Pummerer Reaction-based Glycosylation: This strategy utilizes a sulfoxide precursor that, upon activation (e.g., with Ac₂O), generates a thionium ion intermediate. This intermediate can then be trapped by a nucleobase. This method can be highly β-selective, particularly when a C2' participating group is present to direct the incoming nucleobase.[7][8][9]
-
Glycal-based Methods: This approach uses a 4-thiofuranoid glycal (an unsaturated sugar derivative). Electrophilic activation of the double bond (e.g., with PhSeCl or N-iodosuccinimide) generates an intermediate that is attacked by the nucleobase, often with high β-selectivity.[6][10][11]
-
Acyclic Precursor Cyclization: This modern approach involves attaching the nucleobase to an acyclic thio-precursor first. A subsequent intramolecular Sₙ2-like cyclization forms the thio-furanose ring, which can provide excellent kinetic control over the anomeric stereocenter, favoring the β-anomer.[12][13]
Troubleshooting Guide
Q3: My reaction is producing a low β:α anomeric ratio. What are the first things I should investigate?
A3: A poor β:α ratio is a classic problem. The cause almost always lies in the stability of the reaction intermediate and the pathway of nucleophilic attack. Here is a systematic approach to troubleshooting this issue.
1. The C2' Protecting Group: Participating vs. Non-Participating The single most important factor for stereocontrol is the nature of the protecting group at the C2' position.[14][15]
-
Participating Groups (e.g., Acetyl (Ac), Benzoyl (Bz)): These ester groups can form a cyclic acyloxonium ion intermediate after the departure of the leaving group at C1'. This intermediate shields the α-face of the sugar ring, forcing the incoming nucleobase to attack from the β-face, resulting in the 1,2-trans product (the β-anomer).[5]
-
Non-Participating Groups (e.g., Benzyl (Bn), H, F): These groups cannot form a cyclic intermediate. In their absence, the reaction often proceeds through a planar, Sₙ1-like oxocarbenium ion intermediate. This intermediate can be attacked from either face, leading to a mixture of α- and β-anomers.[16]
Troubleshooting Action: If you are using a non-participating group and getting poor selectivity, the most effective solution is to redesign the synthesis to include a participating group at C2'. If this is not possible, you must rely on other factors below.
2. Lewis Acid and Reaction Mechanism The choice and strength of the Lewis acid can dictate whether the reaction follows an Sₙ1 or Sₙ2 pathway.[17]
-
Strong Lewis Acids (e.g., TMSOTf): Tend to promote the formation of the dissociated oxocarbenium ion (Sₙ1 pathway), which leads to poor stereoselectivity.[17]
-
Milder Lewis Acids (e.g., BF₃·OEt₂, SnCl₄): Can favor an Sₙ2-like pathway where the nucleobase attacks as the leaving group departs, leading to an inversion of configuration and potentially higher β-selectivity (if starting from an α-configured donor).[17][18]
Troubleshooting Action: If using TMSOTf with a non-participating C2' group, try switching to a milder Lewis acid like BF₃·OEt₂ or SnCl₄. See the table below for a summary.
| Lewis Acid | Typical Behavior | Recommended Use Case |
| TMSOTf | Strong, promotes Sₙ1-like pathways | Effective with C2' participating groups; can give anomeric mixtures with non-participating groups. |
| SnCl₄ | Can favor β- or α-selectivity depending on other factors | Can reverse poor selectivity observed with other Lewis acids.[18] |
| BF₃·OEt₂ | Milder, can promote Sₙ2-like pathways | Good alternative to TMSOTf when trying to suppress anomerization with non-participating groups.[17] |
3. Solvent and Temperature
-
Solvent: Solvents like acetonitrile (CH₃CN) can stabilize carbocation intermediates and may even form nitrilium intermediates, leading to α-anomers.[16] Less polar, non-participating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often preferred.
-
Temperature: Glycosylation reactions are often under kinetic control. Lower temperatures (e.g., -78 °C to 0 °C) typically favor the formation of the kinetic product, which is often the β-anomer.[16] Higher temperatures can lead to equilibration and favor the thermodynamically more stable α-anomer (due to the anomeric effect).[16]
-
Concentration: High concentrations can sometimes favor bimolecular side reactions that erode selectivity. Running the reaction at a lower concentration can improve the β:α ratio.[19][20]
Troubleshooting Action:
-
Switch from acetonitrile to DCM or DCE.
-
Run the reaction at the lowest practical temperature (e.g., start at -78 °C and slowly warm).
-
Perform a dilution study to see if a lower concentration improves selectivity.
Q4: I am using a C2'-benzoyl group, but still see significant formation of the α-anomer. What could be happening?
A4: This is a frustrating but known issue. Even with a participating group, stereoselectivity can be compromised under certain conditions.
-
Anomerization of the Product: The β-anomer, once formed, can be isomerized to the more thermodynamically stable α-anomer if excess Lewis acid is present at elevated temperatures.[1] This is essentially a post-glycosylation self-anomerization reaction.[21]
-
Solution: Carefully control the stoichiometry of the Lewis acid. Use the minimum amount required to drive the reaction to completion. Quench the reaction promptly once the starting material is consumed, without letting it stir for extended periods or warm to room temperature in the presence of the active catalyst.
-
-
Sₙ1 Pathway Competition: If the Lewis acid is exceptionally strong or the leaving group is extremely reactive, the reaction may proceed partially through an Sₙ1 "leakage" pathway even with the participating group. The rate of oxocarbenium ion formation may outcompete the rate of acyloxonium ion formation.
-
Solution: As before, consider using a slightly milder Lewis acid or running the reaction at a lower temperature to favor the neighboring group participation pathway.
-
-
"Unmatched" Reactants: In complex oligosaccharide synthesis, it has been observed that the specific combination of donor and acceptor can be "matched" or "unmatched," leading to unexpected stereochemical outcomes.[19] While less common in standard nucleoside synthesis, a highly sterically hindered nucleobase or sugar could potentially disrupt the ideal transition state for β-attack.
Protocol: Stereoselective Glycosylation via the Pummerer Reaction for 4'-β-Thioribonucleosides
This protocol is a representative example for achieving high β-selectivity, based on methods described in the literature.[7][8] It leverages neighboring group participation for excellent stereocontrol.
Step 1: Preparation of the Sulfoxide Donor
-
Dissolve the protected 4'-thioribofuranoside sulfide (1.0 eq) in a suitable solvent like DCM.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add a solution of m-CPBA (~1.1 eq) in DCM dropwise. The oxidation is typically rapid.
-
Monitor the reaction by TLC. Once the starting sulfide is consumed (usually < 30 min), quench the reaction with a reducing agent like aqueous sodium thiosulfate.
-
Perform an aqueous workup and purify the resulting sulfoxide by column chromatography. Note: The sulfoxide may be an inseparable mixture of diastereomers at the sulfur atom.
Step 2: Pummerer Glycosylation
-
Thoroughly dry all glassware and reagents. The reaction must be run under an inert atmosphere (N₂ or Ar).
-
In a flask, dissolve the sulfoxide donor (1.0 eq) and the silylated nucleobase (e.g., persilylated uracil, 1.5-2.0 eq) in anhydrous DCE.
-
Add acetic anhydride (Ac₂O, 3-5 eq).
-
Cool the mixture to 0 °C.
-
Slowly add the Lewis acid promoter, typically TMSOTf (1.5-2.0 eq), dropwise.
-
Allow the reaction to stir at 0 °C and then slowly warm to room temperature, monitoring progress by TLC. The reaction time can vary from a few hours to overnight.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry over Na₂SO₄, and concentrate.
-
Purify the crude product by silica gel chromatography to isolate the desired β-thionucleoside. The C2'-acetyl group serves both to activate the Pummerer reaction and to direct the β-selectivity.
References
- 1. Review of α-nucleosides: from discovery, synthesis to properties and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Additive Pummerer reaction of 3,5-O-(di-tert-butyl)silylene-4-thiofuranoid glycal: a high-yield and beta-selective entry to 4'-thioribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Stereoselective synthesis of the beta-anomer of 4'-thionucleosides based on electrophilic glycosidation to 4-thiofuranoid glycals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Protecting group - Wikipedia [en.wikipedia.org]
- 15. catalogimages.wiley.com [catalogimages.wiley.com]
- 16. cdnsciencepub.com [cdnsciencepub.com]
- 17. Stereoselective synthesis of 2-C-branched (acetylmethyl) oligosaccharides and glycoconjugates: Lewis acid-catalyzed glycosylation from 1,2-cyclopropaneacetylated sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Low-concentration 1,2-trans beta-selective glycosylation strategy and its applications in oligosaccharide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Validation & Comparative
The Strategic Application of TBDPS in Nucleoside Synthesis: A Comparative Guide
In the intricate landscape of nucleoside chemistry and oligonucleotide synthesis, the judicious selection of protecting groups is paramount to achieving high yields and desired regioselectivity. Among the arsenal of hydroxyl-protecting groups, silyl ethers have emerged as indispensable tools due to their ease of introduction, tunable stability, and mild removal conditions. This guide, intended for researchers, scientists, and professionals in drug development, provides an in-depth comparison of the tert-butyldiphenylsilyl (TBDPS) group with other commonly employed silyl ethers, namely tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS), in the context of nucleoside synthesis. We will delve into the causality behind experimental choices, supported by comparative data and detailed protocols, to provide a comprehensive understanding of their respective advantages and limitations.
The Pivotal Role of Silyl Ethers in Nucleoside Chemistry
Nucleosides, the fundamental building blocks of nucleic acids, possess multiple hydroxyl groups of similar reactivity (5'-OH, 3'-OH, and 2'-OH in ribonucleosides). This structural feature necessitates a robust protecting group strategy to achieve selective modification at a specific hydroxyl group while leaving others untouched. Silyl ethers, with their tunable steric and electronic properties, offer a versatile platform for achieving this selectivity. The choice of the silylating agent can profoundly influence the outcome of a synthetic sequence, impacting not only the regioselectivity of the protection step but also the stability of the protected nucleoside throughout subsequent transformations.
A Head-to-Head Comparison: TBDPS vs. TBDMS and TIPS
The selection of a silyl protecting group is a strategic decision based on a careful analysis of its steric bulk and stability under various reaction conditions.
Steric Hindrance: The Key to Regioselectivity
The steric bulk of the silylating agent is a critical determinant of regioselectivity, particularly in the protection of the primary 5'-hydroxyl group in the presence of secondary 2'- and 3'-hydroxyls.[1] The large steric footprint of the TBDPS group, owing to its two phenyl rings and a tert-butyl group, makes it highly selective for the less sterically hindered primary 5'-hydroxyl group.[2][3] This selectivity is often higher than that observed with the smaller TBDMS group, which can sometimes lead to mixtures of 5'- and 3'(2')-silylated products, or even disilylated byproducts, especially with prolonged reaction times or elevated temperatures. The TIPS group, with its three isopropyl substituents, also offers significant steric bulk, comparable to TBDPS, and is another excellent choice for selective 5'-protection.
dot graph "Silyl_Group_Structures" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
subgraph "cluster_TBDPS" { label = "TBDPS"; bgcolor="#E8F0FE"; TBDPS_node [label="tert-Butyldiphenylsilyl"]; }
subgraph "cluster_TBDMS" { label = "TBDMS"; bgcolor="#FCE8E6"; TBDMS_node [label="tert-Butyldimethylsilyl"]; }
subgraph "cluster_TIPS" { label = "TIPS"; bgcolor="#FEF7E0"; TIPS_node [label="Triisopropylsilyl"]; } } Caption: Structures of Common Silyl Protecting Groups.
Stability Profile: Navigating the Synthetic Maze
The stability of the silyl ether towards various reagents and reaction conditions is a crucial factor in multi-step syntheses. The TBDPS group is renowned for its exceptional stability under a wide range of conditions, particularly acidic and basic environments.[2][4] This robustness allows for the manipulation of other functional groups in the nucleoside without premature cleavage of the TBDPS ether.
| Protecting Group | Relative Acid Stability | Relative Base Stability | Primary Deprotection Method |
| TBDPS | Very High | High | Fluoride (TBAF, HF-Pyridine) |
| TBDMS | Moderate | Moderate | Fluoride (TBAF), Mild Acid |
| TIPS | High | Very High | Fluoride (TBAF, HF-Pyridine) |
Table 1: Comparative Stability of Silyl Protecting Groups.
The enhanced stability of the TBDPS group can be attributed to the steric shielding provided by the bulky phenyl and tert-butyl substituents, which hinder the approach of both protons and nucleophiles to the silicon-oxygen bond.[2] In contrast, the TBDMS group is significantly more labile and can be cleaved under mildly acidic conditions, which can be a limitation in certain synthetic routes but an advantage for orthogonal deprotection strategies.[2] The TIPS group exhibits high stability, particularly towards basic conditions, surpassing even TBDPS in some instances.[2]
Orthogonal Deprotection Strategies
The differential stability of silyl ethers allows for their use in orthogonal protection schemes, where one silyl group can be selectively removed in the presence of another.[5][6] For instance, the more acid-labile TBDMS group can be cleaved while a TBDPS group on the same molecule remains intact. Conversely, while both are susceptible to fluoride-mediated deprotection, careful control of reaction conditions can sometimes allow for the selective removal of one in the presence of the other, although this is often challenging. The robustness of the TBDPS group makes it an excellent "permanent" protecting group for the 5'-hydroxyl during a multi-step synthesis, while more labile groups are used for the transient protection of other functionalities.
dot graph "Orthogonal_Deprotection_Logic" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#34A853"];
Start [label="Nucleoside with 5'-O-TBDPS and 2'-O-TBDMS", fillcolor="#F1F3F4"]; Acid_Deprotection [label="Mild Acidic Conditions", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Fluoride_Deprotection [label="Fluoride Source (e.g., TBAF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Result_Acid [label="5'-O-TBDPS Nucleoside", fillcolor="#FBBC05"]; Result_Fluoride [label="Deprotected Nucleoside", fillcolor="#FBBC05"];
Start -> Acid_Deprotection [label="Selective 2'-OH Deprotection"]; Acid_Deprotection -> Result_Acid; Start -> Fluoride_Deprotection [label="Global Deprotection"]; Fluoride_Deprotection -> Result_Fluoride; } Caption: Orthogonal Deprotection Strategy.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the selective protection of the 5'-hydroxyl group of a ribonucleoside with TBDPSCl and its subsequent deprotection.
Protocol 1: Selective 5'-O-TBDPS Protection of Uridine
This protocol describes the regioselective silylation of the primary 5'-hydroxyl group of uridine. The large steric bulk of the TBDPS group favors reaction at the less hindered primary alcohol.
Materials:
-
Uridine
-
tert-Butyldiphenylsilyl chloride (TBDPSCl)
-
Imidazole
-
Anhydrous Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a solution of uridine (1.0 eq) in anhydrous pyridine, add imidazole (2.5 eq).
-
Slowly add a solution of TBDPSCl (1.1 eq) in anhydrous DCM to the stirred solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 5'-O-TBDPS-uridine.
Protocol 2: Deprotection of 5'-O-TBDPS-Uridine
This protocol details the removal of the TBDPS group using tetrabutylammonium fluoride (TBAF). The high affinity of fluoride for silicon drives the cleavage of the Si-O bond.[4]
Materials:
-
5'-O-TBDPS-uridine
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Methanol and DCM for chromatography
Procedure:
-
Dissolve 5'-O-TBDPS-uridine (1.0 eq) in anhydrous THF.
-
To the stirred solution at room temperature, add TBAF solution (1.2 eq).
-
Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography using a gradient of methanol in DCM to yield pure uridine.
Conclusion
The tert-butyldiphenylsilyl (TBDPS) protecting group stands out as a robust and highly selective tool for the protection of the 5'-hydroxyl group in nucleoside synthesis. Its significant steric bulk directs silylation to the primary hydroxyl, and its exceptional stability allows for a wide range of subsequent chemical transformations without premature cleavage. While other silyl ethers like TBDMS and TIPS have their own merits and find application in specific synthetic strategies, particularly in orthogonal deprotection schemes, the TBDPS group remains a cornerstone for the synthesis of complex nucleoside analogs and oligonucleotides where a steadfast and reliable protecting group is paramount. The choice between these silyl ethers should always be guided by a thorough consideration of the planned synthetic route, taking into account the required stability and the desired deprotection strategy.
References
- 1. Introduction of tert-butyldiphenylsilyl (TBDPS) group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. tert-Butyldiphenylsilyl - Wikipedia [en.wikipedia.org]
- 3. BJOC - Silyl-protective groups influencing the reactivity and selectivity in glycosylations [beilstein-journals.org]
- 4. benchchem.com [benchchem.com]
- 5. An orthogonal oligonucleotide protecting group strategy that enables assembly of repetitive or highly structured DNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
A Comparative Guide to Alternative Protecting Groups for the 2,3-Diol of Thio-D-Ribitol
For Researchers, Scientists, and Drug Development Professionals
The strategic protection of diol functionalities is a cornerstone of successful multi-step organic synthesis, particularly in the complex landscape of carbohydrate and nucleoside chemistry. Thio-D-ribitol, a sulfur-containing analog of ribitol, presents unique challenges due to the presence of a nucleophilic thiol group alongside the vicinal 2,3-diol. This guide provides an objective comparison of alternative protecting groups for the 2,3-diol of thio-D-ribitol, supported by established chemical principles and experimental insights, to aid in the selection of the most appropriate group for a given synthetic challenge.
The ideal protecting group should be introduced in high yield under mild conditions, remain stable throughout various synthetic transformations, and be selectively removed, again in high yield, without affecting other functional groups, especially the sensitive thiol moiety.[1][2] This guide focuses on alternatives to traditional acetal protections, exploring silyl ethers and boronic esters as versatile options.
The Challenge: Thio-D-Ribitol's Reactivity
Thio-D-ribitol's structure, featuring a primary thiol and a cis-2,3-diol, necessitates a carefully planned protecting group strategy. The thiol group is highly nucleophilic and susceptible to oxidation, while the diol can interfere with reactions at other positions.[3] An orthogonal protection strategy, where protecting groups can be removed in any order without affecting others, is often essential for complex syntheses involving such molecules.[1][2]
Traditional Approach: Cyclic Acetals and Ketals
Cyclic acetals and ketals, such as isopropylidene (acetonide) and benzylidene acetals, are widely used for the protection of 1,2- and 1,3-diols.[4][5][6] They are generally stable to basic and nucleophilic conditions but are cleaved under acidic hydrolysis.[6][7]
While effective, their application in thio-D-ribitol synthesis can be complicated by the acid-lability of the thioether linkage that might be formed from the thiol group in subsequent steps. Furthermore, forcing conditions sometimes required for their introduction or removal may not be compatible with sensitive substrates.
Alternative Protecting Groups: A Comparative Analysis
To overcome the limitations of traditional methods, researchers have turned to alternative protecting groups that offer milder application and removal conditions, as well as different stability profiles.
Silyl Ethers: Versatility and Tunable Stability
Silyl ethers are a class of protecting groups with the general structure R₃Si-O-R'.[8] They are prized for their ease of formation and removal under mild and specific conditions.[8][9] The steric and electronic properties of the substituents on the silicon atom can be varied to fine-tune the stability of the silyl ether, allowing for selective protection and deprotection.[8][10]
Common Silyl Ethers for Diol Protection:
-
Di-tert-butylsilylene (DTBS) and Tetraisopropyldisilylene (TIPDS): These are bidentate silyl groups that can simultaneously protect two hydroxyl groups, forming a cyclic silyl ether.[10] They are particularly useful for protecting cis-diols.
-
tert-Butyldimethylsilyl (TBS/TBDMS) and Triisopropylsilyl (TIPS): These are monodentate silyl ethers that can be used to protect individual hydroxyl groups. Selective mono-silylation of diols is possible under controlled conditions.[1]
Key Advantages:
-
Mild Introduction: Typically formed using a silyl chloride or triflate and a non-nucleophilic base like imidazole or 2,6-lutidine.[1][8]
-
Tunable Stability: The stability of silyl ethers generally correlates with the steric bulk of the substituents on the silicon atom. For example, TIPS ethers are more stable than TBS ethers, which are more stable than trimethylsilyl (TMS) ethers.[8] This allows for sequential deprotection.
-
Orthogonal Removal: Silyl ethers are typically cleaved by fluoride ion sources, such as tetrabutylammonium fluoride (TBAF), or under acidic conditions.[8][9] The choice of reagent allows for selective deprotection in the presence of other protecting groups. For instance, the Si-S bond is weak, making silyl protection of the thiol group impractical, which can be an advantage for selective diol protection.[3]
Considerations:
-
Silyl Migration: Under certain conditions, silyl groups can migrate between hydroxyl groups, particularly between 1,2- and 1,3-diols. This can be a significant issue and needs to be carefully considered in the synthetic design.[11]
-
Steric Hindrance: The bulky nature of some silyl groups can influence the reactivity of the substrate.[10]
Boronic Esters: Temporary and Chemoselective Protection
Boronic acids and their esters are unique in their ability to form cyclic esters with diols in a reversible manner.[12][13] This property makes them excellent candidates for the temporary protection of diols, allowing for reactions to be carried out at other positions of the molecule.[14]
Formation and Cleavage: Boronic esters are typically formed by reacting the diol with a boronic acid, such as phenylboronic acid or a substituted derivative, often with azeotropic removal of water.[14] The protection is readily reversed by simple hydrolysis with water or by transesterification.[12][15]
Key Advantages:
-
High Chemoselectivity: Boronic acids show a strong preference for forming cyclic esters with cis-diols over trans-diols, making them highly suitable for the 2,3-diol of ribitol derivatives.[13]
-
Mild Conditions: Both formation and cleavage occur under very mild conditions, which is advantageous for sensitive substrates like thio-D-ribitol.[14]
-
Temporary Protection: The ease of removal makes boronic esters ideal for "in-situ" or temporary protection strategies where the diol needs to be masked for only one or two synthetic steps.[14]
Considerations:
-
Stability: Boronic esters are generally not stable enough for multi-step sequences involving a wide range of reagents. They are susceptible to hydrolysis and may not withstand strongly acidic or basic conditions.[12]
-
Purification: The lability of boronic esters can sometimes complicate purification by chromatography.[12]
Data Presentation: Comparison of Protecting Groups
| Protecting Group | Introduction Conditions | Deprotection Conditions | Stability Profile | Key Advantages |
| Isopropylidene (Acetonide) | Acetone or 2,2-dimethoxypropane, acid catalyst (e.g., TsOH) | Aqueous acid (e.g., AcOH, HCl) | Stable to base, nucleophiles, and reducing agents.[7][16] | Readily available, inexpensive, generally high yielding. |
| Benzylidene Acetal | Benzaldehyde, acid catalyst (e.g., ZnCl₂) | Catalytic hydrogenation (e.g., H₂, Pd/C), acidic hydrolysis | Stable to base and nucleophiles. Can be selectively cleaved. | Can direct regioselective reactions. |
| Di-tert-butylsilylene (DTBS) | DTBS(OTf)₂, lutidine | HF-Pyridine, TBAF | Stable to a wide range of conditions, but less stable than TIPDS. | Good for cyclic protection of cis-diols.[10] |
| Tetraisopropyldisilylene (TIPDS) | TIPDSCl₂, pyridine | HF-Pyridine, TBAF | Very stable cyclic silyl ether. | Provides robust protection for cis-diols.[10] |
| Phenylboronic Ester | Phenylboronic acid, azeotropic removal of water | Water, diols (e.g., pinacol) | Labile to aqueous conditions, mild acid, and base. | Highly selective for cis-diols, very mild conditions.[13][14] |
Experimental Protocols
Protocol 1: Protection of a 2,3-Diol with a Cyclic Silyl Ether (Illustrative)
-
Dissolution: Dissolve the diol-containing substrate in an anhydrous aprotic solvent (e.g., dichloromethane or DMF) under an inert atmosphere (e.g., argon or nitrogen).
-
Addition of Base: Add a non-nucleophilic base, such as 2,6-lutidine or imidazole (2-3 equivalents).
-
Addition of Silylating Agent: Cool the mixture to 0 °C and add the silylating agent (e.g., di-tert-butylsilyl bis(trifluoromethanesulfonate)) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Temporary Protection with a Phenylboronic Ester (Illustrative)
-
Azeotropic Formation: Dissolve the diol-containing substrate and phenylboronic acid (1.1 equivalents) in a solvent that forms an azeotrope with water (e.g., toluene or benzene).
-
Reaction: Heat the mixture to reflux with a Dean-Stark apparatus to remove water. Monitor the reaction by TLC until the starting material is consumed.
-
In-situ Reaction: Cool the reaction mixture and proceed with the next synthetic step without isolating the boronic ester.
-
Deprotection: Upon completion of the subsequent reaction, the boronic ester can be hydrolyzed during the aqueous work-up.
Visualization of Concepts
Logical Flow for Protecting Group Selection
References
- 1. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. EP3521279A1 - Methods for protecting and deprotecting a diol group - Google Patents [patents.google.com]
- 6. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 7. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 8. Silyl ether - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 12. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 13. Interaction of model aryl- and alkyl-boronic acids and 1,2-diols in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. total-synthesis.com [total-synthesis.com]
A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 4'-Thionucleoside Structures
Introduction: The Critical Role of Structural Verification for 4'-Thionucleosides in Drug Discovery
This guide provides a comprehensive comparison of the essential spectroscopic techniques used to definitively confirm the structure of 4'-thionucleosides. We will move beyond simple data reporting to explain the underlying principles and causal logic for each experimental choice, providing field-proven insights and detailed protocols for researchers in the field.
The Spectroscopic Gauntlet: A Multi-Pronged Approach to Confirmation
No single technique is sufficient for absolute confirmation. A robust analytical workflow leverages the complementary strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and, when possible, Single-Crystal X-ray Crystallography. This guide will focus on the most accessible and informative methods: NMR and HRMS.
Figure 1. Workflow for the structural confirmation of 4'-thionucleosides.
High-Resolution Mass Spectrometry (HRMS): The First Checkpoint
Expertise & Causality: Before committing to extensive NMR analysis, HRMS serves as a rapid and indispensable first checkpoint. Its primary function is to confirm the compound's elemental formula.[1][2] For a 4'-thionucleoside, the most critical piece of information is the confirmation of sulfur's presence and the correct molecular weight. The high resolution of instruments like Time-of-Flight (TOF) or Orbitrap analyzers allows for mass measurement with an accuracy of less than 5 ppm, distinguishing the target compound from potential byproducts that may differ by only a fraction of a mass unit.[1][2]
Trustworthiness & Self-Validation: The power of HRMS lies in its precision. The experimentally measured monoisotopic mass should match the theoretically calculated mass for the expected elemental formula (e.g., C₁₀H₁₃N₅O₃S for 4'-thioadenosine) to within a very low error margin (typically < 5 ppm). Furthermore, the isotopic distribution pattern, particularly the signal for the [M+2] ion corresponding to the natural abundance of ³⁴S, provides a secondary, self-validating confirmation of a sulfur-containing compound.
Comparative Data: HRMS Validation
| Parameter | Expected for 4'-Thioadenosine (C₁₀H₁₃N₅O₃S) | Typical Experimental Result | Interpretation |
| Calculated Monoisotopic Mass | 299.0766 | N/A | Theoretical value for [M+H]⁺ |
| Observed Mass [M+H]⁺ | N/A | 299.0764 | High accuracy confirmation |
| Mass Error | 0 ppm | -0.67 ppm | Excellent match; confirms formula |
| Isotopic Pattern | Presence of ³⁴S isotope peak at [M+2] | Observed | Confirms presence of sulfur |
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used for nucleosides to generate the protonated molecular ion [M+H]⁺.
-
Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 100-500 Da).
-
Analysis: Compare the measured exact mass of the most intense ion with the calculated exact mass for the proposed formula. The mass error should be below 5 ppm. Verify the presence and relative intensity of the ³⁴S isotope peak.
NMR Spectroscopy: Assembling the Molecular Puzzle
While HRMS confirms what atoms are present, NMR spectroscopy reveals how they are connected. A full suite of 1D and 2D NMR experiments is required for unambiguous assignment of the entire molecule, distinguishing it from constitutional isomers.
¹H and ¹³C NMR: The Foundational Scans
Expertise & Causality: The introduction of sulfur at the 4'-position induces predictable and diagnostic changes in the chemical shifts of nearby nuclei compared to a standard oxo-nucleoside.
-
¹H NMR: The anomeric proton (H-1') is a key reporter. Its chemical shift and coupling constant to H-2' provide information about the base orientation and sugar pucker. Protons adjacent to the sulfur, H-3' and the two H-5' protons, often experience a slight downfield shift due to the different electronic environment.
-
¹³C NMR: The most dramatic and unambiguous indicator is the chemical shift of the C-4' carbon itself. The substitution of oxygen with the less electronegative sulfur causes a significant downfield shift (typically >10 ppm) for C-4' compared to its natural counterpart.[3][4] This is a hallmark signature of a successful 4'-thio modification.
Trustworthiness & Self-Validation: The consistency of these shifts across a library of known 4'-thionucleosides provides a reliable diagnostic tool. The number of signals in the ¹³C NMR spectrum must match the number of unique carbons in the proposed structure, serving as an internal check for purity and symmetry.[3]
Comparative Data: ¹H and ¹³C NMR Chemical Shifts (δ) in DMSO-d₆
| Nucleus | Adenosine (Natural) | 4'-Thioadenosine (Typical) | Key Diagnostic Change |
| H-1' | ~5.90 ppm | ~5.95 ppm | Minor shift, coupling constant is key |
| H-4' | ~4.15 ppm | ~3.50 ppm | Significant upfield shift |
| C-1' | ~88.0 ppm | ~89.0 ppm | Minor downfield shift |
| C-4' | ~86.0 ppm | ~55.0 ppm | Diagnostic large upfield shift |
| C-5' | ~61.5 ppm | ~63.0 ppm | Minor downfield shift |
(Note: The C-4' shift is significantly upfield, not downfield as one might initially predict based solely on electronegativity. This is a well-documented characteristic resulting from the complex interplay of electronic and steric effects of the thioether linkage in the furanose ring.)
2D NMR: Confirming Connectivity
Expertise & Causality: One-dimensional spectra can be ambiguous, especially in complex regions. Two-dimensional NMR experiments are essential to trace the precise bonding network.[5][6][7]
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds).[8] It is used to "walk" around the sugar ring, tracing the path from H-1' to H-2', H-2' to H-3', and so on, confirming the integrity of the furanose ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon it is directly attached to.[7][8] It provides an unambiguous assignment of all protonated carbons (CH, CH₂, CH₃).
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the overall structure. It shows correlations between protons and carbons that are 2 or 3 bonds away.[8][9] The key correlation to observe is between the anomeric proton of the sugar (H-1') and the carbon of the nucleobase it is attached to (e.g., C-8 or C-4 in purines/pyrimidines), definitively proving the correct N-glycosidic bond formation.
Figure 2. Key HMBC correlations confirming the N-glycosidic bond.
Experimental Protocol: NMR Analysis Suite
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a probe for inverse detection.
-
1D Spectra Acquisition:
-
Acquire a standard ¹H spectrum.
-
Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can also be run to differentiate CH/CH₃ (positive phase) from CH₂ (negative phase) signals.
-
-
2D Spectra Acquisition:
-
COSY: Acquire a standard gradient-selected COSY (gCOSY) experiment to establish ¹H-¹H correlations.
-
HSQC: Acquire a gradient-selected HSQC experiment optimized for a one-bond ¹J(CH) coupling of ~145 Hz.
-
HMBC: Acquire a gradient-selected HMBC experiment optimized for long-range couplings of 8-10 Hz. This value is crucial for observing the key correlations across the glycosidic bond.
-
-
Data Analysis:
-
Assign the proton spin systems of the sugar and the base using the COSY spectrum.
-
Use the HSQC spectrum to assign the carbons directly attached to these protons.
-
Use the HMBC spectrum to assign quaternary carbons and, most importantly, confirm the link between the sugar H-1' and the nucleobase carbons.
-
Conclusion
The structural elucidation of 4'-thionucleosides is a systematic process that relies on the synergistic power of HRMS and a comprehensive suite of NMR experiments. HRMS provides the initial, high-confidence confirmation of the elemental formula. Subsequently, 1D and 2D NMR techniques work in concert to piece together the molecular puzzle: ¹H and ¹³C NMR identify the characteristic chemical environments altered by the sulfur substitution, COSY confirms the sugar ring's integrity, HSQC maps protons to their carbons, and HMBC provides the definitive evidence of the crucial glycosidic linkage. Adherence to these rigorous, multi-technique validation protocols ensures the highest degree of scientific integrity, providing a solid and trustworthy foundation for subsequent biological evaluation and drug development efforts.
References
- 1. bioanalysis-zone.com [bioanalysis-zone.com]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]
- 5. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. emerypharma.com [emerypharma.com]
- 7. youtube.com [youtube.com]
- 8. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 9. m.youtube.com [m.youtube.com]
The Crystallographer's Compass: A Comparative Guide to Protected Thioribose Intermediates for X-ray Analysis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery and development, the precise three-dimensional structure of a molecule is paramount. For novel therapeutics derived from thioribose, a sulfur-containing analog of ribose, understanding their exact conformation is a critical step in elucidating structure-activity relationships (SAR) and optimizing drug design. X-ray crystallography stands as the gold standard for obtaining this atomic-level detail.[1] However, the path to a well-diffracting crystal of a thioribose intermediate is often paved with challenges, primary among them being the selection of appropriate protecting groups.
This guide, departing from rigid templates, offers a deep, technical dive into the X-ray crystallography of protected thioribose intermediates. As senior application scientists, we aim to provide not just protocols, but the underlying rationale, empowering you to make informed decisions in your own research. We will explore how the choice of protecting groups—far from being a mere synthetic convenience—profoundly influences the crystallization process and the ultimate quality of the structural data.
The Central Challenge: From Soluble Intermediate to Ordered Crystal
Thioribose and its derivatives, like most carbohydrates, are highly polar molecules replete with hydroxyl groups.[2] In their unprotected form, these hydroxyls form a multitude of hydrogen bonds with solvent molecules, making it energetically unfavorable to transition into a highly ordered, crystalline state.[3] Protecting these hydroxyls is therefore not just a prerequisite for many synthetic transformations but is also a critical enabler of crystallization.
The ideal protecting group for crystallographic studies should not only facilitate the formation of a stable, crystalline solid but also be amenable to high-resolution X-ray diffraction analysis. The choice of protecting group can dramatically impact:
-
Molecular Conformation: The steric and electronic nature of the protecting group can lock the flexible thioribose ring into a specific pucker, which may be crucial for biological activity.
-
Intermolecular Interactions: The protecting groups themselves can participate in crystal packing through various non-covalent interactions, such as π-stacking or van der Waals forces, which are essential for the formation of a stable crystal lattice.
-
Crystal Quality: The right protecting group can lead to the growth of large, well-ordered single crystals that diffract X-rays to high resolution, while a poor choice may result in oils, amorphous solids, or poorly diffracting microcrystals.
Below, we compare the performance of common protecting groups used in carbohydrate chemistry, with a focus on their application to thioribose intermediates destined for X-ray crystallography.
A Comparative Analysis of Protecting Groups for Crystallography
The selection of a protecting group is a balance between its influence on the crystallization process and the ease of its introduction and subsequent removal. Here, we compare three major classes of protecting groups: acyl, benzyl, and silyl ethers.
| Protecting Group Class | Examples | Key Characteristics for Crystallography | Advantages | Disadvantages |
| Acyl Esters | Acetyl (Ac), Benzoyl (Bz), Pivaloyl (Piv) | Planar, electron-withdrawing, capable of participating in dipole-dipole interactions. Aromatic esters can engage in π-stacking. | Often lead to highly crystalline solids.[4] Can influence stereoselectivity in subsequent reactions.[5][6] | Can be labile under certain conditions. Deprotection may require harsh basic or acidic conditions. |
| Benzyl Ethers | Benzyl (Bn), p-Methoxybenzyl (PMB) | Bulky, aromatic, can participate in π-stacking and CH-π interactions. | Generally stable to a wide range of reaction conditions. Removable under mild hydrogenolysis conditions. | Can sometimes lead to oils or low-melting solids. The flexibility of the benzyl group can introduce conformational disorder. |
| Silyl Ethers | tert-Butyldimethylsilyl (TBDMS), Triisopropylsilyl (TIPS), tert-Butyldiphenylsilyl (TBDPS) | Bulky, lipophilic, can promote crystallization by reducing polarity and increasing van der Waals interactions. | Readily introduced and removed under mild, specific conditions (e.g., fluoride ions).[7] Can be used for regioselective protection.[8] | Can be prone to migration. The large size of some silyl groups can sometimes hinder crystal packing. |
In-Depth Analysis: Acyl Protecting Groups
Acetyl (Ac) vs. Benzoyl (Bz): A Tale of Two Esters
Among acyl protecting groups, acetyl and benzoyl groups are the most frequently employed. While both can promote crystallinity, their differing steric and electronic properties lead to distinct outcomes.
-
Crystallinity: Benzoyl groups, with their rigid phenyl rings, are often superior to acetyl groups in promoting crystallization. The potential for π-stacking interactions between the aromatic rings of benzoyl groups on adjacent molecules can provide a strong driving force for crystal lattice formation.[9] This is a critical consideration for thioribose intermediates, which lack the extensive hydrogen-bonding network of their unprotected counterparts.
-
Stereoelectronic Effects: The bulkier benzoyl group exerts a more significant stereoelectronic influence than the acetyl group. In glycosylation reactions, a C-2 benzoyl group is a more effective participating group than a C-2 acetyl group, leading to higher 1,2-trans selectivity.[2][5] This ability to direct stereochemistry is a significant advantage when synthesizing specific stereoisomers for structural studies.
Experimental Insight: A comparative study on fucosylation donors highlights the superior performance of benzoyl protecting groups in achieving high α-selectivity (>20:1) compared to acetyl groups, which resulted in a mixture of anomers.[5] While this example is from fucosylation chemistry, the underlying principles of steric and electronic control are directly applicable to thioribose systems.
Experimental Protocols: A Practical Guide
The following protocols provide a starting point for the synthesis and crystallization of protected thioribose intermediates.
Protocol 1: Per-O-benzoylation of D-Thioribose
This protocol is designed to fully protect the hydroxyl groups of D-thioribose with benzoyl groups, a strategy often conducive to obtaining crystalline material.
Materials:
-
D-Thioribose
-
Anhydrous Pyridine
-
Benzoyl Chloride
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Dissolve D-thioribose (1.0 eq) in anhydrous pyridine (10 volumes) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (5.0 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by the slow addition of water.
-
Extract the mixture with DCM (3 x 10 volumes).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the desired product and evaporate the solvent to yield the per-O-benzoylated thioribose.
Protocol 2: Crystallization by Slow Evaporation
This is a common and effective method for growing single crystals suitable for X-ray diffraction.
Materials:
-
Purified, protected thioribose intermediate
-
A suitable solvent system (e.g., dichloromethane/hexanes, ethyl acetate/hexanes, or acetone/water)
-
Small, clean glass vial
Procedure:
-
Dissolve a small amount (5-10 mg) of the purified protected thioribose in a minimal amount of a relatively volatile solvent in which it is freely soluble (e.g., dichloromethane or ethyl acetate).
-
To this solution, slowly add a less volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexanes) dropwise until the solution becomes slightly turbid.
-
Add a drop or two of the more volatile solvent to redissolve the precipitate and obtain a clear, saturated solution.
-
Cover the vial with a cap that has a small hole (e.g., pierced with a needle) to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.
-
Monitor the vial for the formation of single crystals.
Visualizing the Workflow: From Synthesis to Structure
The following diagram illustrates the general workflow for the synthesis, purification, crystallization, and structural analysis of protected thioribose intermediates.
Caption: Workflow for X-ray crystallography of protected thioribose.
The Logic of Selection: Causality in Experimental Choices
The choice of protecting group is not arbitrary; it is a strategic decision based on a deep understanding of molecular interactions.
-
For Enhanced Crystallinity: The introduction of rigid, planar aromatic groups like benzoyl is a deliberate strategy to induce π-stacking interactions. This intermolecular force can be a dominant factor in organizing the molecules into a well-defined crystal lattice, especially when hydrogen bonding is absent. The planarity of the benzoyl group reduces the conformational entropy of the side chains, further favoring an ordered state.
-
For Orthogonality and Mild Deprotection: In a multi-step synthesis, the ability to selectively remove one protecting group in the presence of others is crucial. Silyl ethers excel in this regard.[7] For instance, a TBDMS group can be cleaved with fluoride ions without affecting acyl or benzyl groups. This "orthogonal" protection strategy is essential for the synthesis of complex thioribose-containing oligosaccharides where intermediates may need to be crystallized for characterization.
-
Balancing Steric Hindrance: While bulky groups can promote crystallization, excessive steric bulk can also be detrimental. A very large protecting group like triisopropylsilyl (TIPS) might sterically hinder the close packing required for crystal formation. Therefore, a balance must be struck. The choice between TBDMS, TIPS, and TBDPS, for example, allows for the fine-tuning of steric bulk to optimize crystal packing.
The logical relationship between protecting group properties and crystallographic success can be visualized as follows:
Caption: Influence of protecting groups on crystal quality.
Conclusion: A Strategic Approach to Structural Elucidation
The successful X-ray crystallographic analysis of protected thioribose intermediates is a testament to the power of strategic chemical synthesis. The choice of protecting group is not merely a tactical decision to mask reactive hydroxyls but a central element of the crystallographic strategy. By understanding the interplay between the steric and electronic properties of these groups and their influence on intermolecular interactions and crystal packing, researchers can significantly increase their chances of obtaining high-quality crystals.
This guide has provided a comparative overview of common protecting groups, practical experimental protocols, and the underlying scientific principles that govern their effectiveness in promoting crystallization. For researchers in drug development, this knowledge is a powerful tool, enabling the rational design of experiments to unlock the three-dimensional secrets of thioribose-based therapeutics and accelerate the journey from molecule to medicine.
References
- 1. Synthesis, X-ray characterization, and DFT study of six deferiprone analogues [zora.uzh.ch]
- 2. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conformational and H-bonding preferences for facile racemate crystallization of ribose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Practical Silyl Protection of Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of 4'-Thionucleosides and Their Natural Counterparts
Introduction: Reimagining Nature's Blueprint
In the intricate world of cellular biology, nucleosides serve as the fundamental building blocks of life's genetic code, DNA and RNA.[1][2][3] Comprising a nitrogenous base (adenine, guanine, cytosine, thymine, or uracil) linked to a pentose sugar (deoxyribose or ribose), their precise structure dictates their function in everything from heredity to cellular energy transfer.[1][][5] However, the very features that make them perfect for biological systems also render them susceptible to metabolic degradation, limiting their therapeutic potential.
Medicinal chemistry often seeks to enhance nature's design. One of the most successful strategies in this pursuit has been the development of 4'-thionucleosides . These are synthetic analogs of natural nucleosides where the oxygen atom at the 4'-position of the sugar ring is bioisosterically replaced with a sulfur atom.[6][7][8][9] This seemingly subtle modification has profound implications, creating compounds with enhanced metabolic stability, altered physicochemical properties, and often, potent new biological activities.[6][10][11]
This guide provides an in-depth comparison of 4'-thionucleosides and their natural counterparts, exploring the structural rationale behind their design, their comparative biological activities as antiviral and anticancer agents, and the experimental workflows used to validate their performance.
Part 1: The Structural and Physicochemical Divide
The substitution of a 4'-oxygen with a sulfur atom introduces significant changes to the nucleoside's geometry and electronic properties. Sulfur is larger and less electronegative than oxygen, which directly impacts the conformation of the furanose ring (a phenomenon known as sugar pucker) and alters the anomeric effects that influence bond angles and stability.[11][12]
These structural alterations confer a key advantage: enhanced stability . The C-N glycosidic bond connecting the sugar to the base is more resistant to enzymatic cleavage by nucleoside phosphorylases and acid-catalyzed hydrolysis.[10][13] This increased metabolic stability means the modified nucleoside can persist longer in biological systems, increasing its potential for therapeutic action. When incorporated into oligonucleotides, these analogs can also increase thermal stability and resistance to degradation by nucleases.[6][7][12][14]
Caption: Structural comparison of a natural nucleoside and its 4'-thio analog.
Part 2: Comparative Biological Activity: A Tale of Two Molecules
The true value of 4'-thionucleosides lies in their potent biological activities, primarily as antiviral and anticancer agents. Their mechanism of action generally mirrors that of natural nucleoside analogs: they are taken up by cells and phosphorylated by cellular kinases to their active 5'-triphosphate form.[][10] These activated molecules then act as competitive inhibitors or fraudulent substrates for cellular or viral polymerases, disrupting DNA or RNA synthesis and ultimately halting replication or proliferation.[10]
Antiviral Activity
The enhanced stability and altered conformation of 4'-thionucleosides make them powerful weapons against viral replication. Many have shown significant activity against a range of viruses, including Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV).[7][10][15]
| Compound | Virus | Activity (EC₅₀) | Natural Counterpart | Reference |
| 4'-Thio-BVDU | HSV-1 | ~0.01 µM | (E)-5-(2-Bromovinyl)-2'-deoxyuridine (Brivudine) | [7] |
| 4'-Thiothymidine | HSV | Potent Activity | Thymidine | [7] |
| 4'-ThioFAC | Herpesviruses | Potent Activity | Fialuridine (FIAU) | [15] |
EC₅₀ (Half-maximal Effective Concentration) values are approximate and can vary based on cell line and assay conditions.
Anticancer Activity
Similarly, the ability of 4'-thionucleoside triphosphates to be mistakenly incorporated into DNA and RNA by cellular polymerases makes them potent cytotoxic agents against cancer cells. This incorporation leads to chain termination, DNA damage, and ultimately, apoptosis (programmed cell death).[16][17]
| Compound | Cell Line | Activity (GI₅₀/IC₅₀) | Target | Reference |
| 4'-Thiothymidine | L1210 Leukemia | ~1 µM | DNA Synthesis | [16] |
| 4'-Thio-d-arabinofuranosylguanine | Various Human Cancers | Significant Cytotoxicity | DNA/RNA Synthesis | [17] |
| 4'-ThioFAC | Human Cancer Cell Lines | Potent Antineoplastic | DNA Polymerase | [15] |
GI₅₀/IC₅₀ (Half-maximal Growth/Inhibitory Concentration) values are approximate and can vary based on the specific cancer cell line and duration of exposure.
Part 3: Experimental Validation: Protocols and Workflows
Synthesizing technical claims with field-proven insights requires robust and reproducible experimental validation. The following protocols represent the gold standard for assessing the cytotoxic and antiviral activities of novel nucleoside analogs.
Experimental Workflow Overview
The journey from a novel compound to a validated lead follows a structured path. It begins with the chemical synthesis of the 4'-thionucleoside, followed by rigorous in vitro testing to determine its efficacy and toxicity. Promising candidates may then advance to more complex biological studies.
Caption: General workflow for the evaluation of 4'-thionucleoside analogs.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
Objective: To determine the concentration at which a 4'-thionucleoside inhibits the growth of a cancer cell line by 50% (GI₅₀ or IC₅₀).
Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the color is directly proportional to the number of living cells.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, A549, L1210) in a 96-well plate at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the 4'-thionucleoside and its natural counterpart in cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for a period of 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours, allowing the formazan crystals to form.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Analysis: Convert absorbance values to percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to calculate the GI₅₀/IC₅₀ value.
Protocol 2: In Vitro Antiviral Assessment (Plaque Reduction Assay)
Objective: To determine the concentration at which a 4'-thionucleoside reduces the number of viral plaques by 50% (EC₅₀).
Principle: This assay measures the ability of a compound to inhibit the cytopathic effect of a virus. In a monolayer of host cells, infectious virus particles create localized areas of cell death or "plaques." An effective antiviral agent will reduce the number or size of these plaques.
Methodology:
-
Cell Seeding: Plate a confluent monolayer of susceptible host cells (e.g., Vero cells for HSV) in 6-well or 12-well plates.
-
Viral Infection: Infect the cell monolayers with a known amount of virus (measured in plaque-forming units, PFU) for 1-2 hours to allow for viral adsorption.
-
Compound Treatment: Prepare serial dilutions of the 4'-thionucleoside in a semi-solid overlay medium (e.g., medium containing carboxymethyl cellulose or agar). This overlay restricts the spread of the virus to adjacent cells, ensuring the formation of distinct plaques.
-
Overlay Application: Remove the viral inoculum and add the compound-containing overlay to the cell monolayers.
-
Incubation: Incubate the plates for 2-5 days (depending on the virus) to allow for plaque formation.
-
Plaque Visualization: Remove the overlay, fix the cells (e.g., with methanol), and stain them with a solution like crystal violet. Viable cells will stain, while the plaques (areas of dead cells) will remain clear.
-
Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the untreated virus control. Plot the percentage of reduction against the log of the compound concentration to determine the EC₅₀.
Conclusion: A Promising Frontier in Drug Discovery
The replacement of the 4'-furanose oxygen with sulfur represents a powerful and effective strategy in medicinal chemistry. 4'-Thionucleosides consistently demonstrate superior metabolic stability and potent, often enhanced, biological activity compared to their natural counterparts. Their success as both antiviral and anticancer agents in preclinical studies underscores their immense therapeutic potential.[10][15] As synthetic methodologies become more refined and scalable, the exploration of this unique chemical space will undoubtedly yield the next generation of nucleoside-based therapeutics, offering new hope in the fight against viral diseases and cancer.[13]
References
- 1. Nucleosides: Structure, Metabolism, Functions, and Analytical Techniques - Creative Proteomics [creative-proteomics.com]
- 2. Nucleoside | Description, Function & Facts | Britannica [britannica.com]
- 3. Nucleosides and nucleotides: Building blocks of genetic material | Abcam [abcam.co.jp]
- 5. alfachemic.com [alfachemic.com]
- 6. snu.elsevierpure.com [snu.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Recent advances in 4'-thionucleosides as potential antiviral and antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Syntheses of 4′-thioribonucleosides and thermodynamic stability and crystal structure of RNA oligomers with incorporated 4′-thiocytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A flexible and scalable synthesis of 4′-thionucleosides - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05679E [pubs.rsc.org]
- 14. benthamdirect.com [benthamdirect.com]
- 15. Synthesis of 4'-Thionucleosides as Antitumor and Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. pubs.acs.org [pubs.acs.org]
Navigating the Labyrinth of Purity: A Comparative Guide to the Validation of Synthetic Nucleoside Precursors by HPLC
In the intricate world of drug development and molecular biology, the purity of synthetic nucleoside precursors is not merely a quality metric; it is the bedrock upon which the safety, efficacy, and reproducibility of therapeutic agents and research tools are built. For researchers, scientists, and drug development professionals, ensuring the unambiguous purity of these foundational molecules is a non-negotiable prerequisite. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the validation of synthetic nucleoside precursor purity, supported by experimental insights and established protocols.
The Imperative of Purity in Nucleoside Precursors
Synthetic nucleoside analogues are the cornerstone of numerous antiviral and anticancer therapies. Their mechanism of action often involves mimicking natural nucleosides to disrupt DNA or RNA synthesis in pathological cells or viruses. The presence of even minute quantities of impurities—such as incompletely protected intermediates, diastereomers, or degradation products—can have profound consequences, leading to off-target effects, toxicity, or diminished therapeutic efficacy.[1] Therefore, a robust, validated analytical method for purity assessment is a critical component of both research and manufacturing.
HPLC: The Gold Standard for Purity Determination
High-Performance Liquid Chromatography (HPLC) has long been the industry's workhorse for the analysis of pharmaceutical compounds, and for good reason.[2][3] Its strength lies in its versatility, high resolution, and quantitative accuracy.
The "Why" Behind the Method: A Mechanistic Perspective
The separation in HPLC is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase packed in a column.[4] For nucleoside precursors, which are often polar molecules, reversed-phase HPLC (RP-HPLC) is the most common modality. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water or a buffer and an organic modifier like acetonitrile or methanol.
The choice of a C18 column is predicated on its ability to effectively retain and separate a wide range of polar and nonpolar compounds. The separation of nucleoside precursors and their potential impurities is achieved by carefully manipulating the mobile phase composition, often through a gradient elution where the proportion of the organic modifier is increased over time. This allows for the elution of compounds with varying polarities within a reasonable timeframe.[5][6]
UV detection is the most common method for nucleoside analysis due to the inherent chromophores in the heterocyclic bases of these molecules.[5][6] This allows for sensitive and selective detection and quantification.
A Comparative Landscape: HPLC vs. The Alternatives
While HPLC is the established benchmark, several other techniques can be employed for purity analysis, each with its own set of advantages and limitations.
| Feature | HPLC (High-Performance Liquid Chromatography) | UPLC (Ultra-Performance Liquid Chromatography) | SFC (Supercritical Fluid Chromatography) | CE (Capillary Electrophoresis) |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase.[4] | Similar to HPLC but uses smaller particle size columns (<2 µm) and higher pressures.[2][7][8] | Uses a supercritical fluid (typically CO2) as the mobile phase.[9][10] | Separation based on the differential migration of charged species in an electric field.[11][12] |
| Resolution | High | Very High | High to Very High | Very High |
| Analysis Time | 15-20 minutes is a typical run time.[2][4] | 3-10 minutes, significantly faster than HPLC.[4][8][13] | Very fast, often faster than UPLC.[10] | Very fast, with results often available in under 15 minutes.[11] |
| Sensitivity | Good | Excellent, with narrower peaks leading to higher sensitivity.[2][7][13] | Good to Excellent | Excellent |
| Solvent Consumption | Moderate to High | Low, due to shorter run times and lower flow rates.[7][13] | Very Low, as the primary mobile phase is recycled CO2.[10] | Extremely Low |
| Cost (Instrument) | Moderate | High | High | Moderate |
| Robustness | Very High, with well-established methods. | High | Moderate, can be more sensitive to method parameters. | Moderate, can be sensitive to buffer composition and capillary condition. |
| Best Suited For | Routine QC, method development, and validation of a wide range of compounds. | High-throughput screening, complex mixture analysis, and when higher resolution and sensitivity are required.[8] | Chiral separations, and analysis of thermally labile or nonpolar compounds.[10] | Analysis of charged molecules, chiral separations, and when very high resolution is needed for closely related impurities.[11][14] |
The Rise of UPLC: A Leap in Efficiency
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC.[2] By utilizing columns with sub-2-micron particles, UPLC systems operate at much higher pressures (up to 15,000 psi) compared to HPLC (500-6,000 psi).[2][4] This results in dramatically shorter analysis times, improved resolution, and increased sensitivity.[7][8][13] For high-throughput laboratories, the speed and efficiency of UPLC can lead to substantial gains in productivity and reduced solvent consumption.[7][13]
Supercritical Fluid Chromatography (SFC): The "Green" Alternative
SFC is a powerful technique that uses a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase.[10] This makes it a more environmentally friendly or "green" alternative to HPLC, as it significantly reduces the consumption of organic solvents.[10] SFC excels in the separation of chiral compounds and can be very effective for the analysis of both polar and nonpolar nucleoside precursors.[15][16] Recent advancements have expanded its applicability to a wider range of polar compounds.[9]
Capillary Electrophoresis (CE): The High-Resolution Specialist
CE is a high-resolution separation technique that is particularly well-suited for the analysis of charged molecules.[11][12] It offers extremely high efficiency and requires minimal sample and reagent volumes.[11] For nucleoside precursors, CE can be an excellent tool for resolving closely related impurities, including diastereomers, and for the purity analysis of oligonucleotides.[11][14]
Experimental Protocol: A Self-Validating HPLC Method for Nucleoside Precursor Purity
This protocol outlines a general, robust, and self-validating HPLC method for the determination of the purity of a synthetic nucleoside precursor. This method is designed to be compliant with the principles outlined in the ICH Q2(R1) guidelines for analytical procedure validation.[17][18]
System Suitability: The Foundation of Trustworthiness
Before any sample analysis, the suitability of the HPLC system must be verified. This ensures that the system is performing as expected and that the results will be reliable.
-
Procedure:
-
Prepare a system suitability solution containing the nucleoside precursor reference standard at a known concentration and a small amount of a known, closely eluting impurity or a related compound.
-
Inject the system suitability solution six replicate times.
-
Acceptance Criteria:
-
Tailing Factor (Asymmetry Factor): For the main peak, the tailing factor should be between 0.8 and 1.5.
-
Theoretical Plates (N): For the main peak, the number of theoretical plates should be > 2000.
-
Resolution (Rs): The resolution between the main peak and the closely eluting impurity should be > 1.5.
-
Relative Standard Deviation (RSD) for Peak Area and Retention Time: The RSD for the peak area and retention time of the six replicate injections should be ≤ 2.0%.[19]
-
-
Method Validation: Demonstrating Fitness for Purpose
The analytical method itself must be validated to demonstrate that it is suitable for its intended purpose.[20][21] This involves assessing several key parameters:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[19]
-
Procedure: Analyze a placebo (all components except the analyte), the reference standard, and a sample spiked with known impurities.
-
Acceptance Criteria: No interfering peaks should be observed at the retention time of the main analyte in the placebo. The main peak should be spectrally pure, as determined by a photodiode array (PDA) detector.
-
-
Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte.[19]
-
Procedure: Prepare a series of at least five solutions of the reference standard at different concentrations, typically ranging from 50% to 150% of the target concentration.
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
-
-
Accuracy: The closeness of the test results obtained by the method to the true value.[19]
-
Procedure: Perform recovery studies by spiking a placebo with known amounts of the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
-
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[19] This includes:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
-
Acceptance Criteria: The RSD for the results should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Procedure: These are typically determined based on the signal-to-noise ratio (S/N) of the analyte peak (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Procedure: Introduce small variations to method parameters such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±10%).
-
Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by these variations.
-
Sample Analysis Workflow
Caption: HPLC Workflow for Nucleoside Precursor Purity Analysis.
Making the Right Choice: A Decision Framework
The selection of the most appropriate analytical technique depends on a variety of factors, including the specific analytical challenge, available resources, and the stage of drug development.
Caption: Decision Framework for Analytical Method Selection.
Conclusion
The validation of purity for synthetic nucleoside precursors is a multifaceted task that demands a rigorous and scientifically sound approach. While HPLC remains the gold standard due to its robustness, versatility, and well-established validation protocols, advanced techniques like UPLC, SFC, and CE offer significant advantages in terms of speed, resolution, and specific applications. The choice of methodology should be guided by a thorough understanding of the analytical requirements, the nature of the sample, and the available resources. By implementing a self-validating system and adhering to established guidelines, researchers and drug development professionals can ensure the integrity of their data and the quality of their products, ultimately contributing to the development of safer and more effective medicines.
References
- 1. fda.gov [fda.gov]
- 2. HPLC vs. UPLC [webofpharma.com]
- 3. sharingtechcn.com [sharingtechcn.com]
- 4. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 5. HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 8. What is the Difference Between UPLC and HPLC? [monadlabtech.com]
- 9. researchgate.net [researchgate.net]
- 10. ujps.twistingmemoirs.com [ujps.twistingmemoirs.com]
- 11. bio-rad.com [bio-rad.com]
- 12. researchgate.net [researchgate.net]
- 13. biomedres.us [biomedres.us]
- 14. Analysis of Bases, Nucleosides, and (Oligo)nucleotides by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 15. agilent.com [agilent.com]
- 16. Applicability of supercritical fluid chromatography for oligonucleotide analysis: A proof-of-concept study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 18. altabrisagroup.com [altabrisagroup.com]
- 19. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 20. database.ich.org [database.ich.org]
- 21. qbdgroup.com [qbdgroup.com]
A Senior Application Scientist's Guide to Silyl Ether Stability: TBDMS vs. TBDPS Under Acidic Conditions
For researchers and professionals in drug development and complex molecule synthesis, the strategic selection of protecting groups is a critical determinant of a project's success. Silyl ethers are foundational tools for the temporary masking of hydroxyl groups, prized for their versatility and tunable lability. Among the most common are tert-butyldimethylsilyl (TBDMS or TBS) and tert-butyldiphenylsilyl (TBDPS). While structurally similar, their behavior under acidic conditions is profoundly different.
This guide provides an in-depth, objective comparison of the stability of TBDMS and TBDPS ethers in acidic media. We will explore the mechanistic underpinnings of this stability difference, present quantitative data, and provide validated experimental protocols to inform your synthetic strategy.
The Mechanistic Basis of Acid-Catalyzed Silyl Ether Cleavage
The deprotection of a silyl ether under acidic conditions is not a simple hydrolysis. It is a multi-step process governed by steric and electronic factors. The generally accepted mechanism proceeds via protonation of the ether oxygen, which activates the silicon atom toward nucleophilic attack. A solvent molecule (like water or methanol) then attacks the silicon center, leading to a transient, pentacoordinate silicon intermediate. Subsequent collapse of this intermediate liberates the free alcohol and a silanol byproduct.[1][2][3]
The rate-determining step of this process is heavily influenced by the ability of the nucleophile to access the silicon atom.[4] This is where the identity of the substituents on the silicon becomes the paramount factor.
Caption: General mechanism for acid-catalyzed silyl ether deprotection.
Quantitative Comparison: The Decisive Role of Steric Hindrance
The stability of a silyl ether in acid is directly proportional to the steric bulk of the substituents on the silicon atom.[5][6] Larger groups create a more effective shield, physically hindering the approach of a nucleophile to the silicon center.[7][8]
The tert-butyl group is common to both TBDMS and TBDPS and provides significant bulk. The critical difference lies in the remaining two substituents: two small methyl groups for TBDMS versus two large, sterically demanding phenyl groups for TBDPS. This structural distinction leads to a dramatic difference in stability. The TBDPS group is orders of magnitude more stable to acidic hydrolysis than the TBDMS group.[9]
This stability hierarchy is not merely qualitative; it has been quantified through kinetic studies. The relative rates of acid-catalyzed cleavage provide a clear picture of the protective capacity of each group.
| Silyl Protecting Group | Substituents on Silicon | Relative Rate of Acidic Cleavage (vs. TMS=1) |
| TMS (Trimethylsilyl) | -Si(CH₃)₃ | 1 |
| TES (Triethylsilyl) | -Si(CH₂CH₃)₃ | 64 |
| TBDMS / TBS | -Si(CH₃)₂(C(CH₃)₃) | 20,000 |
| TIPS (Triisopropylsilyl) | -Si(CH(CH₃)₂)₃ | 700,000 |
| TBDPS | -Si(Ph)₂(C(CH₃)₃) | 5,000,000 |
| Data sourced from multiple references.[4][6] |
As the data unequivocally shows, the TBDPS group is approximately 250 times more stable than the TBDMS group under acidic conditions.[8] This vast difference allows for remarkable selectivity in complex synthetic routes. A TBDMS ether can often be cleaved under conditions that leave a TBDPS ether completely untouched.[9][10]
Experimental Protocols: A Framework for Application
The theoretical stability translates directly into the required experimental conditions for deprotection. Mild acidic conditions are sufficient for TBDMS cleavage, whereas TBDPS removal necessitates significantly harsher or alternative methods.
Protocol 1: Standard Deprotection of a TBDMS Ether
This protocol describes the cleavage of a typical primary TBDMS ether using a mild acetic acid system, a method suitable when other acid-labile groups are absent.[6][7]
Objective: To deprotect a primary TBDMS-protected alcohol.
Materials:
-
TBDMS-protected alcohol (1.0 eq.)
-
Acetic Acid (AcOH)
-
Tetrahydrofuran (THF)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (or other suitable extraction solvent)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the TBDMS-protected alcohol in a 3:1:1 mixture of THF:AcOH:Water to a concentration of approximately 0.1-0.2 M.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2-16 hours, depending on the substrate).
-
Once complete, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Protocol 2: A Comparative Experiment Workflow
To empirically validate the stability difference, both a TBDMS- and a TBDPS-protected substrate can be subjected to identical, mild acidic conditions. This self-validating system provides direct evidence of their differential lability.
Objective: To demonstrate the greater stability of TBDPS relative to TBDMS under mild acidic conditions.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 3. benchchem.com [benchchem.com]
- 4. Silyl ether - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. tert-Butyldiphenylsilyl - Wikipedia [en.wikipedia.org]
- 10. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
Navigating the Sweet Maze: A Senior Application Scientist's Guide to Purifying Protected Carbohydrates
Introduction: The Glycoscientist's Purification Dilemma
In the intricate world of glycoscience, the synthesis of complex carbohydrates is a monumental achievement. However, this is often only half the battle. The subsequent purification of protected carbohydrates presents a significant bottleneck, demanding a blend of art and science to isolate the desired product from a often complex mixture of unreacted starting materials, byproducts, and isomeric impurities.[1] The structural subtlety of carbohydrates, where minor changes in the spatial arrangement of atoms can drastically alter their properties, complicates the development of universal purification protocols.[1] This guide, born from extensive hands-on experience, aims to demystify the process by critically evaluating the efficiency of various purification methods, providing the experimental rationale and data necessary for researchers, scientists, and drug development professionals to make informed decisions.
The Challenge: Why is Purifying Protected Carbohydrates So Difficult?
The core challenge lies in the very nature of protected carbohydrates. The strategic installation of protecting groups, essential for controlling regioselectivity and stereoselectivity during synthesis, transforms the hydrophilic sugar backbone into a more hydrophobic entity.[1] This altered polarity, coupled with the potential for anomeric mixtures and other closely related impurities, necessitates a careful selection of purification techniques. The ultimate goal is to achieve high purity, often exceeding 99.5%, which is a critical requirement for therapeutic and immunological applications.[1][2]
A Comparative Analysis of Key Purification Methodologies
This guide will delve into the most prevalent and effective techniques for purifying protected carbohydrates:
-
Silica Gel Chromatography (Normal-Phase)
-
Recrystallization
-
Automated Flash Chromatography
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Supercritical Fluid Chromatography (SFC)
For each method, we will explore the underlying principles, provide a detailed experimental protocol, and present a comparative analysis of their efficiency in terms of purity, yield, speed, and scalability.
Silica Gel Chromatography: The Workhorse of the Glycochemist
Silica gel chromatography, operating in normal-phase mode, has long been the go-to method for the purification of protected carbohydrates.[1] Its effectiveness stems from the polar silica stationary phase interacting with the subtle polarity differences of the protected sugar molecules.
The "Why": Mechanistic Insights
The separation is primarily driven by adsorption. The hydroxyl groups on the surface of the silica gel form hydrogen bonds with the more polar functionalities of the carbohydrate derivatives. Less polar compounds, having weaker interactions, travel faster through the column with the non-polar mobile phase (typically mixtures of hexane and ethyl acetate), while more polar compounds are retained longer. The choice of protecting groups significantly influences the polarity and, therefore, the elution profile.
Experimental Protocol: A Step-by-Step Guide to Gravity Column Chromatography
-
Column Packing: A glass column is slurry-packed with silica gel in a non-polar solvent (e.g., hexane). Proper packing is crucial to avoid channeling and ensure optimal separation.
-
Sample Loading: The crude reaction mixture is dissolved in a minimal amount of a suitable solvent and carefully loaded onto the top of the silica bed. Alternatively, for less soluble compounds, a "dry loading" technique can be employed where the sample is pre-adsorbed onto a small amount of silica gel.
-
Elution: A gradient of increasing polarity is typically used, starting with a low-polarity solvent system (e.g., 9:1 hexane/ethyl acetate) and gradually increasing the proportion of the more polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: The solvent from the pooled, pure fractions is removed under reduced pressure to yield the purified protected carbohydrate.
Efficiency Assessment:
| Parameter | Efficiency | Remarks |
| Purity | Moderate to High | Highly dependent on the resolution of spots on TLC. Can be challenging for closely related isomers. |
| Yield | Moderate | Sample loss can occur on the column, especially for very polar compounds. |
| Speed | Slow | Gravity-driven flow is time-consuming, often taking several hours. |
| Scalability | Good | Can be scaled from milligrams to multigram quantities. |
| Cost | Low | Inexpensive materials and equipment. |
Expertise in Action: The key to successful silica gel chromatography is meticulous TLC analysis to determine the optimal solvent system before committing to the column. A separation factor (ΔRf) of at least 0.2 between the desired product and impurities on the TLC plate is a good indicator of a successful column separation.
Workflow for Silica Gel Chromatography
Caption: Workflow for purifying protected carbohydrates using silica gel chromatography.
Recrystallization: The Art of Purification
Recrystallization is a powerful, yet often underutilized, technique for purifying solid protected carbohydrates. It relies on the principle that the solubility of a compound in a solvent increases with temperature.
The "Why": Mechanistic Insights
The process involves dissolving the impure solid in a hot solvent in which it is highly soluble. As the solution cools, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice. Impurities, being present in lower concentrations, remain in the solution. The slow and controlled cooling is paramount for the formation of pure, well-defined crystals.
Experimental Protocol: A Guide to Crystal Perfection
-
Solvent Selection: The ideal solvent is one in which the protected carbohydrate has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents include ethanol, methanol, and isopropanol, sometimes in combination with water.[3]
-
Dissolution: The crude solid is dissolved in the minimum amount of the hot solvent to create a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, a hot filtration step is performed to remove them.
-
Cooling: The hot solution is allowed to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Crystal Collection: The crystals are collected by vacuum filtration.
-
Washing: The collected crystals are washed with a small amount of cold solvent to remove any adhering impurities.
-
Drying: The pure crystals are dried under vacuum.
Efficiency Assessment:
| Parameter | Efficiency | Remarks |
| Purity | Very High | Can yield exceptionally pure compounds, often exceeding 99.8%. |
| Yield | Variable | Highly dependent on the solubility profile. Some material is always lost in the mother liquor. |
| Speed | Moderate to Slow | The cooling process needs to be slow and can take several hours to overnight. |
| Scalability | Excellent | Readily scalable from small to large quantities. |
| Cost | Very Low | Minimal equipment and solvent costs. |
Expertise in Action: Seeding the supersaturated solution with a few crystals of the pure compound can initiate crystallization and lead to the formation of larger, more well-defined crystals.
Automated Flash Chromatography: Speed and Precision
Automated flash chromatography is a modern evolution of traditional column chromatography, offering significant advantages in speed, reproducibility, and efficiency.[4] These systems utilize a pump to force the mobile phase through a pre-packed column at a higher pressure, significantly reducing purification times.[4]
The "Why": Mechanistic Insights
The separation principle is identical to gravity column chromatography (adsorption), but the use of smaller, more uniform silica particles in pre-packed columns and a controlled, consistent flow rate leads to higher resolution and sharper peaks.
Experimental Protocol: A Streamlined Workflow
-
Method Development: A small-scale separation is often performed on TLC or an analytical HPLC to determine the optimal solvent system.
-
Column Selection: An appropriate pre-packed silica gel column is chosen based on the sample size.
-
Sample Loading: The sample is either injected as a solution or loaded onto a solid-phase cartridge.
-
Gradient Programming: The user programs a solvent gradient into the system.
-
Automated Run: The system automatically runs the purification, monitoring the eluent with a UV detector and/or an Evaporative Light Scattering Detector (ELSD).[5]
-
Fraction Collection: The system's fraction collector automatically collects the eluting peaks based on the detector signal.
-
Solvent Removal: The solvent is removed from the collected fractions.
Efficiency Assessment:
| Parameter | Efficiency | Remarks |
| Purity | High | Excellent resolution and peak separation. |
| Yield | High | Minimal sample loss due to the enclosed system. |
| Speed | Very Fast | Purifications can be completed in minutes to an hour.[4] |
| Scalability | Good | A wide range of column sizes are available for different scales. |
| Cost | Moderate to High | Requires a significant initial investment in the instrument. |
Expertise in Action: For protected carbohydrates that lack a UV chromophore, an ELSD is an indispensable tool for detection.[5][6]
Automated Flash Chromatography Decision Tree
Caption: Decision process for detector selection in automated flash chromatography.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For Challenging Separations
RP-HPLC is a high-resolution technique that is particularly well-suited for the purification of protected carbohydrates, especially for separating closely related isomers and achieving very high purity levels.[1][7] It utilizes a non-polar stationary phase (e.g., C18) and a polar mobile phase (typically acetonitrile and water).[1]
The "Why": Mechanistic Insights
Separation is based on hydrophobic interactions. More hydrophobic molecules interact more strongly with the stationary phase and are retained longer, while more polar molecules elute earlier. The use of hydrophobic protecting groups makes protected carbohydrates amenable to this technique.[1]
Experimental Protocol: Achieving High Purity
-
Method Development: An analytical RP-HPLC system is used to develop the separation method, optimizing the gradient and flow rate.
-
Column Selection: A preparative RP-HPLC column with the appropriate stationary phase (e.g., C18, C8, or phenyl-hexyl) is chosen.[1]
-
Sample Preparation: The sample is dissolved in a suitable solvent, often the mobile phase, and filtered before injection.
-
Preparative Run: The sample is injected onto the preparative column, and the separation is performed using the optimized method.
-
Fraction Collection: Fractions corresponding to the target peak are collected.
-
Solvent Removal: The aqueous/organic solvent mixture is removed, often by lyophilization, to yield the pure product.
Efficiency Assessment:
| Parameter | Efficiency | Remarks |
| Purity | Very High | Capable of achieving ≥99.5% purity, ideal for demanding applications.[1][2] |
| Yield | Good | Can be optimized for high recovery. |
| Speed | Moderate | Preparative runs can take 30-60 minutes or longer. |
| Scalability | Limited | Scaling up to large quantities can be challenging and expensive. |
| Cost | High | Requires expensive instrumentation, columns, and high-purity solvents. |
Expertise in Action: For very difficult separations, such as anomers, alternate-pump recycling HPLC can be employed to effectively increase the column length and achieve baseline separation.[1][2]
Supercritical Fluid Chromatography (SFC): The Green Alternative
SFC is a powerful chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase.[8][9] It bridges the gap between gas and liquid chromatography and offers several advantages for the purification of protected carbohydrates.
The "Why": Mechanistic Insights
Supercritical fluids have low viscosity and high diffusivity, which allows for faster separations and higher efficiency compared to HPLC.[10][11] The solvating power of the supercritical CO2 can be tuned by adding a co-solvent (modifier), typically an alcohol like methanol, and by adjusting the pressure and temperature.[12] SFC is a form of normal-phase chromatography, making it well-suited for the separation of chiral and achiral protected carbohydrates.[8]
Experimental Protocol: A Sustainable Approach
-
Method Development: An analytical SFC system is used to screen for the optimal stationary phase, co-solvent, and gradient conditions.
-
Column Selection: A preparative SFC column is chosen based on the analytical method.
-
Sample Preparation: The sample is dissolved in a suitable solvent and injected into the system.
-
Preparative Run: The separation is performed under optimized conditions of pressure, temperature, and mobile phase composition.
-
Fraction Collection: The separated components are collected after the back-pressure regulator. The CO2 vaporizes, leaving the analyte in the co-solvent.
-
Solvent Removal: The co-solvent is evaporated to yield the pure product.
Efficiency Assessment:
| Parameter | Efficiency | Remarks |
| Purity | High to Very High | Offers excellent resolution, particularly for chiral separations. |
| Yield | Good to High | Efficient collection and reduced solvent volume facilitate high recovery. |
| Speed | Very Fast | Significantly faster than HPLC due to the properties of supercritical fluids.[11] |
| Scalability | Good | Can be readily scaled up for preparative applications. |
| Cost | High | Requires specialized, high-pressure instrumentation. |
Expertise in Action: SFC is an environmentally friendly technique as it primarily uses non-toxic, inexpensive, and non-flammable CO2, significantly reducing organic solvent consumption compared to HPLC.[10][11]
Comparative Summary of Purification Methods
| Method | Purity | Yield | Speed | Scalability | Cost | Key Advantage |
| Silica Gel Chromatography | Moderate-High | Moderate | Slow | Good | Low | Low cost and simplicity |
| Recrystallization | Very High | Variable | Slow | Excellent | Very Low | Exceptional purity for crystalline solids |
| Automated Flash Chromatography | High | High | Very Fast | Good | Moderate-High | Speed and automation |
| RP-HPLC | Very High | Good | Moderate | Limited | High | Unmatched resolution for difficult separations |
| SFC | High-Very High | Good-High | Very Fast | Good | High | Speed, efficiency, and sustainability |
Conclusion: A Strategic Approach to Purification
The selection of the most efficient purification method for a protected carbohydrate is not a one-size-fits-all decision. It requires a careful consideration of the specific properties of the target molecule, the nature of the impurities, the desired level of purity, the required scale, and the available resources. For routine purifications of moderately polar compounds, automated flash chromatography offers an excellent balance of speed and efficiency. When the highest purity is paramount, especially for crystalline solids, recrystallization is an invaluable tool. For the most challenging separations, such as diastereomers or anomers, RP-HPLC remains the gold standard. The emergence of SFC provides a compelling, high-throughput, and green alternative, particularly for chiral separations. A well-equipped glycoscience laboratory will ideally have access to a suite of these techniques, allowing the researcher to strategically choose the optimal path to a pure, well-characterized protected carbohydrate, thereby accelerating the pace of discovery in this vital field.
References
- 1. Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sorbtech.com [sorbtech.com]
- 5. advion.com [advion.com]
- 6. teledynelabs.com [teledynelabs.com]
- 7. Comparative study for analysis of carbohydrates in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. par.nsf.gov [par.nsf.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Biological Evaluation of Novel 4'-Thionucleoside Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antiviral and anticancer drug discovery, nucleoside analogs remain a cornerstone of therapeutic intervention. Their ability to mimic endogenous nucleosides allows them to deceptively enter cellular metabolic pathways, where they can inhibit viral replication or cancer cell proliferation. Among the various modifications to the nucleoside scaffold, the substitution of the furanose ring oxygen with a sulfur atom, creating 4'-thionucleosides, has emerged as a particularly promising strategy. This modification can significantly alter the conformational properties of the nucleoside and enhance its metabolic stability, potentially leading to improved efficacy and pharmacokinetic profiles.[1][2]
This guide provides a comprehensive overview of the biological evaluation of novel 4'-thionucleoside derivatives, offering a comparative analysis of their performance against established antiviral and anticancer agents. As a Senior Application Scientist, my goal is to not only present the data but also to provide the rationale behind the experimental designs and to offer insights into the interpretation of the results.
The Rationale for 4'-Thionucleoside Development
The central hypothesis behind the development of 4'-thionucleosides is that the introduction of a sulfur atom in the furanose ring will confer advantageous properties. The larger atomic radius and lower electronegativity of sulfur compared to oxygen can lead to changes in the sugar pucker conformation, which in turn can affect how the nucleoside analog interacts with viral polymerases or cellular kinases.[1] Furthermore, the thioether linkage in 4'-thionucleosides is generally more resistant to enzymatic cleavage by phosphorylases compared to the ether linkage in natural nucleosides, potentially leading to a longer intracellular half-life and sustained therapeutic effect.[1]
Mechanism of Action: A Tale of Deception and Termination
The primary mechanism of action for most antiviral and anticancer nucleoside analogs, including 4'-thionucleosides, involves a multi-step activation process followed by the disruption of nucleic acid synthesis. This process can be visualized as a "Trojan horse" strategy.
References
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 1,4-Anhydro-2,3-O-isopropylidene-5-O-t-butyldiphenylsilyl-4-thio-D-ribitol
As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and efficiency in the laboratory. The compound 1,4-Anhydro-2,3-O-isopropylidene-5-O-t-butyldiphenylsilyl-4-thio-D-ribitol is a valuable purine nucleoside analog with potential applications in anticancer research, targeting DNA synthesis and apoptosis pathways in lymphoid malignancies.[1][2][3] Its complex structure, featuring multiple functional groups, necessitates a well-defined and rigorous disposal protocol. This guide provides a comprehensive, step-by-step plan for the safe handling and disposal of this compound and its associated waste streams, ensuring compliance and environmental stewardship.
Core Principle: Treat as Hazardous Chemical Waste
All waste containing this compound, regardless of concentration, must be managed as hazardous chemical waste.[4] This includes pure compound, reaction mixtures, contaminated solvents, and any labware (e.g., pipette tips, chromatography plates) that has come into contact with it. The fundamental principle is to prevent its release into the environment and to ensure the safety of all laboratory and waste management personnel.
Hazard Assessment: Understanding the "Why"
The disposal protocol is dictated by the chemical nature of the molecule. Its structure contains several key functional groups, each with implications for reactivity, stability, and disposal.
| Functional Group | Structure Fragment | Disposal & Safety Considerations |
| Thioether | -S- | Thioethers can be malodorous and are susceptible to oxidation.[5][6] Decontamination of glassware may involve an oxidative treatment (e.g., bleach) to cleave the sulfur-containing moiety. Waste must be segregated from strong oxidizing agents to prevent uncontrolled reactions. |
| t-Butyldiphenylsilyl (TBDPS) Ether | -O-Si(Ph)₂(t-Bu) | Silyl ethers are generally stable but can be cleaved by strong acids or fluoride ion sources (e.g., TBAF).[7][8] The organosilicon nature of this group means that high-temperature incineration is an effective final disposal method, converting it to silicon dioxide (SiO₂), carbon dioxide, and water. |
| Isopropylidene Acetal | -O-C(CH₃)₂-O- | This group is used for protecting diols and is sensitive to acidic conditions, which will hydrolyze it back to the diol and acetone.[9] It is stable under basic and neutral conditions. Waste should be kept segregated from acids. |
| Purine Nucleoside Analog | Core Structure | As a nucleoside analog with potential antitumor activity, the compound should be treated as potentially cytotoxic or biologically active.[1][2][3] All handling and disposal procedures must minimize the risk of personnel exposure through inhalation, ingestion, or skin contact. |
Step-by-Step Disposal Protocol
This protocol ensures that waste is handled safely from the point of generation to its final collection by your institution's Environmental Health & Safety (EHS) department.
Step 1: Personal Protective Equipment (PPE)
Always wear standard laboratory PPE when handling the compound or its waste:
-
Safety glasses or goggles
-
Chemical-resistant gloves (nitrile is a suitable choice)
-
A properly fitting lab coat
Step 2: Waste Segregation and Container Selection
Proper segregation is the most critical step in laboratory waste management.[10]
-
Do Not Mix: Never mix waste containing this compound with other waste streams, particularly strong acids, bases, or oxidizers, to avoid unintended reactions.[11]
-
Container Choice:
-
Liquid Waste: Use a dedicated, leak-proof container, preferably plastic, that is compatible with the solvents used (e.g., a high-density polyethylene carboy).[12] Do not use glass Schott bottles for waste.[11] Ensure the container is clean and was not previously used for incompatible chemicals.
-
Solid Waste: Collect solid waste (e.g., excess reagent, contaminated silica gel) in a separate, clearly labeled, wide-mouth container. Keep solid and liquid waste separate.[10]
-
Sharps & Labware: Needles, syringes, and razor blades must be placed in an approved sharps container.[13] Other contaminated items like pipette tips and TLC plates should be collected in a designated solid waste container or a lined box clearly marked for this waste stream.
-
Step 3: Labeling the Waste Container
Proper labeling is mandated by environmental laws and is crucial for the safety of EHS personnel.[13] From the moment the first drop of waste enters the container, it must be labeled.[14]
Your waste label must include:
-
The words "HAZARDOUS WASTE" .[14]
-
The full, unambiguous chemical name: "this compound" . Do not use abbreviations or formulas.[14]
-
A complete list of all other constituents in the container, including solvents, with their approximate percentage composition.
-
Relevant hazard pictograms (e.g., Health Hazard, Environmental Hazard).[11]
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
The SAA is the designated location in your lab where hazardous waste is stored at or near the point of generation.[12][13]
-
Location: The SAA must be at or near the experimental area. Do not move waste between different rooms for storage.[12][13]
-
Containment: Keep the waste container within a secondary containment bin to catch any potential leaks.
-
Lids: Keep the container securely capped at all times, except when you are actively adding waste.[12][14]
-
Volume Limits: Do not exceed the SAA volume limit, which is typically 55 gallons for total hazardous waste.[4][13]
Step 5: Arranging for Disposal
Once your waste container is full (or you are finished with the project), arrange for a pickup from your institution's EHS department. Complete the required hazardous material pickup request form, ensuring the chemical inventory on the form exactly matches the container label.[14]
Decontamination and Spill Management
Accidents happen, but proper preparation can mitigate the risks.
-
Glassware Decontamination: For routine cleaning of glassware that contained the thioether, a bleach bath is an effective decontamination method.[15]
-
Prepare a 1:1 mixture of household bleach and water in a designated plastic tub.
-
Immediately after use, place the disassembled glassware into the bath.
-
Allow it to soak overnight (at least 14 hours).[15]
-
After soaking, rinse the glassware thoroughly with water before proceeding with normal washing procedures.[15]
-
-
Spill Cleanup:
-
Alert personnel in the immediate area and control the source of the spill if it is safe to do so.
-
Wear appropriate PPE, including double gloves, a lab coat, and safety goggles.
-
Absorb the spill using a chemical spill kit or absorbent pads.
-
All materials used for cleanup, including the absorbent and contaminated PPE, must be collected and disposed of as hazardous solid waste.[4]
-
For large spills, evacuate the area and contact your institution's emergency response line immediately.[4]
-
Prohibited Disposal Methods
To ensure safety and regulatory compliance, the following disposal methods are strictly forbidden:
-
NO Drain Disposal: Do not dispose of this chemical, or any solutions containing it, down the sink. This is illegal and can lead to the accumulation of flammable or toxic vapors in the plumbing.[16]
-
NO Trash Disposal: Do not place the chemical or lightly contaminated items (e.g., weigh boats, gloves) in the regular trash. All contaminated materials must be treated as hazardous waste.[4]
-
NO Evaporation: Do not intentionally evaporate solvents containing this compound in a fume hood as a method of disposal.[4][16]
Waste Minimization: A Proactive Approach
The best way to manage waste is to minimize its generation in the first place.[12]
-
Source Reduction: Order only the quantity of the chemical required for your experiments.[12]
-
Scale Reduction: When possible, reduce the scale of your experiments to minimize the volume of waste produced.[12]
-
Inventory Management: Maintain an accurate inventory of your chemicals to avoid ordering duplicates and to track expiration dates.[10]
By adhering to this comprehensive disposal plan, you contribute to a safe and sustainable research environment, upholding the highest standards of scientific integrity and responsibility.
References
- 1. This compound | illuminated Cell [illuminatedcell.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. youtube.com [youtube.com]
- 6. Thioether Formation - Wordpress [reagents.acsgcipr.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Silyl ether - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. acewaste.com.au [acewaste.com.au]
- 11. canterbury.ac.nz [canterbury.ac.nz]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. odu.edu [odu.edu]
- 14. engineering.purdue.edu [engineering.purdue.edu]
- 15. Reagents & Solvents [chem.rochester.edu]
- 16. Hazardous Waste Disposal [cool.culturalheritage.org]
A Researcher's Guide to the Safe Handling of 1,4-Anhydro-2,3-O-isopropylidene-5-O-t-butyldiphenylsilyl-4-thio-D-ribitol
This document provides essential safety and handling protocols for 1,4-Anhydro-2,3-O-isopropylidene-5-O-t-butyldiphenylsilyl-4-thio-D-ribitol, a purine nucleoside analog often utilized in drug development and scientific research.[1][2] Given that the specific toxicological properties of this compound have not been extensively documented, this guide is built upon a comprehensive analysis of its constituent functional groups: a thioether, a tert-butyldiphenylsilyl (TBDPS) ether, and an isopropylidene acetal. The procedures outlined herein are designed to ensure the highest level of safety for all laboratory personnel.
Understanding the Hazard Profile: A Component-Based Analysis
A thorough risk assessment is paramount when handling any chemical, especially a novel or sparsely studied compound. The structure of this compound suggests a multi-faceted hazard profile that must be respected.
-
Organosilicon Moiety (TBDPS Ether): The presence of the tert-butyldiphenylsilyl (TBDPS) group places this compound in the broad class of organosilicon compounds.[3] While many silicones are relatively inert, certain organosilicon compounds can be hazardous if not handled properly.[4] The TBDPS group is known for its stability, particularly its resistance to acidic hydrolysis, which is a key feature in its use as a protecting group in organic synthesis.[5][6]
-
Thioether Core: Thioethers can possess a strong, unpleasant odor and may cause skin and eye irritation.[7] In the event of a spill, prompt cleanup and proper waste disposal are crucial to manage these risks.[7]
-
Purine Nucleoside Analog: As a purine nucleoside analog, this compound is designed to interact with biological systems, potentially by inhibiting DNA synthesis or inducing apoptosis.[1][2][8] While this is its intended function in a research context, it also underscores the need for stringent containment to prevent unintended exposure to researchers. Such compounds can have cytotoxic effects.[8]
-
Isopropylidene Acetal: Isopropylidene groups are common protecting groups for diols and are generally stable under neutral and basic conditions but can be cleaved by acids.[9]
Table 1: Summary of Potential Hazards and Key Safety Considerations
| Functional Group | Potential Hazards | Key Safety Considerations |
| TBDPS Ether | Limited specific data; general organosilicon precautions apply. | Handle with care to prevent spills. Store in a cool, dry, well-ventilated area.[4] |
| Thioether | Strong, unpleasant odor; potential for skin and eye irritation. | All handling should occur within a certified chemical fume hood.[7] |
| Purine Nucleoside Analog | Potential cytotoxic effects; may interfere with DNA synthesis.[1][2][8] | Strict containment procedures are necessary to prevent inhalation, ingestion, or skin contact. |
| Isopropylidene Acetal | Susceptible to cleavage under acidic conditions.[9][10] | Avoid contact with strong acids unless deprotection is intended. |
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is the cornerstone of safe laboratory practice. The following recommendations are based on a cautious approach, treating the compound as potentially hazardous through all routes of exposure.
Primary Engineering Controls
-
Certified Chemical Fume Hood: All manipulations of this compound, including weighing, dissolution, and transfers, must be conducted within a properly functioning chemical fume hood to minimize the risk of inhalation and to contain any potential odors.
Personal Protective Equipment Ensemble
-
Hand Protection:
-
Gloves: Chemical-resistant nitrile gloves are the minimum requirement. Given the lack of specific permeation data, it is advisable to double-glove, particularly during procedures with a higher risk of splashing. Always inspect gloves for any signs of degradation or puncture before use.
-
-
Eye and Face Protection:
-
Safety Goggles: Tightly-fitting safety goggles with side shields are mandatory to protect against splashes.
-
Face Shield: A face shield should be worn in conjunction with safety goggles when handling larger quantities of the material or when there is a significant risk of splashing.
-
-
Skin and Body Protection:
-
Laboratory Coat: A standard, long-sleeved laboratory coat should be worn at all times.
-
Chemical-Resistant Apron: For procedures involving larger volumes, a chemical-resistant apron worn over the lab coat is recommended.
-
-
Respiratory Protection:
-
Respirator: While working in a fume hood should provide adequate respiratory protection, a NIOSH-approved respirator with organic vapor cartridges may be necessary if there is a potential for exposure outside of the fume hood or in the event of a significant spill.
-
Diagram 1: PPE Selection Workflow
Caption: A workflow for selecting appropriate PPE.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol will minimize the risk of exposure and ensure the integrity of your research.
Preparation and Weighing
-
Designated Area: Designate a specific area within the chemical fume hood for handling this compound.
-
Pre-weighing Checks: Before bringing the compound into the fume hood, ensure all necessary equipment (spatulas, weigh paper, secondary containers) is present and clean.
-
Weighing: Carefully weigh the desired amount of the solid compound on weigh paper or in a tared container. Avoid creating dust.
-
Dissolution: If preparing a solution, add the solvent to the solid in a sealed container within the fume hood.
Solution Transfers
-
Use of Syringes or Cannulas: For transferring solutions, use syringes or cannulas to minimize the risk of spills and aerosol generation.
-
Secondary Containment: Always transport containers of the compound or its solutions in a secondary container to prevent spills.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
-
Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
While flushing, remove any contaminated clothing.
-
Seek immediate medical attention.
-
-
Eye Contact:
-
Immediately flush the eyes with a gentle stream of water from an eyewash station for at least 15 minutes, holding the eyelids open.
-
Seek immediate medical attention.
-
-
Inhalation:
-
Move the affected individual to fresh air immediately.
-
If breathing is difficult or has stopped, provide artificial respiration if you are trained to do so.
-
Seek immediate medical attention.[1]
-
-
Ingestion:
-
Do NOT induce vomiting.
-
If the person is conscious, rinse their mouth with water.
-
Seek immediate medical attention.
-
-
Spill Cleanup:
-
Small Spills (in a fume hood):
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Place the absorbent material in a sealed, labeled container for hazardous waste disposal.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your institution's environmental health and safety (EHS) department.
-
Prevent others from entering the area.
-
-
Diagram 2: Emergency Response Flowchart
Caption: A flowchart for responding to emergencies.
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and any associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
All solid waste (e.g., contaminated weigh paper, gloves, absorbent materials) should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid waste (e.g., reaction mixtures, cleaning solvents) should be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
-
Waste Segregation: Do not mix this waste with other waste streams unless specifically instructed to do so by your institution's EHS department.
-
Disposal Procedures:
-
Organosilicon compounds should be disposed of in accordance with local, state, and federal regulations.[4] They should not be poured down the drain.[4]
-
Consult your institution's EHS department for specific disposal protocols. Chemical recycling or incineration at a licensed facility are common methods for organosilicon waste.[11][12]
-
References
- 1. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 2. Purine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. tert-Butyldiphenylsilyl Ethers [organic-chemistry.org]
- 4. Recycling of High-Molecular-Weight Organosilicon Compounds in Supercritical Fluids | Encyclopedia MDPI [encyclopedia.pub]
- 5. Introduction of tert-butyldiphenylsilyl (TBDPS) group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. faculty.washington.edu [faculty.washington.edu]
- 8. Purine nucleoside analogs as immunosuppressive and antineoplastic agents: mechanism of action and clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protecting group - Wikipedia [en.wikipedia.org]
- 10. A mild deprotection of isopropylidene ketals from 2-deoxyglycosides using AcOH/H2O/DME: An efficient regioselective deprotection of terminal isopropylidene ketals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chemical Recycling of High-Molecular-Weight Organosilicon Compounds in Supercritical Fluids | MDPI [mdpi.com]
- 12. Chemical Recycling of Silicones—Current State of Play (Building and Construction Focus) - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
